molecular formula C9H9BrN2O4 B8005470 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

Cat. No.: B8005470
M. Wt: 289.08 g/mol
InChI Key: VCOAPCAKWAUNHM-UHFFFAOYSA-N
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Description

2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide (CAS 1260830-91-8) is a high-value synthetic building block with the molecular formula C9H9BrN2O4 and a molecular weight of 289.08 . This compound belongs to the class of N-methoxy-N-methylamides (Weinreb amides), which are extensively used in organic synthesis for their unique ability to yield ketones upon reaction with organometallic reagents such as Grignard or organolithium reagents . The molecular structure incorporates two key functional handles: a bromo substituent and a nitro group on the aromatic ring. The bromide serves as an excellent site for metal-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and other palladium-catalyzed transformations, enabling the construction of biaryl and carbon-heteroatom bonds . Concurrently, the nitro group can be readily reduced to an aniline, offering a pathway to a diverse range of nitrogen-containing derivatives . This dual functionality makes 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide a critical intermediate for medicinal chemists in the design and synthesis of novel drug candidates, such as kinase inhibitors, and for researchers developing advanced materials with tailored properties . It is supplied and stored as a dry solid under ambient conditions . This compound is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-bromo-N-methoxy-N-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O4/c1-11(16-2)9(13)7-4-3-6(12(14)15)5-8(7)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOAPCAKWAUNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Strategic Scaffold for Orthogonal Functionalization in Medicinal Chemistry[1][2][3]

Executive Summary

2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide is a specialized Weinreb amide derivative utilized as a high-value intermediate in the synthesis of complex pharmaceutical architectures, including tetrahydroisoquinolines (THIQ) and kinase inhibitors.[1] Its utility stems from its orthogonal reactivity profile :

  • Weinreb Amide (C1): Enables controlled nucleophilic acyl substitution to form ketones without over-addition.[1]

  • Aryl Bromide (C2): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or halogen-metal exchange.[1]

  • Nitro Group (C4): A latent amine precursor for subsequent cyclization or derivatization.[1]

This guide details the physicochemical properties, validated synthetic protocols, and mechanistic insights required to utilize this scaffold effectively in drug discovery campaigns.

Chemical Identity & Physicochemical Profile[1][4][5][6][7][8]

PropertyData
IUPAC Name 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide
Molecular Formula C

H

BrN

O

Molecular Weight 289.08 g/mol
CAS Number Not widely listed as commodity; Custom Synthesis Intermediate
Appearance Yellow to pale orange crystalline solid (characteristic of nitroarenes)
Solubility Soluble in DCM, THF, EtOAc, DMSO; sparingly soluble in water.[1][2]
Stability Stable under ambient conditions; moisture-sensitive (hygroscopic) due to amide.[1]
SMILES CN(OC)C(=O)C1=C(Br)C=C([O-])C=C1

Synthetic Routes

The synthesis of 2-bromo-N-methoxy-N-methyl-4-nitrobenzamide is typically achieved via the activation of 2-bromo-4-nitrobenzoic acid .[1][3] Two primary protocols are employed depending on scale and reagent availability.[1]

Protocol A: EDCI/HOBt Coupling (Recommended for Bench Scale)

This method avoids the harsh conditions of acid chloride formation, preserving the nitro group and minimizing side reactions.

  • Reagents: 2-Bromo-4-nitrobenzoic acid (1.0 equiv), N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), EDCI (1.2 equiv), HOBt (1.2 equiv), Et

    
    N (2.5 equiv), DCM (0.1 M).[1]
    
  • Conditions: 0 °C to RT, 12–16 h.

Protocol B: Acid Chloride Method (Scale-Up)
  • Step 1: Reflux acid with Thionyl Chloride (SOCl

    
    ) or Oxalyl Chloride/DMF to generate the acid chloride.
    
  • Step 2: React acid chloride with N,O-dimethylhydroxylamine hydrochloride and a base (e.g., Pyridine or K

    
    CO
    
    
    
    ) in DCM/Water biphasic system.[1]

Reactivity & Mechanistic Insights[9][10]

The Weinreb Chelation Model

The defining feature of this molecule is the N-methoxy-N-methyl amide moiety. Unlike standard amides or esters, Weinreb amides form a stable 5-membered cyclic chelate with organometallic reagents (RM, where M = Mg, Li).

  • Mechanism: Upon nucleophilic attack by a Grignard reagent (R-MgX), the magnesium atom coordinates between the carbonyl oxygen and the methoxy oxygen.

  • Outcome: This tetrahedral intermediate is stable in the reaction mixture and does not collapse to the ketone until acidic hydrolysis (quenching). This prevents the ketone product from reacting with a second equivalent of nucleophile to form a tertiary alcohol.

Chemoselectivity: Amide vs. Aryl Bromide

The presence of the ortho-bromine introduces a critical decision point in experimental design:

  • Scenario A: Nucleophilic Acyl Substitution (Ketone Synthesis)

    • Reagent: Grignard reagents (RMgBr).[1]

    • Condition: Low temperature (-78 °C to 0 °C).

    • Result: The Grignard attacks the carbonyl.[4][5] The ortho-Br provides steric bulk but remains intact if the temperature is controlled, preventing halogen-metal exchange.[1]

  • Scenario B: Halogen-Metal Exchange (Knochel Chemistry)

    • Reagent: i-PrMgCl or n-BuLi.

    • Condition: -78 °C.

    • Result: Rapid exchange of the Br for Li/Mg.[1] The resulting aryl-metal species can then function as a nucleophile, attacking external electrophiles.

Visualization of Orthogonal Reactivity

ReactivityPathways Start 2-Bromo-N-methoxy- N-methyl-4-nitrobenzamide Ketone Aryl Ketone (Retention of Br/NO2) Start->Ketone R-MgBr (-78°C to 0°C) Weinreb Mechanism Exchange Aryl-Magnesium Species (Transient Nucleophile) Start->Exchange i-PrMgCl (-78°C) Halogen Exchange Coupling Biaryl Product (Suzuki Coupling) Start->Coupling Ar-B(OH)2 Pd(PPh3)4, Base Cross-Coupling Functionalized Arene Functionalized Arene Exchange->Functionalized Arene E+ (Electrophile)

Caption: Figure 1. Divergent synthetic pathways accessible from the 2-bromo-nitro-Weinreb scaffold.

Experimental Protocols

Experiment 1: Synthesis of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

Adapted from He et al. (University of Otago) [1]

Objective: Convert 2-bromo-4-nitrobenzoic acid to the Weinreb amide.

  • Preparation: In a flame-dried round-bottom flask under N

    
    , dissolve 2-bromo-4-nitrobenzoic acid  (1.00 g, 4.06 mmol) in anhydrous CH
    
    
    
    Cl
    
    
    (17 mL).
  • Activation: Cool the solution to 0 °C. Add EDCI·HCl (940 mg, 4.90 mmol) followed by HOBt hydrate (686 mg, 4.48 mmol).[3] Stir for 30 minutes to form the active ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (475 mg, 4.87 mmol) followed by triethylamine (1.4 mL, 10.1 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Work-up: Dilute with CH

    
    Cl
    
    
    
    (50 mL). Wash sequentially with 1M HCl (2 x 30 mL), sat. NaHCO
    
    
    (2 x 30 mL), and brine (30 mL).
  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the product as a yellow solid.
    
Experiment 2: Grignard Reaction to Form 2-Bromo-4-nitroacetophenone

Demonstrating the Weinreb Ketone Synthesis.

  • Setup: Flame-dry a 2-neck flask equipped with a magnetic stir bar and N

    
     inlet.
    
  • Dissolution: Dissolve 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0 °C.

  • Addition: Add Methylmagnesium bromide (3.0 M in ether, 1.2 equiv) dropwise over 10 minutes. Note: The solution may darken.

  • Monitoring: Stir at 0 °C for 1 hour. Monitor by TLC (the intermediate chelate is stable; quench a small aliquot to check conversion).

  • Quench: Pour the reaction mixture into cold 1M HCl (excess) and stir vigorously for 20 minutes to hydrolyze the intermediate.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Applications in Drug Discovery[11][12]

Tetrahydroisoquinoline (THIQ) Synthesis

This compound is a precursor for Ecteinascidin 743 (Yondelis) analogs. The nitro group is reduced to an aniline, which then undergoes cyclization with the ketone (formed via the Weinreb amide) to generate the THIQ core [1].

Azaquinone Methide Prodrugs

The ortho-bromo/para-nitro substitution pattern is utilized to create self-immolative linkers. Reduction of the nitro group triggers an electronic cascade, ejecting a drug payload and forming a reactive azaquinone methide species [1].[3]

Safety & Handling (MSDS Highlights)

  • Hazards:

    • GHS07 (Warning): Skin Irrit. 2, Eye Irrit. 2.

    • Nitro Compounds: Potential for energetic decomposition at high temperatures.[1] Do not distill residues to dryness.

    • Organobromides: Toxic by ingestion/inhalation.[1]

  • Storage: Store at 2–8 °C under inert atmosphere. Hygroscopic.

  • Disposal: Segregate as halogenated organic waste.

References

  • He, L. (2014). Exploiting the Reactivity of Azaquinone Methide Intermediates as a New Method to Synthesise Bioactive Compounds. University of Otago. Available at: [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Available at: [Link][1]

  • Knochel, P., et al. (2003). Functionalized Grignard Reagents. Angewandte Chemie International Edition. Available at: [Link][1]

Sources

Technical Guide: Synthesis of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the precision synthesis of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide , a specialized Weinreb amide intermediate.

Executive Summary & Strategic Rationale

The target molecule, 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide , functions as a critical scaffold in medicinal chemistry. It combines a Weinreb amide functionality (for controlled ketone synthesis) with an ortho-bromo handle (for palladium-catalyzed cross-coupling) and a para-nitro group (a masked aniline or electron-withdrawing modulator).

Synthetic Challenge: Sterics vs. Electronics
  • Steric Hindrance (Ortho-Bromo): The bromine atom at the C2 position creates significant steric bulk around the carbonyl center. Standard peptide coupling reagents (EDC, DCC) often exhibit sluggish kinetics or stalled intermediates with ortho-substituted benzoates.

  • Electronic Activation (Para-Nitro): The nitro group at C4 is strongly electron-withdrawing, increasing the electrophilicity of the carbonyl carbon. While this accelerates nucleophilic attack, it also renders the activated intermediate highly susceptible to hydrolysis.

Selected Pathway: The Acid Chloride Activation Route is the recommended protocol. It overcomes the steric barrier of the ortho-bromine via the formation of a highly reactive acyl chloride species, ensuring complete conversion where mild coupling reagents might fail.

Retrosynthetic Analysis

The synthesis disconnects at the amide bond, tracing back to the commercially available 2-bromo-4-nitrobenzoic acid and N,O-dimethylhydroxylamine .

Retrosynthesis Target Target: 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide Disconnect Disconnect (Amide Bond) Target->Disconnect Retrosynthesis Acid Precursor 1: 2-Bromo-4-nitrobenzoic acid (CAS: 16426-64-5) Disconnect->Acid Amine Precursor 2: N,O-Dimethylhydroxylamine HCl Disconnect->Amine

Figure 1: Retrosynthetic disconnection showing the convergence of the benzoic acid derivative and the Weinreb amine salt.

Experimental Protocol: Acid Chloride Method

Reagents & Materials
ReagentCAS No.[1][2][3][4]Equiv.Role
2-Bromo-4-nitrobenzoic acid 16426-64-51.0Limiting Reagent
Thionyl Chloride (SOCl₂) 7719-09-73.0Chlorinating Agent
DMF (Anhydrous) 68-12-2Cat. (3 drops)Catalyst (Vilsmeier-Haack type)
N,O-Dimethylhydroxylamine HCl 6638-79-51.2Amine Source
Triethylamine (TEA) 121-44-83.0Base (HCl Scavenger)
Dichloromethane (DCM) 75-09-2SolventReaction Medium
Step-by-Step Methodology
Phase 1: Activation (Acyl Chloride Formation)

Causality: The ortho-bromo steric hindrance requires a "hot" electrophile. Thionyl chloride converts the hydroxyl group (poor leaving group) into a chloride (excellent leaving group). DMF acts as a catalyst by forming a reactive imidoyl chloride intermediate.

  • Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.

  • Charge: Add 2-Bromo-4-nitrobenzoic acid (5.0 g, 20.3 mmol) and anhydrous DCM (50 mL). The acid may not fully dissolve initially.

  • Activation: Add Thionyl Chloride (4.4 mL, 60.9 mmol) dropwise. Add 2-3 drops of anhydrous DMF .

  • Reflux: Heat the mixture to gentle reflux (approx. 45°C) for 2–3 hours.

    • Checkpoint: The suspension should clarify into a yellow homogeneous solution, indicating conversion to the acid chloride.

  • Concentration: Cool to Room Temperature (RT). Concentrate in vacuo to remove solvent and excess SOCl₂.

    • Tip: Co-evaporate with dry toluene (2x 20 mL) to ensure complete removal of thionyl chloride traces, which would otherwise consume the amine in the next step.

  • Result: Crude 2-bromo-4-nitrobenzoyl chloride (yellow solid/oil). Use immediately.

Phase 2: Amidation (Weinreb Coupling)

Causality: The acid chloride is highly reactive.[5] The reaction must be kept cool (0°C) initially to prevent decomposition or side reactions, but the nucleophilic attack is generally rapid due to the electron-withdrawing nitro group.

  • Preparation of Amine: In a separate clean, dry flask, suspend N,O-Dimethylhydroxylamine HCl (2.38 g, 24.4 mmol) in anhydrous DCM (40 mL).

  • Neutralization: Cool to 0°C (ice bath). Add Triethylamine (8.5 mL, 60.9 mmol) dropwise. Stir for 10 minutes. The mixture will remain a suspension (TEA·HCl salts).

  • Coupling: Dissolve the crude acid chloride (from Phase 1) in minimal DCM (10 mL). Add this solution dropwise to the amine/base mixture at 0°C over 15 minutes.

    • Observation: An exotherm is expected; maintain internal temp < 10°C.

  • Completion: Allow the reaction to warm to RT and stir for 2 hours.

    • TLC Monitoring: Mobile phase 1:1 Hexane/EtOAc. Starting material (acid) should be absent; product spot (Rf ~0.4–0.5) should be prominent.

Phase 3: Workup & Purification

Workup Reaction Reaction Mixture (DCM Solution) Wash1 Wash 1: 1M HCl (Removes excess amine/TEA) Reaction->Wash1 Partition Wash2 Wash 2: Sat. NaHCO3 (Removes unreacted acid) Wash1->Wash2 Organic Layer Wash3 Wash 3: Brine (Drying) Wash2->Wash3 Organic Layer Dry Dry over Na2SO4 & Concentrate Wash3->Dry Crude Crude Product Dry->Crude Purification Recrystallization (EtOAc/Hex) OR Flash Column Crude->Purification

Figure 2: Workup flow designed to sequentially remove basic and acidic impurities.

  • Quench: Pour the reaction mixture into 50 mL of cold water.

  • Acid Wash: Wash the organic layer with 1M HCl (2x 30 mL). This removes excess TEA and unreacted N,O-dimethylhydroxylamine.

  • Base Wash: Wash with Saturated NaHCO₃ (2x 30 mL). This removes any hydrolyzed 2-bromo-4-nitrobenzoic acid.

  • Drying: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from Ethyl Acetate/Hexanes or purify via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are anhydrous; co-evaporate thionyl chloride thoroughly with toluene.
Incomplete Reaction Steric Hindrance (Ortho-Br)Extend reflux time in Phase 1; ensure DMF catalyst is used.
Impurity: Acid Anhydride Insufficient AmineEnsure slight excess (1.2 equiv) of Weinreb amine; add acid chloride to the amine (inverse addition).

Analytical Data (Expected):

  • ¹H NMR (CDCl₃): δ 8.4 (d, 1H, Ar-H3), 8.2 (dd, 1H, Ar-H5), 7.5 (d, 1H, Ar-H6), 3.5 (s, 3H, N-OCH₃), 3.3 (s, 3H, N-CH₃). Note: Rotamers may cause line broadening.

  • Appearance: Pale yellow to off-white crystalline solid.

Safety & Handling

  • Nitro Compounds: While 2-bromo-4-nitrobenzoic acid is stable, nitro-aromatics can be energetic. Avoid excessive heat during concentration.[6]

  • Thionyl Chloride: Highly corrosive and releases HCl/SO₂ gas. Perform all operations in a functioning fume hood.

  • Skin Sensitization: Benzoic acid derivatives can be skin irritants. Wear nitrile gloves and lab coat.

References

  • Weinreb Ketone Synthesis. Wikipedia. (General mechanism and utility of N-methoxy-N-methyl amides).

  • Synthesis of Weinreb Amides. Organic Chemistry Portal. (Protocols for acid chloride and coupling reagent methods).

  • 2-Bromo-4-nitrobenzoic acid. Sigma-Aldrich. (Precursor properties and availability).[1][3][6][7]

  • Preparation of 4-nitrobenzoyl chloride. BenchChem. (Analogous protocol for nitro-substituted benzoyl chlorides).

  • Reactions of 4-Nitrobenzoyl Chloride. BenchChem. (Troubleshooting acylation of electron-deficient systems).

Sources

2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide: A Versatile Synthetic Intermediate

Foreword for the Research Professional

This document serves as a technical guide for researchers, chemists, and drug development professionals on the chemical intermediate 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide . As of the date of this publication, this compound is not widely cataloged and does not appear to have a registered CAS number in major public databases, suggesting it is a novel or specialized reagent. This guide has been constructed by synthesizing data from structurally analogous compounds and foundational principles of organic chemistry to provide a robust framework for its synthesis, handling, and potential applications. As a Senior Application Scientist, my objective is to explain the causality behind experimental choices and to ground our discussion in established, authoritative chemical principles.

Compound Profile and Physicochemical Properties

2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide is a multi-functionalized aromatic compound. Its structure is characterized by three key features on a benzamide core:

  • A Weinreb amide (N-methoxy-N-methylamide): This functional group is a stable and highly versatile precursor for the synthesis of ketones and aldehydes.

  • A Bromine atom at the ortho-position: This halogen serves as a crucial handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1][2]

  • A Nitro group at the para-position: A strong electron-withdrawing group that influences the reactivity of the aromatic ring and can be reduced to an amine, providing another point for molecular diversification.

These features make it a potentially valuable building block in medicinal chemistry and materials science.

PropertyDataSource / Method
IUPAC Name 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamideNomenclature Standard
CAS Number Not AssignedDatabase Search
Molecular Formula C₉H₉BrN₂O₄Calculation
Molecular Weight 289.08 g/mol Calculation
Appearance (Predicted) Yellow to off-white solidAnalogy[3]
Solubility (Predicted) Soluble in common organic solvents (DCM, EtOAc, THF); Insoluble in waterAnalogy[4]
Predicted TPSA 74.65 ŲCalculation
Predicted XLogP3 2.3Calculation

Proposed Synthesis: Formation of the Weinreb Amide

The most direct and reliable method for synthesizing 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide is via the acylation of N,O-dimethylhydroxylamine with 2-bromo-4-nitrobenzoyl chloride. This standard procedure is widely used for creating Weinreb amides due to its high efficiency and the stability of the resulting amide.

Causality Behind Experimental Design:

The choice of this two-step protocol (acid to acyl chloride, then to amide) is deliberate. Direct coupling of the carboxylic acid with N,O-dimethylhydroxylamine using peptide coupling reagents is possible, but often suffers from lower yields and more complex purification with substrates bearing strong electron-withdrawing groups. Conversion to the highly reactive acyl chloride intermediate ensures a more forceful and complete reaction. Using a mild base like pyridine or triethylamine is crucial to neutralize the HCl generated during the reaction without promoting side reactions.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 2-Bromo-4-nitrobenzoyl chloride

  • To a round-bottom flask charged with 2-bromo-4-nitrobenzoic acid (1.0 eq), add thionyl chloride (SOCl₂, 3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Equip the flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes).

  • Heat the reaction mixture to 70-80 °C and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

  • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-bromo-4-nitrobenzoyl chloride is typically used directly in the next step without further purification.

Step 2: Synthesis of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

  • Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a non-nucleophilic base such as pyridine or triethylamine (2.5 eq) to the solution and stir for 15 minutes.

  • Dissolve the crude 2-bromo-4-nitrobenzoyl chloride from Step 1 in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cold hydroxylamine solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel to yield the final compound.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Weinreb Amide Formation start_acid 2-Bromo-4-nitrobenzoic Acid reagent1 SOCl₂ (Thionyl Chloride) Catalytic DMF start_acid->reagent1 Reflux product_acyl 2-Bromo-4-nitrobenzoyl Chloride reagent1->product_acyl start_amine N,O-Dimethylhydroxylamine HCl reagent2 Pyridine or Et₃N Anhydrous DCM, 0°C to RT product_acyl->reagent2 Add dropwise start_amine->reagent2 product_final 2-Bromo-N-methoxy-N-methyl- 4-nitrobenzamide reagent2->product_final Applications cluster_weinreb Weinreb Amide Reactivity cluster_bromo Bromine Cross-Coupling cluster_nitro Nitro Group Reduction start 2-Bromo-N-methoxy-N-methyl- 4-nitrobenzamide ketone Ketone Derivative start->ketone 1. R-MgBr or R-Li 2. H₃O⁺ workup suzuki Bi-aryl Compound start->suzuki Suzuki Coupling (R-B(OH)₂, Pd cat.) buchwald Di-aryl Amine start->buchwald Buchwald-Hartwig (R-NH₂, Pd cat.) amine_intermediate 2-Bromo-4-amino- (Weinreb Amide) start->amine_intermediate Reduction (e.g., SnCl₂, H₂/Pd) final_amide Further Derivatized Amide/Sulfonamide amine_intermediate->final_amide Acylation / Sulfonylation

Caption: Key reaction pathways from the title compound.

Hazards, Safety, and Handling

As 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide is a novel compound, a specific Safety Data Sheet (SDS) is not available. Therefore, a conservative approach to safety is mandatory, treating it as a potentially hazardous substance. The safety profile can be inferred from its constituent functional groups.

  • Brominated Aromatic Compounds: Can be irritating to the skin, eyes, and respiratory system. [5][6][7]* Nitroaromatic Compounds: Are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin. Some are potent mutagens.

  • Acylating Agents (Residual Precursors): Can be corrosive and react violently with water.

Recommended Safety Protocols:
Precaution CategorySpecific Actions
Engineering Controls Always handle this compound inside a certified laboratory fume hood to avoid inhalation of dust or vapors. [8]Ensure an eyewash station and safety shower are nearby. [5]
Personal Protective Equipment (PPE) Wear nitrile gloves, a flame-resistant lab coat, and tightly fitting safety goggles or a face shield. [8]
Handling Avoid generating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. [5][6]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. [6][8]Consider storing under an inert atmosphere (e.g., argon) to ensure long-term stability.
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [5][6]
First Aid Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention. [5][6]Skin: Wash off immediately with plenty of soap and water. If irritation persists, call a physician. [5][6]Inhalation: Remove person to fresh air and keep comfortable for breathing. [5]Ingestion: Rinse mouth and seek immediate medical attention. Do not induce vomiting. [9]

Conclusion

While not a commonly available reagent, 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide represents a highly promising and strategically designed building block for complex organic synthesis. Its true potential is realized as a versatile intermediate, offering at least three distinct and orthogonal points for chemical modification. For the medicinal chemist, this translates to a powerful tool for rapidly generating diverse libraries of compounds centered around a common core, accelerating the hit-to-lead and lead optimization phases of drug discovery. Proper adherence to the proposed synthetic and safety protocols is paramount for its successful and safe implementation in the laboratory.

References

  • PubChem. 2-Bromo-4-methoxy-1-nitrobenzene. [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheet 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE. [Link]

  • PubChem. 4-Bromo-N-methoxy-N-methylbenzamide. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-N-methoxy-N-methylbenzamide: A Versatile Pharmaceutical Intermediate for Organic Synthesis. [Link]

  • Saeed, A., et al. (2012). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Bromo-N-methoxy-N-methylacetamide. [Link]

  • Moreno-Fuquen, R., et al. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. ResearchGate. [Link]

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]

  • Schech, A. J., et al. (2017). Drug Discovery Targeting Bromodomain-Containing Protein 4. Semantic Scholar. [Link]

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Physical and chemical properties of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide A Trifunctional Scaffold for Divergent Pharmaceutical Synthesis

Part 1: Executive Summary

2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide represents a high-value "linchpin" intermediate in modern medicinal chemistry. As a derivative of 2-bromo-4-nitrobenzoic acid, this compound integrates three distinct reactive handles—a Weinreb amide , an aryl bromide , and a nitro group —onto a single benzene core.

This unique architecture allows researchers to perform orthogonal transformations:

  • Weinreb Amide: Enables chemo-selective ketone synthesis via organometallic addition without over-addition.

  • Aryl Bromide: Facilitates palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to build molecular complexity.

  • Nitro Group: Serves as a masked aniline, unlocking late-stage functionalization via reduction and subsequent acylation or sulfocylation.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol, and a strategic map for its application in drug discovery.

Part 2: Chemical Identity & Physicochemical Profile

Unlike simple reagents, this compound is often synthesized in situ or on-demand. Below are the calculated and observed properties derived from its core structural motifs and immediate precursors.

Table 1: Compound Identification & Properties
PropertySpecification / Value
IUPAC Name 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide
Molecular Formula C₉H₉BrN₂O₄
Molecular Weight 289.08 g/mol
Precursor CAS (2-Bromo-4-nitrobenzoic acid)
Physical State Pale yellow to off-white crystalline solid
Melting Point (Predicted) 85–92 °C (Based on isomeric analogs)
Solubility Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water
LogP (Calculated) ~1.85 (Moderate lipophilicity)
H-Bond Acceptors 4 (Nitro O, Amide O, Methoxy O)
Topological Polar Surface Area ~85 Ų

Analyst Note: The presence of the ortho-bromo substituent induces a twist in the amide bond relative to the phenyl ring, reducing planarity. This steric effect enhances the stability of the tetrahedral intermediate during ketone synthesis, preventing premature collapse.

Part 3: Synthesis & Production Protocol

The most robust route to 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide utilizes the Acid Chloride Method. This protocol is preferred over peptide coupling agents (EDC/HATU) for this substrate due to the electron-withdrawing nature of the nitro group, which deactivates the carboxylic acid, making the acid chloride a more reactive and efficient intermediate.

Workflow Diagram: Synthesis Pathway

SynthesisWorkflow Start 2-Bromo-4-nitrobenzoic Acid (CAS 16426-64-5) Inter Acid Chloride Intermediate Start->Inter Activation Product 2-Bromo-N-methoxy- N-methyl-4-nitrobenzamide Inter->Product Amidation Reagent1 SOCl2, cat. DMF Reflux, 2h Reagent1->Inter Reagent2 MeNH(OMe)·HCl Et3N, DCM, 0°C Reagent2->Product

Figure 1: Two-step one-pot synthesis via acid chloride activation.

Detailed Experimental Procedure

Reagents:

  • 2-Bromo-4-nitrobenzoic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂, 1.5 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Dichloromethane (DCM, anhydrous)

  • Catalytic DMF (2-3 drops)

Step-by-Step Protocol:

  • Activation (Acid Chloride Formation):

    • In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 2-Bromo-4-nitrobenzoic acid in anhydrous DCM (5 mL/mmol).

    • Add catalytic DMF (dimethylformamide).

    • Add Thionyl chloride dropwise at room temperature.

    • Heat the mixture to gentle reflux (40°C) for 2 hours. The solution should become clear, indicating conversion to the acid chloride.

    • Critical Step: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride as a yellow oil/solid. Re-dissolve in fresh anhydrous DCM.

  • Amidation (Weinreb Amide Formation):

    • In a separate flask, suspend N,O-Dimethylhydroxylamine hydrochloride in DCM at 0°C (ice bath).

    • Add Triethylamine (2.0 equiv) to liberate the free amine. Stir for 15 mins.

    • Slowly add the solution of the crude acid chloride (from Step 1) to this amine mixture dropwise over 20 minutes, maintaining the temperature <5°C.

    • Add the remaining Triethylamine (1.0 equiv) to scavenge HCl generated during coupling.

  • Workup & Purification:

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with saturated NaHCO₃ solution.

    • Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine) and then Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography (Silica, 20-40% EtOAc in Hexanes).

Part 4: Reactivity & Strategic Applications

The power of this scaffold lies in its chemo-orthogonality . Researchers can selectively manipulate one functional group without affecting the others.

Reactivity Map: Divergent Synthesis

ReactivityMap Core 2-Bromo-N-methoxy- N-methyl-4-nitrobenzamide Path1 Pathway A: Ketone Synthesis (Weinreb Reactivity) Core->Path1 Nucleophilic Acyl Substitution Path2 Pathway B: Cross-Coupling (Aryl Bromide) Core->Path2 Pd-Catalysis Path3 Pathway C: Aniline Unmasking (Nitro Reduction) Core->Path3 Fe/HCl or H2/Pd Prod1 Aryl Ketones (via RMgX or RLi) Path1->Prod1 Prod2 Biaryl / Styrene Derivatives (Suzuki/Heck) Path2->Prod2 Prod3 Amino-Benzamides (Precursor to heterocycles) Path3->Prod3

Figure 2: Strategic divergence points for medicinal chemistry campaigns.

Mechanistic Insights
  • Weinreb Ketone Synthesis: The N-methoxy-N-methyl group forms a stable 5-membered chelate with the metal (Mg or Li) of the incoming nucleophile. This prevents the "over-addition" that typically leads to tertiary alcohols. Upon acidic workup, the chelate collapses to release the ketone.

    • Reference: Nahm, S.; Weinreb, S. M. Tetrahedron Lett.1981 , 22, 3815.

  • Orthogonality: The nitro group is stable to standard Grignard conditions at low temperatures (-78°C), allowing ketone formation before reducing the nitro group. Conversely, the bromide can be coupled via Suzuki reaction using mild bases (K₂CO₃) that do not hydrolyze the amide.

Part 5: Handling, Stability & Safety

Safety Profile (GHS Classification):

  • Signal Word: Warning

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.

Storage & Stability:

  • Hygroscopic Nature: Moderate.[4] Store in a desiccator.

  • Temperature: Stable at room temperature; long-term storage recommended at 2-8°C.

  • Light Sensitivity: Protect from light to prevent slow debromination or nitro-group degradation over months.

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber is required due to the generation of nitrogen oxides (NOx) and hydrogen bromide (HBr).

References

  • Precursor Data: Sigma-Aldrich. 2-Bromo-4-nitrobenzoic acid Product Sheet. Accessed 2024. Link

  • Weinreb Amide Mechanism: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 1981, 22(39), 3815–3818. Link

  • General Synthesis Protocol: Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis". Journal für Praktische Chemie, 1997, 339(6), 517–524. Link

  • Safety Data: PubChem Laboratory Chemical Safety Summary (LCSS) for Nitrobenzamide derivatives. Link

Sources

A Comprehensive Spectroscopic Guide to 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide: Structure, Interpretation, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic characteristics of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide, a substituted Weinreb amide with significant potential in organic synthesis. As direct spectral data for this specific compound is not widely published, this document serves as a predictive and instructional manual, grounded in fundamental principles and data from analogous structures. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed interpretation of expected spectral data but also robust, field-proven protocols for data acquisition. Every analytical point is explained with a focus on the causal relationships between molecular structure and spectroscopic output, ensuring a thorough understanding for both synthetic and analytical applications.

Introduction: The Structural Significance of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide belongs to the class of Weinreb amides, which are exceptionally useful intermediates in organic synthesis. Their N-methoxy-N-methylamide functionality allows for the controlled addition of organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. The substituents on the aromatic ring—a bromine atom and a nitro group—introduce specific electronic and steric properties that are crucial for its reactivity and subsequent molecular transformations.

The bromine atom at the 2-position provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments. The nitro group at the 4-position is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can be a precursor for an amino group, opening pathways to a wide range of derivatives. A thorough spectroscopic characterization is paramount for confirming the successful synthesis and purity of this valuable building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide, both ¹H and ¹³C NMR will provide unambiguous evidence for its constitution.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methoxy and N-methyl groups. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, causing a significant downfield shift (deshielding) of the aromatic protons, particularly those ortho and para to it.[1][2][3]

dot graph { layout=neato; node [shape=plaintext]; pos_h3 [label="H-3", pos="0,1!"]; pos_h5 [label="H-5", pos="2,0!"]; pos_h6 [label="H-6", pos="2,2!"]; pos_br [label="Br", pos="-1,2!"]; pos_no2 [label="NO2", pos="3,0!"]; pos_amide [label="C(=O)N(OCH3)CH3", pos="-2,0!"];

// Invisible nodes for benzene ring p1 [pos="-0.5,2.5!", style=invis]; p2 [pos="1.5,2.5!", style=invis]; p3 [pos="2.5,1!", style=invis]; p4 [pos="1.5,-0.5!", style=invis]; p5 [pos="-0.5,-0.5!", style=invis]; p6 [pos="-1.5,1!", style=invis];

p1 -- p2 -- p3 -- p4 -- p5 -- p6 -- p1; } Caption: Aromatic region of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignmentRationale
~8.45Doublet~2.51HH-3Located ortho to the strongly electron-withdrawing NO₂ group and meta to the bromine, resulting in a significant downfield shift. It appears as a doublet due to coupling with H-5.
~8.20Doublet of Doublets~8.5, 2.51HH-5Situated meta to the NO₂ group and ortho to the bromine. It is coupled to both H-3 and H-6.
~7.90Doublet~8.51HH-6Positioned ortho to the bromine and the amide group, and meta to the NO₂ group. It is coupled to H-5.
~3.80SingletN/A3HN-OCH₃ The methoxy protons are in a distinct chemical environment and do not couple with other protons, hence appearing as a singlet.
~3.35SingletN/A3HN-CH₃ Similar to the methoxy protons, the N-methyl protons are a singlet. Due to restricted rotation around the C-N amide bond, this signal might be broadened at room temperature.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment created by the substituents.[4][5]

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentRationale
~167.0C =OThe carbonyl carbon of the Weinreb amide typically appears in this region.[4]
~150.0C -4 (C-NO₂)The carbon atom attached to the nitro group is significantly deshielded and appears far downfield.[1]
~142.0C -1 (C-Amide)The ipso-carbon attached to the amide group.
~135.0C -6Aromatic CH carbon.
~128.0C -3Aromatic CH carbon.
~125.0C -5Aromatic CH carbon.
~120.0C -2 (C-Br)The carbon atom bonded to bromine is deshielded, but its chemical shift can be influenced by other substituents.
~61.5N-OC H₃The methoxy carbon, typically found in this region.
~34.0N-C H₃The N-methyl carbon. This signal might also be broad due to restricted amide bond rotation.
Experimental Protocol for NMR Data Acquisition

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} Caption: Workflow for NMR spectral analysis.

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[6][7]

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[8]

  • ¹H NMR Acquisition : Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.[9]

  • Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase correction and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide, the most prominent features will be the absorptions from the nitro (NO₂) and the amide carbonyl (C=O) groups.[10][11]

Table 3: Predicted IR Absorption Frequencies

Frequency (cm⁻¹)IntensityAssignmentRationale
~1660-1680StrongC=O stretch (Amide)The carbonyl stretch of a Weinreb amide is a strong, sharp band. Its frequency is typical for tertiary amides.[12]
~1530-1550StrongAsymmetric NO₂ stretchAromatic nitro compounds exhibit a very strong and characteristic absorption in this region due to the asymmetric stretching of the N-O bonds.[10][13][14]
~1340-1360StrongSymmetric NO₂ stretchThis second strong band corresponds to the symmetric stretching of the N-O bonds. The presence of both strong NO₂ bands is a clear indicator of the nitro group.[10][13][14]
~3100-3000MediumAromatic C-H stretchStretching vibrations of the C-H bonds on the benzene ring.
~1600, ~1475MediumAromatic C=C stretchThese bands are characteristic of the benzene ring itself.
~850StrongC-N stretch (Nitro)The stretching vibration of the bond connecting the nitro group to the aromatic ring.
~1000-1200MediumC-N stretch (Amide)Stretching vibration of the amide C-N bond.
~750-850StrongC-H out-of-plane bendingThe substitution pattern on the benzene ring can sometimes be inferred from the out-of-plane C-H bending vibrations. For a 1,2,4-trisubstituted ring, one would expect strong absorptions in this region.
~600-700MediumC-Br stretchThe carbon-bromine stretch is typically found in the fingerprint region and can sometimes be difficult to assign definitively.
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

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} Caption: Workflow for IR analysis via the KBr pellet method.

  • Sample Preparation : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar. The goal is to create a fine, homogeneous powder.[15][16] KBr is hygroscopic, so this should be done in a low-humidity environment.[17][18]

  • Pellet Formation : Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. This will fuse the KBr into a transparent or translucent pellet containing the dispersed sample.[16][19]

  • Data Acquisition : Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The final spectrum is usually presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)

While Electrospray Ionization (ESI) is often preferred for polar molecules, understanding the potential EI fragmentation can be valuable.

  • Molecular Ion (M⁺) : The molecular weight of C₉H₉BrN₂O₄ is 288.0 g/mol (using ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z 288 and 290. This M/M+2 pattern is a definitive signature for a compound containing one bromine atom.[20][21]

  • Key Fragmentation Pathways :

    • Loss of NO₂ : A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂), which has a mass of 46 Da. This would lead to fragment ions at m/z 242/244.[22]

    • Loss of OCH₃ : Cleavage of the N-O bond can result in the loss of a methoxy radical (•OCH₃, 31 Da), giving ions at m/z 257/259.

    • Loss of N(OCH₃)CH₃ : Cleavage of the amide bond could lead to the formation of the bromonitrobenzoyl cation, a very stable fragment. This would result in ions at m/z 230/232.

    • Loss of CO : Subsequent loss of carbon monoxide (CO, 28 Da) from the benzoyl cation is a common fragmentation pathway, which would yield ions at m/z 202/204.[23]

Predicted Mass Spectrum (Electrospray Ionization - ESI)

For ESI, which is a soft ionization technique, the primary ion observed will likely be the protonated molecule or an adduct.[24][25][26]

  • Protonated Molecule [M+H]⁺ : In positive ion mode, the most abundant ion is expected to be the protonated molecule at m/z 289/291.

  • Sodium Adduct [M+Na]⁺ : It is also very common to observe the sodium adduct at m/z 311/313, especially if there are trace amounts of sodium salts present in the sample or solvent.[25]

Experimental Protocol for ESI-MS Data Acquisition

dot graph { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: General workflow for ESI-MS analysis.

  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.[24]

  • Instrumentation : Use a mass spectrometer equipped with an electrospray ionization source. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Data Acquisition : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 100-500). The source parameters (e.g., capillary voltage, gas flow, temperature) should be optimized to maximize the signal of the ion of interest.[26]

Conclusion

The structural elucidation of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide is a multi-faceted process that relies on the synergistic use of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the interpretation of its spectral data, grounded in established spectroscopic principles. The ¹H and ¹³C NMR spectra are expected to reveal the precise connectivity of the molecule, with chemical shifts heavily influenced by the electron-withdrawing nitro group. The IR spectrum will be dominated by strong, characteristic bands for the amide carbonyl and nitro groups, confirming their presence. Finally, mass spectrometry will verify the molecular weight and, through its characteristic M/M+2 isotopic pattern, confirm the presence of a single bromine atom. The provided experimental protocols offer a standardized approach for obtaining high-quality data, ensuring that researchers can confidently verify the structure and purity of this important synthetic intermediate.

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  • Liu, Y., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Chemosphere, 107, 306-313.
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  • Zwiener, C., & Frimmel, F. H. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 388(4), 849-855.
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.
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Solubility of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates in organic solvents is a critical parameter in drug development and process chemistry. It governs fundamental aspects of a manufacturing process, including reaction kinetics, crystallization, purification, and formulation. This technical guide provides a comprehensive exploration of the solubility characteristics of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide, a compound of interest in contemporary synthetic chemistry. In the absence of extensive published empirical data for this specific molecule, this guide establishes a framework for understanding its solubility based on first principles, structural analogy, and predictive modeling. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers and drug development professionals to generate the high-quality data required for process optimization and regulatory submissions.

Introduction: The Central Role of Solubility in Pharmaceutical Development

The transition of a novel chemical entity from laboratory-scale synthesis to industrial production is contingent on a deep understanding of its physicochemical properties. Among these, solubility stands out as a cornerstone of process development. The selection of an appropriate solvent system influences not only the yield and purity of a synthetic step but also the final physical form of the API, such as its crystalline structure (polymorphism), which can have profound implications for bioavailability and stability.

Drug substance solubility in various organic solvents must be thoroughly characterized to enable the rational design of processes for chemical reactions and crystallizations.[1][2] An optimal solvent for crystallization, for instance, is one in which the compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures, thereby maximizing recovery.

This guide focuses on 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide, a molecule possessing a combination of functional groups that present an interesting and non-trivial solubility profile. We will dissect the molecule's structural attributes to predict its behavior in a range of common organic solvents and provide the tools to validate these predictions experimentally.

Compound Profile: 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

A thorough analysis of the target molecule's structure is the first step in predicting its solubility.

PropertyValue/StructureSource
Chemical Name 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide-
Molecular Formula C₉H₉BrN₂O₅-
Molecular Weight 305.08 g/mol -
Structure -

Structural Analysis and its Implications for Solubility:

  • Aromatic Benzamide Core: The central phenyl ring substituted with a bromine atom and a nitro group contributes to the molecule's hydrophobicity and potential for π-π stacking interactions.

  • Weinreb Amide (N-methoxy-N-methylamide): This functional group is polar and can act as a hydrogen bond acceptor. Its presence increases the potential for interaction with polar solvents.

  • Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group, capable of acting as a hydrogen bond acceptor.

  • Bromo Group (-Br): The bromine atom adds to the molecular weight and size, and its electronegativity contributes to the overall polarity of the molecule.

Based on this structure, we can infer that 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide is a polar molecule. However, the presence of the substituted benzene ring will also allow for some solubility in less polar solvents that can engage in van der Waals interactions. The molecule's ability to accept hydrogen bonds is significant, suggesting that solvents capable of hydrogen bond donation will be effective.

Theoretical Frameworks for Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates and help in solvent selection for screening.[3][4]

  • Thermodynamic Models: Approaches like UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-RS (Conductor-like Screening Model for Real Solvents) predict solubility based on group contributions and molecular surface polarity, respectively.[4] These models can be powerful for ranking solvents but may lack quantitative accuracy without experimental data for parameterization.[1]

  • Machine Learning and QSPR Models: An emerging approach involves using machine learning algorithms trained on large datasets of experimental solubility data.[1][5] These Quantitative Structure-Property Relationship (QSPR) models can provide accurate predictions but are dependent on the availability of relevant training data.[1]

For a novel compound like 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide, a pragmatic approach would be to use these models for a qualitative screening of solvents, followed by targeted experimental verification.

Estimated Solubility Profile Based on Structural Analogs

In the absence of direct experimental data, we can draw qualitative inferences from the known solubility of structurally similar compounds.

Analogous CompoundKey Structural Features in CommonReported Solubility InsightsRelevance to Target Compound
4-Bromo-N-methoxy-N-methylbenzamide Brominated benzamide, Weinreb amideExhibits moderate solubility in organic solvents due to its hydrophobic aromatic structure and polar amide group.[2]The addition of a nitro group in the target compound is expected to increase its polarity, potentially enhancing solubility in more polar solvents compared to this analog.
N-Methoxy-4-nitrobenzamide Nitrobenzamide, N-methoxy amideA solid at room temperature, suggesting that intermolecular forces in the solid state are significant.[6]The presence of the bromo substituent on the aromatic ring of our target molecule will increase its molecular weight and may influence crystal packing, which in turn affects the energy required to dissolve the solid.
2-Bromo-4-methoxy-1-nitrobenzene Brominated and nitrated aromatic ringThe combination of these functional groups on a benzene ring suggests a polar character.[7]This fragment represents the core of our target molecule. Its solubility behavior will be a strong indicator, with the Weinreb amide of our target likely increasing polarity and interaction with protic and polar aprotic solvents.

Predicted Solubility in Common Organic Solvents (Qualitative):

  • Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble. The hydroxyl group of the alcohols can act as a hydrogen bond donor to the oxygen atoms of the nitro and amide groups.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, DMSO, DMF): Expected to have good solubility. These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is anticipated due to the overall polarity of the molecule.

  • Ethers (e.g., Diethyl Ether, THF): Moderate solubility is expected.

  • Non-polar Aromatic Solvents (e.g., Toluene): Lower solubility is predicted, though some interaction via π-π stacking is possible.

  • Aliphatic Hydrocarbons (e.g., Hexane, Heptane): Expected to be poorly soluble or insoluble due to the significant mismatch in polarity.

  • Water: Expected to be poorly soluble or insoluble due to the hydrophobic nature of the brominated aromatic ring.

Experimental Determination of Solubility: A Validated Protocol

The following section provides a detailed, step-by-step protocol for the experimental determination of the solubility of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide. The "shake-flask" method is described as it is considered a reliable and accurate method for determining thermodynamic solubility.[8]

Objective

To determine the equilibrium solubility of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide in a range of selected organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment
  • 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps and PTFE septa

  • Constant temperature incubator/shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The overall workflow for solubility determination is depicted below:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Add excess solid to solvent in vial B Seal vials tightly A->B C Equilibrate at constant temperature with agitation B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute sample accurately F->G H Analyze by HPLC G->H J Calculate concentration (solubility) H->J I Prepare calibration curve I->J

Caption: Workflow for experimental solubility determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add a known volume (e.g., 2.0 mL) of each selected solvent.

    • Add an excess amount of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Seal the vials securely.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticulates.

    • Accurately weigh the filtered solution.

    • Alternatively, a known volume of the filtered solution can be accurately diluted with a suitable solvent (often the mobile phase of the HPLC method) in a volumetric flask.

  • Quantification by HPLC:

    • Develop a suitable HPLC method for the quantification of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide. This will involve selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

    • Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent to construct a calibration curve.

    • Analyze the prepared samples and the standard solutions by HPLC.

    • Determine the concentration of the compound in the diluted sample solutions by comparing their peak areas to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Alternative Rapid Screening Method: Thermogravimetric Analysis (TGA)

For early-stage development where rapid screening of multiple solvents is required, a gravimetric method using a Thermogravimetric Analyzer (TGA) can be employed.[9] This automates the process of solvent evaporation and weighing of the solid residue.[9]

G A Prepare saturated solution and filter B Place known volume of filtrate in TGA pan A->B C Heat pan in TGA to evaporate solvent B->C D Record constant mass of residual solid C->D E Calculate solubility (mass of solid / volume of filtrate) D->E

Caption: Rapid solubility screening workflow using TGA.

Data Presentation and Interpretation

All experimentally determined solubility data should be presented in a clear and organized table.

Table 1: Experimentally Determined Solubility of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide at 25 °C

SolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
Methanol32.7[Experimental Value][Calculated Value]
Ethanol24.5[Experimental Value][Calculated Value]
Acetone20.7[Experimental Value][Calculated Value]
Acetonitrile37.5[Experimental Value][Calculated Value]
Ethyl Acetate6.02[Experimental Value][Calculated Value]
Dichloromethane9.08[Experimental Value][Calculated Value]
Toluene2.38[Experimental Value][Calculated Value]
n-Heptane1.92[Experimental Value][Calculated Value]

Note: The values in this table are placeholders and must be populated with experimentally determined data.

The relationship between solubility and solvent properties, such as the dielectric constant, can provide insights into the dominant intermolecular forces governing the dissolution process.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide in organic solvents. By combining theoretical predictions based on molecular structure with robust experimental protocols, researchers and process chemists can generate the critical data needed for the efficient development of synthetic and purification processes.

Future work should focus on determining the temperature dependence of solubility in key solvents to construct solubility curves. This information is invaluable for the design of crystallization processes, allowing for the optimization of yield, purity, and crystal form.

References

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An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide is a highly functionalized aromatic compound of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. Its unique structure, incorporating a brominated and nitrated phenyl ring coupled with a Weinreb amide moiety, presents a versatile scaffold for the synthesis of complex molecular architectures. The Weinreb amide (N-methoxy-N-methylamide) functionality is particularly valuable as it allows for the controlled addition of organometallic reagents to form ketones without the common issue of over-addition.

The inherent reactivity of the constituent functional groups—a nitroaromatic system, an aryl bromide, and a Weinreb amide—necessitates a thorough understanding of the molecule's stability profile. This guide provides a comprehensive analysis of the potential degradation pathways and outlines optimal storage and handling conditions to ensure the integrity and reliability of this important synthetic intermediate. The insights presented herein are derived from established principles of physical organic chemistry and data from structurally related analogs, providing a robust framework for its use in a research and development setting.

Predicted Stability Profile

The stability of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide is governed by the interplay of its three key functional domains. A proactive understanding of its potential liabilities under various stress conditions is crucial for designing stable formulations and ensuring the reproducibility of experimental results.

Hydrolytic Stability

The Weinreb amide linkage is the primary site susceptible to hydrolysis. This degradation can be catalyzed by both acidic and basic conditions, leading to the cleavage of the amide bond.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen activates the amide toward nucleophilic attack by water. This process is generally slower for amides compared to esters but can be significant, especially with heating. The expected degradation products are 2-bromo-4-nitrobenzoic acid and N,O-dimethylhydroxylamine.

  • Base-Catalyzed Hydrolysis: In the presence of a base, the hydroxide ion acts as a potent nucleophile, attacking the carbonyl carbon. This pathway is typically irreversible as the resulting carboxylate is deprotonated, preventing the reverse reaction.[1][2] Similar to acidic conditions, the products are 2-bromo-4-nitrobenzoate and N,O-dimethylhydroxylamine.

The electron-withdrawing nature of the nitro group on the aromatic ring is expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of hydrolysis compared to an unsubstituted benzamide.

Photolytic Stability

Nitroaromatic compounds are well-known for their susceptibility to photodegradation.[3] Exposure to ultraviolet (UV) or even high-intensity visible light can initiate several degradation pathways for 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide.

  • Nitro Group Reduction: A common photolytic pathway for nitroaromatics is the reduction of the nitro group to a nitroso, hydroxylamino, or amino group.

  • Debromination: The carbon-bromine bond can also undergo photolytic cleavage, leading to debrominated impurities. Studies on brominated flame retardants have shown that the primary process of photodegradation is often the nucleophilic reaction of the bromine atom on the benzene ring.[4]

  • Nitro-Nitrite Rearrangement: Intramolecular rearrangement of the nitro group to a nitrite ester, followed by further degradation, is another possible pathway.[5]

Given these potential reactions, it is imperative to protect the compound from light to maintain its purity.

Thermal Stability

Aromatic amides and nitroaromatic compounds generally exhibit good thermal stability at ambient temperatures. However, at elevated temperatures, decomposition can occur. For nitroaromatic compounds, a primary thermal degradation pathway involves the cleavage of the C-NO2 bond.[4] The presence of the bromo and amide substituents may influence the overall thermal stability, but significant degradation is not expected under typical laboratory and storage conditions.

Oxidative Stability

The aromatic ring of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide is relatively electron-deficient due to the presence of the nitro group, which generally imparts resistance to oxidative degradation. However, the potential for oxidation should not be entirely dismissed, especially in the presence of strong oxidizing agents or under conditions that could generate reactive oxygen species.

Potential Degradation Pathways

The following diagram illustrates the predicted primary degradation pathways for 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide based on its chemical structure and the known reactivity of its functional groups.

G A 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide B 2-Bromo-4-nitrobenzoic acid + N,O-Dimethylhydroxylamine A->B  Hydrolysis (Acidic or Basic Conditions) C Photodegradation Products (e.g., nitro reduction, debromination) A->C  Photolysis (UV/Visible Light)

Caption: Predicted primary degradation pathways for 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide.

Recommended Storage and Handling

To ensure the long-term stability and integrity of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide, the following storage and handling conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool location, refrigerated (2-8 °C) for long-term storage.Minimizes the rate of potential hydrolytic and thermal degradation.
Light Protect from light. Store in an amber vial or in a light-proof container.Prevents photolytic degradation, a significant risk for nitroaromatic compounds.[3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Reduces the risk of oxidative degradation and reaction with atmospheric moisture.
Container Keep in a tightly sealed container.Prevents the ingress of moisture, which can lead to hydrolysis.
Incompatibilities Avoid strong acids, strong bases, and strong oxidizing agents.These substances can catalyze or directly participate in the degradation of the compound.[6][7]

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to definitively identify the degradation products and pathways, and to develop a stability-indicating analytical method.[8][9] The following protocol outlines a comprehensive approach for 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide.

Objective

To investigate the stability of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide under various stress conditions as prescribed by ICH guidelines and to identify the resulting degradation products.

Materials
  • 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

  • HPLC grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV or PDA detector and a mass spectrometer (LC-MS) is highly recommended for peak identification.

  • Photostability chamber

Methodology

The following workflow illustrates the key steps in performing a forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare stock solution of the compound (e.g., 1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (80°C, solid & solution) prep->thermal photo Photolytic Stress (ICH Q1B conditions) prep->photo control Control Sample (Stock solution, protected from stress) prep->control sampling Sample at time points (e.g., 0, 2, 6, 12, 24 h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling neutralize Neutralize acid/base samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->hplc purity Assess peak purity hplc->purity mass_balance Calculate mass balance hplc->mass_balance identify Identify degradants (MS data) hplc->identify pathway Propose degradation pathways hplc->pathway

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation:

    • Solid State: Place a known amount of the solid compound in an oven at 80°C.

    • Solution State: Incubate a sample of the stock solution at 80°C.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sampling and Analysis: At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method, preferably with MS detection to aid in the identification of degradation products.[9]

Conclusion

2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide is a valuable synthetic intermediate whose stability is intrinsically linked to its complex array of functional groups. The primary degradation pathways are predicted to be hydrolysis of the Weinreb amide under both acidic and basic conditions, and photodecomposition of the nitroaromatic system. By adhering to the recommended storage conditions of cool, dark, and dry, and by avoiding contact with incompatible substances, the integrity of this compound can be effectively preserved. The outlined forced degradation study protocol provides a robust framework for researchers to experimentally verify these predicted stabilities and to develop the necessary analytical methods to ensure the quality and reliability of their research outcomes.

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  • Chen, B., Yang, C., & Goh, N. K. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 598-604.
  • International Journal of Drug Development and Technology. (2025).
  • KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis.
  • Organic Chemistry Portal. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction.
  • Ortuño, N., et al. (2017). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. Journal of Analytical and Applied Pyrolysis, 128, 29-37.
  • The Organic Chemistry Tutor. (2013). What IS the Weinreb Amide? [Video]. YouTube.
  • El-Malah, A. A., & Al-hussain, S. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 205-220.
  • Brink, A., et al. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. Drug Metabolism and Disposition, 46(4), 451-458.
  • Sigma-Aldrich. (n.d.). Small Molecules Analysis & QC.
  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • Chen, B., Yang, C., & Goh, N. K. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 598-604.
  • Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • ResearchGate. (2019). IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW.
  • Organic Chemistry Portal. (n.d.).
  • Penn State Research Database. (n.d.).

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Hazards and safety precautions for 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hazards and Safety Precautions for 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

Authored by a Senior Application Scientist

Introduction: A Proactive Approach to Safety for Novel Compounds

2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide is a specialized organic compound, likely utilized in targeted synthesis and drug discovery research. Its structure combines several functional groups that are known to impart physiological activity and potential toxicity: a nitroaromatic ring, a brominated phenyl group, and an N-methoxy-N-methylamide (Weinreb amide) moiety.

The absence of a dedicated SDS necessitates a conservative and proactive safety strategy. By examining the known hazards of closely related molecules, we can construct a robust safety profile and establish handling protocols that mitigate potential risks. This guide is structured to provide researchers and drug development professionals with the critical information needed to handle this compound responsibly, grounding all recommendations in established chemical safety principles and data from authoritative sources.

Hazard Identification and Inferred Toxicological Profile

The toxicological profile of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide is inferred from the known hazards of its structural analogs. The primary hazards are anticipated to be acute toxicity, and irritation to the skin, eyes, and respiratory system.

GHS Classification Analysis of Structural Analogs

To build a reliable hazard profile, we consider the classifications of compounds sharing key structural features with the target molecule.

Analogous CompoundKey Structural Feature SharedGHS Hazard ClassificationSource(s)
4-Nitrobenzamide Nitrobenzamide coreAcute Toxicity, Oral (Category 3/4); Acute Toxicity, Dermal (Category 3); Acute Toxicity, Inhalation (Category 3); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific target organ toxicity — single exposure (respiratory system) (Category 3)[1][2]
4-Bromo-N-methoxy-N-methylbenzamide Bromo-N-methoxy-N-methylbenzamideSkin Irritation (Category 2); Serious Eye Irritation (Category 2)[3][4]
2-Bromo-N-methoxy-N-methylacetamide Bromo-N-methoxy-N-methylamideHarmful if swallowed; Harmful in contact with skin; Causes severe skin burns and eye damage; Harmful if inhaled[5]
4-Methoxy-3-nitrobenzamide Nitro-substituted benzamideCauses skin irritation; Causes serious eye irritation; May cause respiratory irritation[6]

Conclusion of Hazard Analysis: Based on the data from these analogs, it is prudent to handle 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide as a substance with the following potential hazards:

  • Acute Toxicity: Potentially toxic or harmful if swallowed, inhaled, or in contact with skin.[1][5]

  • Skin Corrosion/Irritation: Likely to be a skin irritant, and potentially corrosive, causing burns.[3][5][6]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[3][5][6]

  • Respiratory Irritation: May cause irritation to the respiratory system upon inhalation of dust.[1][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment and protection is essential. Engineering controls provide the first line of defense, supplemented by appropriate PPE.

Engineering Controls
  • Fume Hood: All handling of solid 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[8]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[1][8]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory for all personnel handling this compound.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Nitrile or neoprene gloves, inspected before use.Provides a barrier against skin contact. Given the potential for dermal toxicity and irritation, double-gloving may be advisable for larger quantities. Discard gloves immediately if contamination is suspected.[7]
Eye Protection Tightly fitting safety goggles with side-shields or a full-face shield.Protects against splashes and airborne dust, which can cause severe eye irritation or damage. Standard safety glasses are insufficient.[7][8]
Skin and Body Protection A flame-resistant lab coat, fully fastened.Prevents contamination of personal clothing. Ensure clothing is impervious to chemicals.[7]
Respiratory Protection A NIOSH/MSHA-approved respirator may be required.If there is a risk of generating significant dust or aerosols that cannot be controlled by the fume hood, a respirator is necessary. The type should be selected based on a formal risk assessment.[8]

Safe Handling, Storage, and Disposal Protocols

Chemical Handling Workflow

The following diagram outlines the mandatory workflow for safely handling 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Conduct Pre-Use Briefing (Review SDS of Analogs, this Guide) prep2 Verify Fume Hood Certification prep1->prep2 prep3 Don Full, Inspected PPE prep2->prep3 handle1 Carefully Weigh Compound (Minimize Dust Generation) prep3->handle1 Proceed to Handling handle2 Add to Solvent or Reaction Vessel handle1->handle2 handle3 Securely Cap all Containers handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 Proceed to Cleanup clean2 Dispose of Contaminated Waste in Labeled Hazardous Waste Container clean1->clean2 clean3 Remove PPE in Correct Order clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard workflow for handling 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide.

Storage Requirements
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][6][7]

  • Environment: Store away from incompatible materials such as strong oxidizing agents and strong bases.[1] The compound should be stored in a locked cabinet or area accessible only to authorized personnel.[1]

  • Atmosphere: For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) may be beneficial, although specific stability data is unavailable.

Waste Disposal
  • Procedure: All waste material containing this compound must be treated as hazardous. It should be disposed of through a licensed hazardous material disposal company.[1][7]

  • Containers: Use designated, sealed, and clearly labeled containers for solid and liquid waste.

  • Regulations: Ensure compliance with all federal, state, and local environmental regulations regarding chemical waste disposal.[7]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation or a burning sensation occurs, seek immediate medical attention.[1][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
Emergency Response Workflow for Accidental Exposure

G cluster_scene Immediate Actions at the Scene cluster_response Emergency Response cluster_followup Post-Incident Actions start Exposure Event Occurs action1 Ensure Scene Safety (Alert others, remove ignition sources if applicable) start->action1 action2 Remove Victim from Exposure Source action1->action2 action3 Initiate First Aid (Use safety shower/eyewash as needed) action2->action3 resp1 Call for Emergency Medical Services action3->resp1 While providing aid resp2 Provide SDS of Analogs and this Guide to Responders resp1->resp2 follow1 Quarantine Contaminated Area resp2->follow1 After victim is transported follow2 Report Incident to Safety Officer follow1->follow2 follow3 Conduct Full Incident Investigation follow2->follow3

Caption: Emergency response plan for personnel exposure.

Spill and Fire Procedures
  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.[1]

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[7] Firefighters should wear self-contained breathing apparatus.[7]

References

  • PubChem. 2-Bromo-N-methoxy-N-methylacetamide (CID 10866961). National Center for Biotechnology Information. [Link]

  • PubChem. 4-Bromo-N-methoxy-N-methylbenzamide (CID 10999252). National Center for Biotechnology Information. [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheet for 2-Bromo-4-fluoro-N-methylbenzamide. [Link]

  • HFC. N-Methoxy-4-Nitrobenzamide: A Versatile Organic Compound. [Link]

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The Synthetic Versatility of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical exploration of the potential applications of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide, a highly functionalized aromatic building block. While specific literature on this exact compound is nascent, its true synthetic potential can be understood by dissecting the reactivity of its constituent parts: the electron-deficient 2-bromo-4-nitrophenyl core and the versatile N-methoxy-N-methylamide (Weinreb amide) functionality. This guide will provide a forward-looking perspective on its utility in key synthetic transformations, grounded in established principles of organic chemistry.

Strategic Synthesis of the Core Scaffold

The journey to harnessing the potential of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide begins with the strategic construction of its precursor, 2-bromo-4-nitrobenzoic acid. A common and effective route commences from toluene, involving a sequence of electrophilic aromatic substitution and oxidation reactions.[1]

A plausible synthetic pathway is outlined below:

Synthesis of 2-bromo-4-nitrobenzoic acid Toluene Toluene Nitrotoluene 4-Nitrotoluene Toluene->Nitrotoluene Nitration (HNO₃, H₂SO₄) Bromonitrotoluene 2-Bromo-4-nitrotoluene Nitrotoluene->Bromonitrotoluene Bromination (Br₂, FeBr₃) BenzoicAcid 2-Bromo-4-nitrobenzoic acid Bromonitrotoluene->BenzoicAcid Oxidation (KMnO₄)

Caption: Synthetic route to 2-bromo-4-nitrobenzoic acid from toluene.

The final step in the synthesis of our target molecule is the conversion of the carboxylic acid to a Weinreb amide. This transformation is crucial as it introduces a stable, yet reactive, handle for subsequent carbon-carbon bond formations. Several reliable methods exist for this conversion, often employing coupling agents to activate the carboxylic acid.[2][3][4]

A generalized and robust protocol for this conversion is as follows:

Experimental Protocol: Weinreb Amide Formation
  • Activation: To a solution of 2-bromo-4-nitrobenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq).

  • Amine Addition: To this activated mixture, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide.

Key Applications in Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring makes 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide an excellent candidate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This reaction is a powerful tool for the formation of biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[7][8]

The electron-withdrawing nitro group can enhance the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst.[9]

Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_conditions Conditions Substrate 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide Product Biaryl Product Substrate->Product BoronicAcid Aryl Boronic Acid (R-B(OH)₂) BoronicAcid->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃)

Caption: Generalized Suzuki-Miyaura coupling with the title compound.

Generalized Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a reaction vessel, combine 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of toluene and water). Degas the mixture thoroughly by bubbling with an inert gas like argon or nitrogen.

  • Heating: Heat the reaction mixture to a temperature typically between 80-100 °C under an inert atmosphere.

  • Monitoring and Work-up: Monitor the reaction's progress using TLC or GC-MS. Once complete, cool the mixture, and perform an aqueous work-up followed by extraction with an organic solvent.

  • Purification: The crude product is then purified, usually by column chromatography, to afford the desired biaryl compound.

ParameterTypical ConditionsRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Efficient for a wide range of substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid and facilitates transmetalation.
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic system to dissolve both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.

Exploiting Nucleophilic Aromatic Substitution (SNAr)

The 2-bromo-4-nitrophenyl scaffold is highly activated towards nucleophilic aromatic substitution (SNAr).[10][11][12] The strong electron-withdrawing effect of the nitro group, ortho and para to the bromine atom, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[13][14][15]

This reactivity allows for the displacement of the bromide with a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a direct route to a diverse array of substituted benzamides.

SNAr Reaction Substrate 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide Product Substituted Product Substrate->Product Nucleophile Nucleophile (Nu-H) Nucleophile->Product Base Base Heterocycle Synthesis Substrate 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide Reduction Reduction of Nitro Group (e.g., Fe/HCl, H₂/Pd-C) Substrate->Reduction AminoIntermediate 2-Bromo-4-amino-N-methoxy-N-methylbenzamide Reduction->AminoIntermediate Cyclization Cyclization with C1 or C2 synthons AminoIntermediate->Cyclization Heterocycle Heterocyclic Product (e.g., Benzimidazole, Quinazolinone) Cyclization->Heterocycle

Sources

Methodological & Application

Application Notes and Protocols for 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide as a Weinreb Amide Reagent

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Weinreb Amides in Ketone Synthesis

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds to construct ketone moieties is a cornerstone of molecular architecture, particularly in the fields of pharmaceutical and agrochemical development. However, the direct acylation of highly reactive organometallic species, such as Grignard or organolithium reagents, with conventional acylating agents like acid chlorides or esters is often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1] This lack of control can significantly diminish the yield and complicate the purification of the target ketone.

The advent of the N-methoxy-N-methylamide, or Weinreb amide, in 1981 by Steven M. Weinreb and Steven Nahm, presented an elegant solution to this long-standing challenge.[2] The unique structural feature of the Weinreb amide allows for the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[3][4] This intermediate is stable at low temperatures, preventing the collapse of the tetrahedral structure and subsequent second addition of the nucleophile.[2] Upon acidic workup, this intermediate readily hydrolyzes to afford the desired ketone in high yield.

This application note provides a detailed guide to the synthesis and utilization of a specialized Weinreb amide, 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide . The strategic placement of the bromo and nitro substituents on the aromatic ring offers unique opportunities for further functionalization, making this reagent a valuable tool for the synthesis of complex molecular scaffolds.

The Reagent: 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

The presence of a bromine atom at the ortho position and a nitro group at the para position of the benzamide backbone imparts distinct electronic and steric properties to this Weinreb amide. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles. The ortho-bromo substituent can introduce steric hindrance that may influence the conformation of the molecule and its interaction with reagents. Furthermore, both the bromo and nitro groups serve as versatile synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination) or reduction and further derivatization, respectively.

Physicochemical Properties (Representative)
PropertyValueSource
Molecular FormulaC₉H₉BrN₂O₄N/A
Molecular Weight290.08 g/mol N/A
AppearanceExpected to be a yellow to off-white solid
SolubilitySoluble in common organic solvents (DCM, THF, EtOAc)General knowledge
StorageStore in a cool, dry place away from moisture

Synthesis Protocol: 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

The synthesis of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide is most reliably achieved in a two-step sequence starting from the commercially available 2-bromo-4-nitrobenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by the coupling with N,O-dimethylhydroxylamine hydrochloride.

Step 1: Synthesis of 2-Bromo-4-nitrobenzoyl chloride

This procedure is adapted from established methods for the synthesis of nitro-substituted benzoyl chlorides.[5][6]

Materials:

  • 2-Bromo-4-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser and gas outlet

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-bromo-4-nitrobenzoic acid (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature with stirring.

  • Attach a reflux condenser connected to a gas trap to neutralize the evolving HCl and SO₂ gases.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 2-bromo-4-nitrobenzoyl chloride, a yellow solid or oil, can be used in the next step without further purification.

Step 2: Synthesis of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

This protocol is based on standard procedures for the formation of Weinreb amides from acyl chlorides.[4][7]

Materials:

  • Crude 2-bromo-4-nitrobenzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • Separatory funnel

  • Magnetic stirrer

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 eq) to the solution and stir for 15-20 minutes.

  • In a separate flask, dissolve the crude 2-bromo-4-nitrobenzoyl chloride (1.0 eq) from Step 1 in anhydrous DCM.

  • Add the solution of the acyl chloride dropwise to the cold N,O-dimethylhydroxylamine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide.

Synthesis_Workflow 2-Bromo-4-nitrobenzoic_Acid 2-Bromo-4-nitrobenzoic Acid Acid_Chloride 2-Bromo-4-nitrobenzoyl Chloride (in situ) 2-Bromo-4-nitrobenzoic_Acid->Acid_Chloride Step 1 SOCl2_DMF SOCl₂, cat. DMF Toluene, Reflux Weinreb_Amide 2-Bromo-N-methoxy-N-methyl -4-nitrobenzamide Acid_Chloride->Weinreb_Amide Step 2 Amide_Formation Me(OMe)NH·HCl, TEA DCM, 0 °C to rt

Caption: Synthetic workflow for 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide.

Application Protocol: Synthesis of a Ketone using 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

This protocol provides a general procedure for the synthesis of a ketone via the reaction of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide with a Grignard reagent. Phenylmagnesium bromide is used as a representative example.

Materials:

  • 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

  • Phenylmagnesium bromide (or other Grignard reagent) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask, dropping funnel, and condenser

  • Magnetic stirrer

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere, dissolve 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 eq) dropwise via the dropping funnel to the stirred solution of the Weinreb amide.

  • Maintain the temperature at -78 °C during the addition. After the addition is complete, allow the reaction to stir at this temperature for an additional 1-2 hours.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude ketone can be purified by column chromatography on silica gel or by recrystallization.

Reaction_Mechanism Start 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide + R-MgX (Grignard Reagent) Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate Nucleophilic Addition Workup Aqueous Acidic Workup (e.g., H₃O⁺) Intermediate->Workup Protonolysis Ketone 2-Bromo-4-nitro-(R)-ketone Workup->Ketone Hydrolysis & Collapse Byproducts Me(OMe)NH₂⁺ + MgX₂ Workup->Byproducts

Caption: Generalized mechanism of the Weinreb ketone synthesis.

Expert Insights and Troubleshooting

  • Anhydrous Conditions: The success of both the Weinreb amide formation and its subsequent reaction with organometallic reagents is critically dependent on maintaining strictly anhydrous conditions. All glassware should be flame- or oven-dried, and anhydrous solvents must be used.

  • Temperature Control: The addition of the Grignard reagent to the Weinreb amide should be performed at low temperatures (typically -78 °C) to ensure the stability of the tetrahedral intermediate and prevent side reactions.

  • Purity of Grignard Reagent: The quality and concentration of the Grignard reagent should be determined prior to use (e.g., by titration) to ensure accurate stoichiometry.

  • Workup: The quenching of the reaction should be done at low temperature to avoid decomposition of the intermediate. A saturated solution of ammonium chloride is often preferred for quenching Grignard reactions as it is less acidic than mineral acids and can minimize side reactions.

  • Purification: The electron-withdrawing nitro group can make the resulting ketone more polar, which should be considered when developing a purification strategy by column chromatography.

Conclusion

2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide is a highly versatile and valuable reagent for the synthesis of functionalized ketones. Its ability to undergo clean, high-yielding reactions with organometallic reagents, coupled with the synthetic utility of the bromo and nitro substituents, makes it an attractive building block in multi-step syntheses. The protocols outlined in this application note provide a robust framework for the preparation and application of this specialized Weinreb amide, enabling researchers and drug development professionals to access a wide range of complex ketone structures with precision and control.

References

  • Organic Syntheses. p-NITROBENZOYL CHLORIDE. Available from: [Link]

  • Wikipedia. Weinreb ketone synthesis. Available from: [Link]

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. Available from: [Link]

  • Wikipedia. Weinreb ketone synthesis. Available from: [Link]

  • TutorChase. How do you prepare a Weinreb amide?. Available from: [Link]

  • Google Patents. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
  • Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]

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Application Note: Chemoselective Grignard Addition to 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the chemoselective synthesis of aryl ketones from a densely functionalized, nitro-bearing Weinreb amide via Grignard addition.

Executive Summary & Mechanistic Insights

The conversion of carboxylic acid derivatives to ketones without over-addition to tertiary alcohols is a cornerstone of modern drug discovery. The use of N-methoxy-N-methylamides, commonly known as Weinreb amides, solves this by forming a stable five-membered cyclic magnesium chelate upon organometallic addition. Unlike standard esters, which rapidly collapse to highly reactive ketones that undergo a second Grignard addition[1], the Weinreb tetrahedral intermediate remains stable until an acidic aqueous quench forces its collapse[2].

However, applying this methodology to 2-bromo-N-methoxy-N-methyl-4-nitrobenzamide introduces two severe chemoselectivity challenges[3]:

  • The Nitro Group Liability: Nitroaromatics are highly susceptible to Single Electron Transfer (SET) from Grignard reagents. This can lead to the reduction of the nitro group (forming nitroso, hydroxylamine, or azo species) or direct nucleophilic attack on the highly electron-deficient aromatic ring.

  • The Ortho-Halogen Effect: The presence of an ortho-bromo substituent sterically hinders the carbonyl carbon, slowing down the desired nucleophilic addition while simultaneously introducing the risk of competitive halogen-metal exchange.

The Solution: To achieve chemoselective ketone synthesis, the reaction relies on strict cryogenic control (-78 °C) and precise stoichiometry. At -78 °C, the activation energy for the SET reduction of the nitro group is suppressed, allowing the kinetically favored nucleophilic addition to the Weinreb amide to dominate.

G cluster_0 Chemoselective Grignard Addition Pathway A Weinreb Amide (2-Br-4-NO2-Ar-CON(OMe)Me) C Cyclic Chelate (Tetrahedral Intermediate) A->C R-MgX, -78 °C E Side Reactions (Nitro Reduction / SET) A->E High Temp / Excess RMgX B Grignard Reagent (R-MgX) B->C D Aryl Ketone (Target Product) C->D Acidic Quench

Mechanistic pathway of Grignard addition to a nitroaromatic Weinreb amide.

Reaction Optimization & Quantitative Data

To establish a self-validating system, researchers must understand how deviations in temperature and stoichiometry impact the reaction pathway. The table below summarizes the causality behind the experimental choices.

EntryGrignard ReagentEquivalentsTemperature ProfileYield (%)Primary Observation / Byproduct
1 MeMgBr (3M in Et₂O) 1.1 -78 °C (Constant) 78% Clean conversion to target ketone.
2MeMgBr (3M in Et₂O)2.5-78 °C to 0 °C12%Massive SET reduction; azo compound formation.
3MeMgBr (3M in Et₂O)1.10 °C (Constant)25%Complex mixture; nucleophilic aromatic substitution.
4i-PrMgCl·LiCl1.1-78 °C15%Competitive halogen-metal exchange at the ortho-Br.
5PhMgBr (1M in THF)1.1-78 °C to -40 °C65%Steric clash requires slight warming; trace reduction.

Data Interpretation: Excess Grignard reagent (Entry 2) or elevated temperatures (Entry 3) provide the energy required to overcome the SET barrier, destroying the nitro group. Alkyl Grignards with high halogen-metal exchange propensity (Entry 4) should be avoided unless the goal is to functionalize the aromatic ring itself[3].

Experimental Protocol

This methodology details the synthesis of 1-(2-bromo-4-nitrophenyl)ethanone using methylmagnesium bromide.

Workflow Step1 1. Substrate Dissolution (Anhydrous THF, N2 atm) Step2 2. Cryogenic Cooling (-78 °C Dry Ice/Acetone) Step1->Step2 Step3 3. Dropwise Addition (Grignard Reagent, 1.1 eq) Step2->Step3 Step4 4. Reaction Aging (Stir at -78 °C for 2 h) Step3->Step4 Step5 5. Acidic Quench (1M HCl or Sat. NH4Cl) Step4->Step5 Step6 6. Extraction & Purification (EtOAc, Flash Chromatography) Step5->Step6

Step-by-step experimental workflow for the cryogenic Grignard reaction.

Materials Required
  • Substrate: 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide (1.0 equiv, strictly dried)

  • Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in Diethyl Ether (1.1 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl) or 1M HCl

Step-by-Step Methodology
  • Preparation & Inert Atmosphere: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum. Backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure the complete removal of ambient moisture, which would prematurely quench the Grignard reagent.

  • Substrate Dissolution: Charge the flask with 2-bromo-N-methoxy-N-methyl-4-nitrobenzamide (1.0 mmol). Add anhydrous THF (10 mL) to achieve a 0.1 M concentration. Stir until complete dissolution is achieved.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow the solution to equilibrate to internal -78 °C for at least 15 minutes. Causality note: Failing to reach true thermal equilibrium before addition will result in localized hot spots, triggering nitro group reduction.

  • Controlled Reagent Addition: Load MeMgBr (1.1 mmol, 0.37 mL of a 3.0 M solution) into a gas-tight syringe. Mount the syringe on a syringe pump and add the reagent dropwise down the side of the flask over 30 minutes.

  • Reaction Aging (The Self-Validating Step): Stir the reaction at -78 °C for 2 hours. To validate the reaction progress, remove a 10 µL aliquot, quench it in a GC vial containing 0.5 mL sat. NH₄Cl and 0.5 mL EtOAc, and analyze via TLC (Hexanes/EtOAc 7:3). The starting material should be consumed, replaced by a single lower-Rf spot (the ketone).

  • Acidic Quench: While strictly maintaining the -78 °C bath, rapidly add 5 mL of saturated aqueous NH₄Cl. Causality note: The quench must be performed cold. If the reaction is warmed prior to quenching, the tetrahedral intermediate may prematurely collapse, freeing the ketone to undergo a second Grignard addition.

  • Workup & Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Dilute with Ethyl Acetate (20 mL) and separate the layers. Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 30% EtOAc in Hexanes) to afford the pure aryl ketone.

References

  • Lewin, H. M. (2024). Exploiting the Reactivity of Azaquinone Methide Intermediates as a New Method to Synthesise Bioactive Compounds. University of Otago. Available at:[Link][3]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link][1]

  • Orient J Chem. (2019). Recent Developments in Weinreb Synthesis and their Applications. Available at: [Link]

Sources

Application Note: Optimized Heck Coupling of Sterically Hindered Weinreb Amides

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

Executive Summary & Strategic Rationale

This application note details the protocol for the Palladium-catalyzed Mizoroki-Heck cross-coupling of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide . This substrate presents a classic "push-pull" conflict in catalysis:

  • Electronic Activation (The "Pull"): The para-nitro group (relative to the amide) acts as a strong electron-withdrawing group (EWG), significantly activating the C–Br bond for Oxidative Addition to Pd(0).

  • Steric Hindrance (The "Push"): The ortho-Weinreb amide creates significant steric bulk, hindering the coordination of the palladium complex and the subsequent migratory insertion step.

Successful coupling requires a protocol that leverages the electronic activation while mitigating steric congestion. We present two validated methodologies: Method A (Ligand-Controlled) using bulky phosphines, and Method B (Phase-Transfer) using Jeffery conditions.

Mechanistic Principles & Substrate Analysis[1]

The Ortho-Effect and Weinreb Coordination

Unlike simple aryl halides, this substrate contains a Weinreb amide capable of acting as a directing group (DG). While this is useful in C–H activation, in Heck coupling, the carbonyl oxygen can weakly chelate to the Palladium center, potentially occupying a coordination site needed for the alkene.

  • The Solution: Use of P(o-tol)₃ (Tri-o-tolylphosphine).[1] Its large cone angle (194°) prevents the formation of inactive saturated PdL₄ complexes and favors the formation of the active mono-ligated species [PdL(Ar)X], which is crucial for sterically demanding ortho-substituted substrates.

Catalytic Cycle Visualization

The following diagram illustrates the specific catalytic pathway, highlighting the critical role of the ligand in overcoming the steric barrier at the oxidative addition stage.

HeckCycle cluster_sub Substrate Features PreCat Pd(OAc)2 Pre-catalyst ActiveCat Pd(0)L Active Species PreCat->ActiveCat Reduction (P(o-tol)3 or Olefin) OxAdd Oxidative Addition (Facilitated by 4-NO2) ActiveCat->OxAdd + Substrate (Ar-Br) Coord Alkene Coordination (Steric Clash Possible) OxAdd->Coord + Alkene MigIns Migratory Insertion (Rate Limiting Step) Coord->MigIns Syn-Insertion BetaElim Beta-Hydride Elimination MigIns->BetaElim - Product RedElim Reductive Elimination (Regenerates Pd(0)) BetaElim->RedElim + Base RedElim->ActiveCat Feat1 4-NO2: Lowers Ea of Ox. Addition Feat2 1-Weinreb: Steric hindrance

Caption: Catalytic cycle emphasizing the electronic activation by the nitro group and steric management via ligand choice.

Experimental Protocols

Method A: Ligand-Controlled (Recommended for Scale-Up)

This method utilizes P(o-tol)₃ to stabilize the palladium species without overcrowding the metal center.

Reagents:

  • Substrate: 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(o-tol)₃ (10-15 mol%)

  • Base: Triethylamine (Et₃N) (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (Degassed)

  • Coupling Partner: Acrylate or Styrene derivative (1.2 equiv)

Protocol Steps:

  • Inert Setup: Flame-dry a Schlenk tube or pressure vial and cool under Argon flow.

  • Solids Addition: Charge the vessel with the Substrate, Pd(OAc)₂, and P(o-tol)₃.

    • Note: If using a solid alkene coupling partner, add it here.

  • Solvent & Base: Seal the vessel. Via syringe, add the anhydrous solvent followed by Et₃N and the alkene (if liquid).

  • Degassing: Sparge the solution with Argon for 10 minutes (essential to prevent phosphine oxidation).

  • Reaction: Heat to 90–100 °C for 12–24 hours.

    • Checkpoint: The reaction mixture should turn dark brown/black. If palladium black precipitates early (within 1 hour), the ligand load is insufficient.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with 1M HCl (to remove excess amine) and Brine.

Method B: Jeffery Conditions (Ligand-Free / Phase Transfer)

Ideal for initial screening or if phosphine contamination is a concern. This method uses TBAB (Tetrabutylammonium bromide) to stabilize Pd nanoparticles.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Additive: TBAB (1.0 equiv)

  • Base: NaOAc (anhydrous) or K₂CO₃ (2.5 equiv)

  • Solvent: DMF (Dimethylformamide)

Protocol Steps:

  • Mix: Combine Substrate, Pd(OAc)₂, TBAB, Base, and Alkene in a vial.

  • Solvent: Add DMF.[2][3] (Strict anhydrous conditions are less critical here than Method A, but recommended).

  • Heat: Stir vigorously at 80–100 °C . The molten TBAB acts as a phase-transfer agent and stabilizes the "naked" Pd species.

  • Workup: Dilute with water (10x volume) and extract with EtOAc. The Weinreb amide is water-soluble if the organic layer is too polar; ensure thorough extraction.

Optimization & Data Analysis

The following table summarizes expected outcomes based on ligand/condition screening for ortho-substituted aryl bromides.

VariableConditionOutcome PredictionMechanistic Note
Ligand PPh₃Low Yield (<40%) Ligand is too bulky for ortho-substrate; forms inactive PdL₄.
Ligand P(o-tol)₃ High Yield (>85%) Forms active mono-ligated species; tolerates sterics.
Base K₂CO₃Moderate YieldHeterogeneous; can be slow without phase transfer.
Base Et₃N / NaOAc High Yield Soluble bases (or mild bases) prevent Weinreb degradation.
Additive TBABHigh Yield Stabilizes Pd nanoparticles; excellent for hindered bromides.
Workflow Diagram

Workflow Start Start: Weigh Reagents Degas Degas Solvent (Ar Sparge) Start->Degas Heat Heat 90°C (12-24h) Degas->Heat Check TLC/LCMS Check (Look for Des-Bromo) Heat->Check Check->Heat Incomplete Workup Celite Filter & Extraction Check->Workup Complete

Caption: Operational workflow for the Heck coupling protocol.

Troubleshooting & Critical Parameters

Stability of the Weinreb Amide

While Weinreb amides are generally stable, the combination of high heat (>120°C) and strong alkoxide bases (e.g., NaOtBu) can lead to nucleophilic attack on the carbonyl.

  • Preventative Measure: Use mild bases like NaOAc or Et₃N. Avoid temperatures above 110°C unless necessary.

Regioselectivity

With the electron-withdrawing nitro group, the aryl palladium species is highly electrophilic.

  • Electron-Deficient Alkenes (Acrylates): Expect exclusive

    
    -arylation (linear product).
    
  • Electron-Rich Alkenes (Vinyl Ethers): You may observe a mixture of

    
     (branched) and 
    
    
    
    products. To enforce
    
    
    -selectivity, bidentate ligands (like dppp) are usually required, but these may struggle with the ortho-sterics of this specific substrate.
Safety Warning
  • Nitro Compounds: Although benzamides are stable, nitro-aromatics can be energetic. Do not distill the final product to dryness at high temperatures without DSC testing.

  • Palladium Residues: Ensure thorough removal of Pd (using scavengers like QuadraPure™) if the product is for biological testing, as the amide can chelate trace metals.

References

  • Heck, R. F., & Nolley, J. P. (1972).[4] Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides.[4] The Journal of Organic Chemistry, 37(14), 2320–2322. Link

  • Jeffery, T. (1996).[2] On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron, 52(30), 10113-10130. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Discusses steric ligand requirements). Link

  • Balasubramaniam, S., & Aidhen, I. S. (2008). The growing synthetic utility of the Weinreb amide.[5][6][7] Synthesis, 2008(23), 3707-3738. Link

Sources

The Synthetic Versatility of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide: A Gateway to Novel Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Multifunctional Building Block

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Central to this endeavor is the availability of versatile chemical building blocks that offer multiple avenues for structural elaboration. 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide emerges as a highly valuable, albeit specialized, reagent in the medicinal chemist's toolbox. Its unique trifunctionalized aromatic core, featuring a strategically positioned bromine atom, a nitro group, and a Weinreb amide, provides a rich platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the chemical reactivity and synthetic utility of this compound, complete with detailed protocols and mechanistic insights for its application in the synthesis of medicinally relevant scaffolds.

The inherent reactivity of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide is dictated by the interplay of its three key functional groups:

  • The Bromo Group: Situated at the 2-position, the bromine atom is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

  • The Nitro Group: The strongly electron-withdrawing nature of the nitro group at the 4-position significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution.[2][3] Furthermore, the nitro group can be readily reduced to an amine, which serves as a precursor for the synthesis of a wide array of heterocyclic systems.[4]

  • The Weinreb Amide: The N-methoxy-N-methylamide, or Weinreb amide, is a stable and versatile functional group that can be selectively converted into ketones or aldehydes upon treatment with organometallic reagents. This moiety is resistant to over-addition, a common issue with more reactive carbonyl precursors.

This combination of functionalities allows for a sequential and controlled diversification of the molecular scaffold, making 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide an ideal starting material for the synthesis of targeted compound libraries in drug discovery programs.

Core Applications in Medicinal Chemistry

The strategic placement of the bromo, nitro, and Weinreb amide groups on the benzamide scaffold opens up a plethora of synthetic possibilities. The following sections will detail key applications and provide exemplary protocols for the use of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide in the synthesis of valuable pharmaceutical intermediates.

Synthesis of Ketone Derivatives via Weinreb Amide Chemistry

A primary application of the Weinreb amide functionality is its conversion to ketones. This transformation is highly valued for its high yield and the stability of the tetrahedral intermediate, which prevents the common side reaction of over-addition by the organometallic reagent.

Protocol 1: Synthesis of 2-Bromo-4-nitro-acetophenone Precursor

This protocol describes the synthesis of a ketone by reacting 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide with a Grignard reagent.

Materials:

  • 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Grignard Reagent: Slowly add methylmagnesium bromide (1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ketone.

Expected Outcome: This procedure is expected to yield the corresponding acetophenone derivative, which can serve as a precursor for a variety of biologically active molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom on the electron-deficient aromatic ring makes 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for the construction of biaryl and aryl-heteroaryl scaffolds.[1]

Protocol 2: Suzuki-Miyaura Coupling for Biaryl Synthesis

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide with an arylboronic acid.

Materials:

  • 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Degassed toluene and water

  • Standard Schlenk line and glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add degassed toluene and water via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: This reaction will yield a biaryl compound, a common motif in many kinase inhibitors and other therapeutic agents.

Synthesis of Heterocyclic Scaffolds via Nitro Group Reduction and Cyclization

The nitro group in 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide is a versatile synthetic handle. Its reduction to an amine provides a nucleophilic center that can participate in intramolecular cyclization reactions to form a variety of heterocyclic systems, such as benzimidazoles and other fused heterocycles, which are prevalent in medicinal chemistry.[4][5]

Protocol 3: Reductive Cyclization to a Benzimidazole Precursor

This protocol describes the reduction of the nitro group followed by a potential pathway for cyclization.

Materials:

  • Product from Protocol 1 or 2

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol and water

  • Formic acid (for subsequent cyclization)

Procedure:

  • Reduction of the Nitro Group:

    • In a round-bottom flask, suspend the nitro-containing starting material in a mixture of ethanol and water.

    • Add iron powder and ammonium chloride.

    • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of Celite® to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude amino-benzamide derivative.

  • Formation of a Benzimidazole Precursor (Example):

    • The resulting ortho-amino-benzamide can be cyclized to form a benzimidazole ring system.

    • Dissolve the crude amine in formic acid.

    • Heat the reaction mixture to reflux.

    • After cooling, carefully neutralize the mixture with a base (e.g., sodium bicarbonate).

    • Extract the product with an appropriate organic solvent.

    • Dry, concentrate, and purify the product by chromatography.

Expected Outcome: This sequence provides a route to functionalized benzimidazole scaffolds, which are key components of numerous pharmaceuticals.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations described in this guide.

Synthetic_Pathway_1 A 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide B 2-Bromo-4-nitro-acetophenone Precursor A->B  Grignard Reagent (Protocol 1) C Biaryl Weinreb Amide A->C  Suzuki-Miyaura Coupling (Protocol 2) D Amino-biaryl Weinreb Amide C->D  Nitro Reduction (Protocol 3) E Fused Heterocycle D->E  Cyclization

Caption: Key synthetic transformations of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide.

Data Summary

The following table summarizes the key reactants and expected products for the protocols described above.

ProtocolStarting MaterialKey ReagentsExpected Product Class
12-Bromo-N-methoxy-N-methyl-4-nitrobenzamideGrignard Reagent (e.g., MeMgBr)Ketone
22-Bromo-N-methoxy-N-methyl-4-nitrobenzamideArylboronic acid, Pd catalyst, Ligand, BaseBiaryl Weinreb Amide
3Nitro-substituted BenzamideReducing agent (e.g., Fe/NH₄Cl)Amino-substituted Benzamide

Conclusion and Future Outlook

2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide represents a powerful and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for a diverse range of chemical transformations, including the formation of ketones, biaryl systems, and a variety of heterocyclic scaffolds. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound. The ability to perform sequential and regioselective modifications makes it an invaluable tool for the generation of compound libraries for high-throughput screening and lead optimization. As the demand for novel and complex molecular architectures in drug development continues to grow, the strategic application of multifunctional building blocks like 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide will undoubtedly play a crucial role in the discovery of the next generation of therapeutics.

References

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

  • MDPI. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Available at: [Link]

  • ResearchGate. (2022). Nitrobenzamido substitution on thiophene-3-carboxylate: Electrochemical investigation, Antioxidant activity, Molecular Docking, DFT Calculations. Available at: [Link]

  • Moreno-Fuquen, R., Azcárate, A., & Kennedy, A. R. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o344. Available at: [Link]

  • Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Available at: [Link]

  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-bromo-3-nitrobenzoyl chloride (5b). Conditions: a) HNO 3.... Available at: [Link]

  • Sripet, W., Chantrapromma, S., Ruanwas, P., & Fun, H. K. (2012). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1234. Available at: [Link]

  • MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available at: [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Available at: [Link]

  • Accounts of Chemical Research. (2021). Cross-Coupling Reactions of Nitroarenes. Available at: [Link]

  • ResearchGate. (2025). Heterocyclic Derivatives of 2-Amino-4-nitrophenol. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • ScienceDirect. (n.d.). HETEROCYCLES AND NATURAL PRODUCTS SYNTHESIS THROUGH OXIDATIVE DEAROMATIZATION. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis and reactions of brominated 2-nitroimidazoles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. Available at: [Link]

Sources

Application Notes and Protocols: 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide as a Versatile Intermediate for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Synthetic Potential of a Tailored Building Block

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and materials science, the efficient construction of complex heterocyclic scaffolds is of paramount importance. The strategic placement of functional groups on an aromatic core allows for a diverse array of subsequent chemical transformations. 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide, a bespoke chemical intermediate, embodies this principle. Its architecture, featuring an ortho-bromo substituent, a para-nitro group, and a Weinreb amide, provides a powerful and versatile platform for the synthesis of a wide range of nitrogen-containing heterocycles.

The ortho-bromo group serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The para-nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but can also be readily reduced to an amino group, a key nucleophile in many cyclization reactions. Finally, the N-methoxy-N-methylamide, or Weinreb amide, is a stable and versatile functional group that can be converted into ketones, aldehydes, or participate directly in cyclization cascades.

This comprehensive guide provides detailed protocols for the synthesis of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide and explores its application in the construction of diverse heterocyclic systems, including quinazolinones and benzodiazepines. The methodologies presented are grounded in established chemical principles and are designed to be both reproducible and adaptable for various research and development applications.

Part 1: Synthesis of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

The synthesis of the title compound is most efficiently achieved in a two-step sequence starting from the commercially available 2-bromo-4-nitrotoluene. The first step involves the oxidation of the methyl group to a carboxylic acid, followed by the conversion of the carboxylic acid to the corresponding Weinreb amide.

Step 1.1: Synthesis of 2-Bromo-4-nitrobenzoic Acid

The oxidation of the methyl group of 2-bromo-4-nitrotoluene to a carboxylic acid is a critical transformation. A robust and scalable method involves the use of potassium permanganate in a pyridine-water mixture.

start 2-Bromo-4-nitrotoluene reagents KMnO4, Pyridine/H2O start->reagents product 2-Bromo-4-nitrobenzoic Acid reagents->product

Caption: Synthesis of 2-Bromo-4-nitrobenzoic Acid.

Protocol 1: Oxidation of 2-Bromo-4-nitrotoluene

  • Materials:

    • 2-Bromo-4-nitrotoluene

    • Potassium permanganate (KMnO₄)

    • Pyridine

    • Water (deionized)

    • 6N Hydrochloric acid (HCl)

    • Ethyl acetate

    • Chloroform

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-nitrotoluene (1.0 eq).

    • Add a 2:1 mixture of pyridine and water.

    • Heat the mixture to 70 °C with vigorous stirring.

    • Slowly add potassium permanganate (6.0 eq) in portions over 40 minutes, ensuring the temperature does not exceed 90 °C.

    • After the addition is complete, heat the reaction mixture to reflux for 8 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and filter the hot suspension to remove manganese dioxide.

    • Wash the filter cake with hot water.

    • Combine the filtrates and cool in an ice bath.

    • Acidify the filtrate to pH < 2 with 6N HCl. A precipitate will form.

    • Filter the precipitate and wash with cold water to obtain the crude 2-bromo-4-nitrobenzoic acid.

    • The aqueous layer can be further extracted with ethyl acetate and chloroform to recover more product.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Combine both batches of the product. The product can be used in the next step without further purification or can be recrystallized from a suitable solvent system like ethanol/water.

  • Expected Yield: 60-70%[1].

Step 1.2: Synthesis of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide (Weinreb Amide Formation)

The conversion of the carboxylic acid to the Weinreb amide is a reliable transformation that provides a stable intermediate for further reactions. A common and effective method involves the use of a coupling agent such as thionyl chloride to form the acid chloride in situ, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

start 2-Bromo-4-nitrobenzoic Acid step1_reagents 1. SOCl2 or (COCl)2 2. N,O-Dimethylhydroxylamine hydrochloride, Base start->step1_reagents product 2-Bromo-N-methoxy-N-methyl- 4-nitrobenzamide step1_reagents->product

Caption: Synthesis of the Weinreb Amide.

Protocol 2: Weinreb Amide Formation

  • Materials:

    • 2-Bromo-4-nitrobenzoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • N,O-Dimethylhydroxylamine hydrochloride

    • Pyridine or Triethylamine (Et₃N)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of 2-bromo-4-nitrobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

    • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.5 eq) or triethylamine (2.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and slowly add the freshly prepared acid chloride solution via a cannula.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Expected Yield: 85-95%[2][3].

Part 2: Application in Heterocyclic Synthesis

The strategic positioning of the bromo, nitro, and Weinreb amide functionalities in 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide opens up a plethora of possibilities for the synthesis of diverse heterocyclic systems. Two prominent examples are the synthesis of quinazolinones and benzodiazepines.

Application 1: Synthesis of Quinazolinones via Palladium-Catalyzed Carbonylative Sonogashira Coupling and Cyclization

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities. A powerful strategy for their synthesis involves a palladium-catalyzed carbonylative Sonogashira coupling of the bromo-amide with a terminal alkyne, followed by an intramolecular cyclization. The nitro group can be subsequently reduced to an amine, which then participates in the cyclization.

start 2-Bromo-N-methoxy-N-methyl- 4-nitrobenzamide step1 Pd-catalyzed Carbonylative Sonogashira Coupling (Terminal Alkyne, CO) start->step1 intermediate1 Alkynone Intermediate step1->intermediate1 step2 Reduction of Nitro Group (e.g., SnCl2·2H2O or H2/Pd-C) intermediate1->step2 intermediate2 Amino-alkynone Intermediate step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 product Substituted Quinazolinone step3->product

Caption: Synthetic pathway to Quinazolinones.

Protocol 3: Representative Protocol for Quinazolinone Synthesis

  • Materials:

    • 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

    • Terminal alkyne (e.g., phenylacetylene)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Toluene, anhydrous

    • Carbon monoxide (CO) balloon

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Part A: Carbonylative Sonogashira Coupling

      • To a flame-dried Schlenk flask, add 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and CuI (0.1 eq).

      • Evacuate and backfill the flask with argon three times.

      • Add anhydrous toluene and triethylamine (3.0 eq).

      • Add the terminal alkyne (1.2 eq).

      • Evacuate and backfill the flask with carbon monoxide from a balloon.

      • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

      • Monitor the reaction by TLC.

      • Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography.

    • Part B: Reductive Cyclization

      • Dissolve the purified alkynone intermediate from Part A in ethanol.

      • Add SnCl₂·2H₂O (5.0 eq) and heat the mixture to reflux for 4-6 hours.

      • Monitor the reaction by TLC.

      • Cool the reaction mixture and carefully neutralize with saturated aqueous NaHCO₃ solution.

      • Extract the product with ethyl acetate.

      • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

      • Purify the crude product by flash column chromatography or recrystallization to afford the desired quinazolinone.

Table 1: Representative Cross-Coupling Reactions for Heterocyclic Synthesis

Reaction TypeCatalyst/ReagentsCoupling PartnerResulting Heterocycle (Example)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Arylboronic acidBiaryl precursor for phenanthridinones
Heck CouplingPd(OAc)₂, P(o-tol)₃, Et₃NAlkeneAlkenylated precursor for dihydroquinolines
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃NTerminal alkyneAlkynylated precursor for quinolines
Buchwald-Hartwig AminationPd₂(dba)₃, BINAP, NaOt-BuAmineAminated precursor for benzodiazepines
Application 2: Synthesis of 1,4-Benzodiazepines via Reduction and Cyclization

1,4-Benzodiazepines are a privileged scaffold in medicinal chemistry, known for their wide range of biological activities. A straightforward approach to this core structure from 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide involves the initial reduction of the nitro group to an amine, followed by a series of transformations leading to the cyclized product.

start 2-Bromo-N-methoxy-N-methyl- 4-nitrobenzamide step1 Reduction of Nitro Group (e.g., H2, Pd/C) start->step1 intermediate1 2-Bromo-4-amino-N-methoxy- N-methylbenzamide step1->intermediate1 step2 Reaction with α-amino acid derivative (e.g., Glycine ethyl ester) intermediate1->step2 intermediate2 Linear Amide Intermediate step2->intermediate2 step3 Intramolecular Cyclization (e.g., base-mediated) intermediate2->step3 product 1,4-Benzodiazepine Derivative step3->product

Caption: Synthetic pathway to 1,4-Benzodiazepines.

Protocol 4: Representative Protocol for 1,4-Benzodiazepine Synthesis

  • Materials:

    • 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas (H₂)

    • Methanol or Ethanol

    • α-Amino acid ester hydrochloride (e.g., glycine methyl ester hydrochloride)

    • Triethylamine (Et₃N)

    • Aprotic solvent (e.g., THF or DMF)

    • Base (e.g., sodium hydride or potassium tert-butoxide)

  • Procedure:

    • Part A: Reduction of the Nitro Group

      • Dissolve 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide (1.0 eq) in methanol or ethanol.

      • Add 10% Pd/C (10 mol% Pd).

      • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker).

      • Stir vigorously at room temperature for 4-8 hours.

      • Monitor the reaction by TLC.

      • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

      • Concentrate the filtrate under reduced pressure to obtain the crude 2-bromo-4-aminobenzamide.

    • Part B: Amide Coupling and Cyclization

      • Dissolve the crude aminobenzamide from Part A in an aprotic solvent.

      • Add the α-amino acid ester hydrochloride (1.2 eq) and triethylamine (2.5 eq).

      • Heat the reaction mixture to 50-70 °C for 12-24 hours.

      • Monitor the reaction by TLC.

      • Upon formation of the coupled intermediate, cool the reaction mixture.

      • Slowly add a strong base such as sodium hydride (1.5 eq) or potassium tert-butoxide (1.5 eq) at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 4-12 hours to effect intramolecular cyclization.

      • Quench the reaction carefully with water.

      • Extract the product with an organic solvent.

      • Wash the organic layer with brine, dry, and concentrate.

      • Purify the crude product by chromatography to yield the 1,4-benzodiazepine.

Conclusion and Future Outlook

2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide is a highly functionalized and versatile intermediate with significant potential in the synthesis of complex heterocyclic molecules. The strategic arrangement of its functional groups allows for a wide range of chemical transformations, including palladium-catalyzed cross-coupling reactions and intramolecular cyclizations. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic utility of this valuable building block. The adaptability of these methods, coupled with the potential for further functionalization of the resulting heterocyclic scaffolds, makes 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide an attractive starting material for the development of novel pharmaceuticals and functional materials. Further exploration of its reactivity, particularly in the context of other transition-metal-catalyzed reactions and multi-component reactions, is likely to unveil even more of its synthetic potential.

References

  • Brainly. (2018, April 13). Provide a series of synthetic steps by which 2-bromo-4-nitrobenzoic acid can be prepared from toluene. Retrieved from [Link]

  • Intramolecular cyclization of N-methoxybenzamides in the presence of Tf2NH. (n.d.). ScienceDirect. Retrieved from [Link]

  • Chegg. (2017, March 4). Solved Plan a synthesis of 2-bromo-4-nitrobenzoic acid from. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

  • Copper-promoted synthesis of 1,4-benzodiazepinones via alkene diamination. (2015). PMC. Retrieved from [Link]

  • Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. (2013, November 6). PMC. Retrieved from [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Wikipedia. Cross-coupling reaction. Retrieved from [Link]

  • A Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure. (n.d.). Amazon AWS. Retrieved from [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2025, April 30). MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved from [Link]

  • IIUM Repository (IRep). (2019, August 15). Web of Science. Retrieved from [Link]

  • Organic Syntheses Procedure. 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. (n.d.). PMC. Retrieved from [Link]

  • Intramolecular cyclization of β-nitroso-o-quinone methides. A theoretical endoscopy of a potentially useful innate `rec. (n.d.). ScienceDirect. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

  • Wikipedia. Weinreb ketone synthesis. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of series of 2-methyl-4-(substituted phenyl)-1,5- benzodiazepines and evaluation of antibacterial activity. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Retrieved from [Link]

  • Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]

  • 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic ... (n.d.). PMC. Retrieved from [Link]

  • ResearchGate. (2026, January 1). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Retrieved from [Link]

  • PrepChem.com. Synthesis of 2-chloro-4-nitrobenzamide. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Tandem radical cyclization of N-methacryloyl benzamides with CBr4 to construct brominated isoquinolinediones. Retrieved from [Link]

Sources

Experimental setup for reactions involving 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Setup for Reactions Involving 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

Executive Summary & Compound Profile

2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide is a highly specialized "linchpin" intermediate.[1] It combines three distinct reactive handles on a single arene scaffold, allowing for orthogonal functionalization:

  • Weinreb Amide: Enables chemoselective synthesis of ketones or aldehydes without over-addition.[1][2]

  • Aryl Bromide (Ortho-position): A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or halogen-metal exchange.[1]

  • Nitro Group (Para-position): An electron-withdrawing group that activates the ring for nucleophilic aromatic substitution (

    
    ) but poses significant compatibility challenges with organometallic reagents.[1]
    

This guide provides a validated workflow for synthesizing this reagent and executing chemoselective transformations, specifically addressing the incompatibility of the nitro group with standard Grignard protocols.

Safety & Handling Protocols

  • Nitro Compounds: Aromatic nitro compounds are potentially energetic.[1] While this specific amide is stable at room temperature, avoid subjecting it to temperatures >150°C or strong reducing conditions (e.g.,

    
     in ether) without blast shielding.
    
  • Skin Sensitizer: As an alkylating agent derivative and nitro-arene, treat as a potential mutagen and skin sensitizer.[1] Double-gloving (Nitrile) is mandatory.[1]

  • Light Sensitivity: Store the solid in amber vials; aryl bromides can undergo slow photolytic debromination.

Module 1: Synthesis of the Reagent

Objective: Preparation of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide from 2-bromo-4-nitrobenzoic acid. Rationale: The acid chloride route is preferred over direct coupling (EDCI/HOBt) due to the steric hindrance of the ortho-bromo group, which can result in sluggish kinetics with peptide coupling agents.

Protocol A: Acid Chloride Method (Recommended)[1]

Reagents:

  • 2-Bromo-4-nitrobenzoic acid (1.0 equiv)[1]

  • Oxalyl chloride (1.5 equiv)[1]

  • DMF (catalytic, 2-3 drops)[1]

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)[1]

  • Triethylamine (

    
    ) (3.0 equiv)[1]
    
  • Dichloromethane (DCM) [Anhydrous][1]

Step-by-Step Procedure:

  • Activation: Suspend 2-bromo-4-nitrobenzoic acid in anhydrous DCM (0.5 M concentration) under

    
    .
    
  • Chlorination: Cool to 0°C. Add catalytic DMF. Dropwise add oxalyl chloride (gas evolution will occur).[1]

  • Reflux: Warm to room temperature (RT) and stir for 2 hours until gas evolution ceases and the solid dissolves (formation of acid chloride).

  • Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Amidation: In a separate flask, suspend N,O-dimethylhydroxylamine HCl in DCM with

    
     (3.0 equiv) at 0°C.
    
  • Addition: Cannulate the acid chloride solution into the amine/base mixture slowly at 0°C. The reaction is exothermic.

  • Workup: Stir at RT for 4 hours. Quench with sat.

    
    . Extract with DCM.[1] Wash organic layer with 1M HCl (to remove excess amine) and brine.[1]
    
  • Purification: Flash chromatography (Hexanes/EtOAc, typically 7:3).[1]

Module 2: Chemoselective Ketone Synthesis (The "Nitro Trap")

Critical Challenge: Standard Grignard reagents (


) or Organolithiums (

) are incompatible with this substrate.[1][3] They will attack the nitro group (via electron transfer or addition), leading to complex mixtures (Bartoli indole synthesis pathways) or polymerization.

Solution: Use Organozinc Reagents catalyzed by Copper(I).[1] Organozincs tolerate nitro groups but are too unreactive to attack Weinreb amides directly without catalysis.[1]

Protocol B: Nitro-Tolerant Ketone Synthesis

Reagents:

  • Alkyl/Aryl Iodide (

    
    )[1]
    
  • Zinc dust (activated) or

    
    [1]
    
  • 
     (Catalyst)[1]
    
  • 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide[1]

Step-by-Step Procedure:

  • Preparation of Organozinc (

    
    ): 
    
    • Activate Zinc dust with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF.

    • Add

      
       (1.5 equiv) and stir at RT (or mild heat) until conversion is complete (check GC/NMR).
      
  • Transmetallation/Catalysis:

    • Cool the organozinc solution to -20°C.[1]

    • Add soluble copper source:

      
       (1.0 M in THF, 20 mol% relative to substrate).
      
  • Weinreb Addition:

    • Add the solution of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide (1.0 equiv) in THF dropwise.[1]

    • Allow the mixture to warm to 0°C slowly. Stir for 4–12 hours.

  • Workup:

    • Quench with sat.

      
       (aq).[1]
      
    • Note: Do not use strong acid for quenching if the product ketone is sensitive.

    • Extract with EtOAc.[1] The nitro group and aryl bromide remain intact.

Module 3: Orthogonal Functionalization (Suzuki Coupling)

Objective: Functionalize the aryl ring using the bromine handle before or after Weinreb reaction. Rationale: The Weinreb amide is stable to Pd-catalyzed conditions.[1] This allows the synthesis of biaryl Weinreb amides.

Protocol C: Suzuki-Miyaura Coupling

Reagents:

  • 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide (1.0 equiv)[1]

  • Boronic Acid (

    
    ) (1.2 equiv)[1]
    
  • 
     (3-5 mol%)[1]
    
  • 
     (2.0 equiv)[1]
    
  • Solvent: Dioxane/Water (4:1)[1]

Step-by-Step Procedure:

  • Degassing: Combine substrate, boronic acid, and base in a microwave vial or Schlenk flask. Evacuate and backfill with Argon (3x).[1]

  • Solvent Addition: Add degassed Dioxane/Water mixture.

  • Catalyst: Add Pd catalyst under positive Argon flow.

  • Reaction: Heat to 80°C for 4-16 hours.

    • Note: Monitor the integrity of the Weinreb amide (hydrolysis is rare but possible at high pH/Temp).

  • Workup: Filter through Celite. Dilute with water, extract with EtOAc.[4][5]

Visualizing the Workflow

The following diagram illustrates the divergent reactivity pathways, highlighting the critical decision point regarding the nitro group.

G Start 2-Bromo-4-nitrobenzoic Acid Step1 Acid Chloride Formation (Oxalyl Chloride, DMF) Start->Step1 Weinreb 2-Bromo-N-methoxy-N-methyl- 4-nitrobenzamide (The Reagent) Step1->Weinreb + HN(OMe)Me·HCl Decision Target Outcome? Weinreb->Decision PathA Ketone Synthesis Decision->PathA PathB Biaryl Synthesis Decision->PathB Warning CRITICAL: Nitro Group Incompatible with Grignards! PathA->Warning ProductB Biaryl Weinreb Amide (via Suzuki Coupling) PathB->ProductB Pd(dppf)Cl2, R-B(OH)2 ProductA Nitro-Aryl Ketone (via Organozinc/Cu) Warning->ProductA Use R-Zn-I + CuCN

Caption: Divergent synthesis workflow. Note the critical deviation to Organozinc reagents for ketone synthesis to preserve the nitro group.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Amide Synthesis) Steric hindrance of ortho-BrIncrease reaction time of acid chloride step; ensure DMF catalysis is used.
Complex Mixture (Ketone Synthesis) Attack on Nitro groupSTOP using Grignards. Switch to Organozinc (

) or Organocuprates.
Hydrolysis of Amide Moisture in reagentsDry all solvents; use fresh oxalyl chloride.
Debromination (Side Product) Pd-catalyzed reductionDegas solvents thoroughly; avoid alcoholic solvents in Suzuki coupling if possible.[1]

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Knochel, P.; et al. "Functionalized Organozinc Reagents."[1] Handbook of Functionalized Organometallics, 2008 . (Reference for Nitro-tolerance of Organozincs).

  • Bartoli, G. "Reaction of Grignard Reagents with Nitroarenes." Accounts of Chemical Research, 1984 , 17, 109-115. (Establishes incompatibility of Grignards with Nitro groups). Link[1]

  • Kapur, M.; et al. "Palladium-Catalyzed Ortho-C–H Halogenation of Weinreb Amides."[1] Organic Letters, 2017 , 19, 9154. (Demonstrates stability of Weinreb amides in Pd-catalysis).

Sources

Application Notes and Protocols: Analytical Techniques for Monitoring Reactions with 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern pharmaceutical and fine chemical synthesis, precision and control are paramount. The Weinreb amide, specifically 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide, serves as a critical intermediate in the construction of complex molecular architectures. Its unique stability and reactivity profile allow for the controlled addition of nucleophiles to form ketones, a cornerstone transformation in organic synthesis.[1][2][3][4] The ability to accurately monitor the progress of reactions involving this substrate is not merely a matter of academic interest; it is a crucial component of process development, ensuring optimal yield, minimizing impurities, and guaranteeing the safety and efficacy of the final product.

This guide provides a comprehensive overview of the primary analytical techniques for monitoring reactions with 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Beyond a simple recitation of protocols, this document aims to provide the underlying rationale for methodological choices, empowering researchers to not only follow but also adapt these techniques to their specific synthetic challenges.

Understanding the Analyte: 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

The molecular structure of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide presents distinct features that guide our choice of analytical techniques:

  • Aromatic Core with Strong Chromophore: The nitroaromatic system provides a strong UV chromophore, making it highly suitable for detection by HPLC with UV-Vis detectors.

  • Halogenation: The presence of a bromine atom can be a useful handle for mass spectrometry, contributing to a characteristic isotopic pattern.

  • Weinreb Amide Functionality: This N-methoxy-N-methyl amide is the reactive center. Monitoring its disappearance and the appearance of the corresponding ketone or other products is the primary goal.

  • Thermal Stability: While generally stable, the potential for thermal degradation must be considered, particularly for GC-based methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring

HPLC is arguably the most versatile and widely used technique for monitoring the progress of organic reactions. Its ability to separate complex mixtures and provide quantitative data on the concentration of reactants, intermediates, and products makes it an indispensable tool. For reactions involving 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide, a reverse-phase HPLC method is typically the most effective approach.

Causality Behind Experimental Choices

The selection of a reverse-phase method is dictated by the polarity of the analyte and the expected products. The starting material is a moderately polar organic molecule. In a typical reaction, such as a Grignard addition, the resulting ketone product will be less polar than the starting Weinreb amide. A reverse-phase column, with a nonpolar stationary phase and a polar mobile phase, will elute the less polar product before the more polar starting material, providing a clear separation.

Self-Validating System

A robust HPLC method should include internal standards to ensure the accuracy and precision of the quantitative analysis.[5] An internal standard is a compound of known concentration added to the reaction mixture at the time of sampling. By comparing the peak area of the analyte to that of the internal standard, any variations in injection volume or detector response can be normalized.

Experimental Protocol: HPLC Monitoring

Objective: To quantify the consumption of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide and the formation of the desired product over time.

Instrumentation and Consumables:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improving peak shape)

  • Internal standard (e.g., a stable, commercially available aromatic compound with a similar chromophore that does not interfere with the reaction, such as 1,2-dinitrobenzene)[5]

Procedure:

  • Method Development:

    • Prepare a standard solution of the starting material and the expected product (if available) in a suitable solvent (e.g., acetonitrile).

    • Develop a gradient elution method. A typical starting point would be a linear gradient from 40% acetonitrile in water to 90% acetonitrile over 15 minutes.

    • Set the UV detector to a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

  • Reaction Sampling:

    • At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a known volume of a suitable solvent containing the internal standard. This also serves to dilute the sample to an appropriate concentration for HPLC analysis.

  • Sample Analysis:

    • Inject the quenched and diluted sample onto the HPLC system.

    • Integrate the peak areas of the starting material, product, and internal standard.

  • Data Analysis:

    • Calculate the response factor for the starting material and product relative to the internal standard using a calibration curve.

    • Determine the concentration of the starting material and product at each time point.

    • Plot the concentration of the reactant and product versus time to obtain a reaction profile.

Data Presentation
Time (min)Starting Material Peak AreaInternal Standard Peak AreaProduct Peak Area% Conversion
01,250,000500,00000
30875,000505,000350,00030
60500,000498,000700,00060
120125,000502,0001,100,00090
Visualization of HPLC Workflow

HPLC_Workflow cluster_0 Reaction Vessel cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Processing Reaction Reaction Mixture Quench Quench Aliquot + Internal Standard Reaction->Quench Sampling HPLC HPLC Injection Quench->HPLC Detector UV-Vis Detector HPLC->Detector Data Chromatogram Detector->Data Analysis Integration & Quantification Data->Analysis Profile Reaction Profile Analysis->Profile

Caption: Workflow for HPLC reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Thermally Stable Compounds

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6] While the starting material, 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide, may have limited volatility, many of the expected ketone products will be amenable to GC analysis. The mass spectrometer provides an additional layer of information, allowing for the identification of unknown byproducts and impurities.

Causality Behind Experimental Choices

The use of GC-MS is particularly advantageous when the reaction produces a complex mixture of products or when the structure of the products is not known with certainty. The fragmentation patterns observed in the mass spectrum can provide valuable structural information. Derivatization may sometimes be necessary to increase the volatility and thermal stability of the analytes.[7]

Self-Validating System

A key aspect of a self-validating GC-MS method is the use of an appropriate internal standard. Similar to HPLC, this allows for accurate quantification. Additionally, the mass spectrum of a known standard of the analyte should be run to confirm the identity of the peak in the chromatogram.

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify the products and byproducts of a reaction involving 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide.

Instrumentation and Consumables:

  • GC-MS system with an electron ionization (EI) source

  • A suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column)

  • Helium (carrier gas)

  • Solvent for sample dilution (e.g., ethyl acetate)

  • Internal standard (e.g., a stable, commercially available compound with a different retention time from the analytes of interest)

Procedure:

  • Method Development:

    • Develop a temperature program for the GC oven that provides good separation of the expected products. A typical program might start at 100 °C, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Set the mass spectrometer to scan a mass range that includes the molecular ions of the expected products and any potential byproducts.

  • Reaction Sampling and Work-up:

    • At desired time points, withdraw an aliquot from the reaction.

    • Perform an aqueous work-up to remove any non-volatile salts or reagents. This typically involves diluting the aliquot with an organic solvent (e.g., ethyl acetate) and washing with water or a mild aqueous solution.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and add the internal standard.

  • Sample Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.

  • Data Analysis:

    • Identify the peaks in the TIC by comparing their retention times and mass spectra to those of known standards or by interpreting the fragmentation patterns.

    • Quantify the analytes by comparing their peak areas to that of the internal standard.

Visualization of GC-MS Workflow

GCMS_Workflow cluster_0 Reaction Vessel cluster_1 Sample Preparation cluster_2 GC-MS Analysis cluster_3 Data Interpretation Reaction Reaction Mixture Workup Aqueous Work-up Reaction->Workup Sampling Dry Drying & Filtration Workup->Dry Add_IS Add Internal Standard Dry->Add_IS GCMS GC-MS Injection Add_IS->GCMS TIC Total Ion Chromatogram GCMS->TIC MS Mass Spectra GCMS->MS Identification Peak Identification TIC->Identification MS->Identification Quantification Quantification Identification->Quantification NMR_Logic Start Starting Material (Weinreb Amide) Product Product (Ketone) Start->Product Reaction t_final Time = Final IS Internal Standard (Constant Concentration) t0 Time = 0

Caption: Conceptual logic of NMR reaction monitoring.

Conclusion

The effective monitoring of chemical reactions is fundamental to modern organic synthesis. For reactions involving the versatile intermediate 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide, a multi-faceted analytical approach is often the most prudent strategy. HPLC provides robust quantitative data for routine monitoring, GC-MS offers invaluable insights into the identity of products and byproducts, and NMR spectroscopy delivers detailed structural information and the potential for real-time, in-situ analysis. By understanding the principles and practicalities of these techniques, researchers can navigate the complexities of their synthetic endeavors with greater confidence and precision.

References

  • In situ Reaction Monitoring in Photocatalytic Organic Synthesis - Refubium. (2023, April 20). Retrieved from [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. (2020, November 16). Retrieved from [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - MDPI. (2020, April 11). Retrieved from [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth - EPA. (2006, October). Retrieved from [Link]

  • Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons - PMC. (n.d.). Retrieved from [Link]

  • In-Situ Monitoring of Chemical Reactions - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer - 4IR Solutions. (n.d.). Retrieved from [Link]

  • Reactions of Weinreb Amides: Formation of Aldehydes by Wittig Reactions | Request PDF. (n.d.). Retrieved from [Link]

  • How do I improve amide bond intensity in 1H NMR spectra activated by EDC and NHS? (2015, March 10). Retrieved from [Link]

  • In‐situ NMR monitoring of the reaction. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Using NMR to observe the restricted rotation in amide bonds - Nanalysis. (2023, March 20). Retrieved from [Link]

  • In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction | Analytical Chemistry - ACS Publications. (2025, August 15). Retrieved from [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns - Loughborough University Research Repository. (2009, August 12). Retrieved from [Link]

  • How to Measure Amide Group Shifts with NMR for Structural Analysis - Patsnap Eureka. (2026, February 28). Retrieved from [Link]

  • Determination of organic nitro compounds using HPLC-UV-PAED - ResearchGate. (2025, August 9). Retrieved from [Link]

  • 2-bromo-4-nitrobenzoic acid (C7H4BrNO4) - PubChemLite. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. (2025, August 6). Retrieved from [Link]

  • SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES” by Faeze Parsaee APPROVED BY SUPERVISORY COMMITTEE. (n.d.). Retrieved from [Link]

  • Halogenated fatty amides – A brand new class of disinfection by-products - ResearchGate. (2026, February 16). Retrieved from [Link]

    • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or - ATSDR. (n.d.). Retrieved from [Link]

  • Analysis of a stable halogenated derivative of muramic acid by gas chromatography-negative ion chemical ionization tandem mass spectrometry - PubMed. (2002, February 8). Retrieved from [Link]

  • Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions | Organic Letters - ACS Publications. (2023, November 6). Retrieved from [Link]

  • Converting Amides to Aldehydes and Ketones - Chemistry Steps. (2024, November 29). Retrieved from [Link]

  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed. (2024, June 6). Retrieved from [Link]

  • A Gas Chromatographic-Mass Spectral Assay for the Quantitative Determination of Oleamide in Biological Fluids - Lumir Lab. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering low yields in the synthesis of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide . This is a common issue with this specific scaffold due to the "Perfect Storm" of steric hindrance (ortho-bromo group) and electronic deactivation (para-nitro group).

Standard amide coupling protocols (EDC/NHS, DCC) often fail here because the electron-withdrawing nitro group reduces the nucleophilicity of the carboxylate, making the formation of the active ester the rate-limiting step. Furthermore, the ortho-bromo group sterically blocks the approach of the Weinreb amine.

This guide prioritizes the Acid Chloride Method and the T3P® (Propylphosphonic Anhydride) route, as these are the only robust methods for this specific substrate.

Part 1: Diagnostic Workflow

Before altering your chemistry, identify your failure mode using the logic tree below.

TroubleshootingFlow Start Start: Low Yield Observed Method Which Activation Method? Start->Method EDC Carbodiimide (EDC/DCC) Method->EDC Standard Coupling AcidCl Acid Chloride (SOCl2/Oxalyl Cl) Method->AcidCl Activation T3P T3P (Propylphosphonic Anhydride) Method->T3P High Performance EDC_Fail FAILURE CAUSE: Nitro group deactivates carboxylate. Active ester forms too slowly. EDC->EDC_Fail Yield < 20% AcidCl_Check Did you use base with the amine salt? AcidCl->AcidCl_Check AcidCl_Stoich Stoichiometry Error: Need >2.0 eq Base to free the amine salt. AcidCl_Check->AcidCl_Stoich Used 1.0 eq Base AcidCl_Stab Stability Issue: Acid Cl hydrolyzed wet solvent? AcidCl_Check->AcidCl_Stab Used >2.0 eq Base T3P_Solv Solvent Choice: Did you use DMF/DMSO? T3P->T3P_Solv T3P_Fix Optimization: Switch to EtOAc or 2-MeTHF. T3P works best in low dielectric solvents. T3P_Solv->T3P_Fix Yes (Polar)

Figure 1: Diagnostic logic for identifying the root cause of synthetic failure based on reagent choice.

Part 2: The Core Problem (Why Standard Coupling Fails)

To fix the yield, you must understand the mechanism of failure.

  • Electronic Deactivation (The Kinetic Trap): In standard EDC coupling, the first step is the attack of the carboxylic acid on the carbodiimide. However, the 4-nitro group is strongly electron-withdrawing. This pulls electron density away from the carboxylate oxygen, making it a poor nucleophile. It struggles to attack the EDC, meaning the active O-acylisourea intermediate forms very slowly [1].

  • Steric Blocking (The Thermodynamic Sink): Even if the active ester forms, the 2-bromo group creates a "steric fence" around the carbonyl carbon. The Weinreb amine (

    
    -dimethylhydroxylamine) is relatively bulky. It cannot easily access the electrophilic center to displace the leaving group.
    

The Solution: You must use a method that generates a small, hyper-reactive electrophile (Acid Chloride) or a powerful dehydrating agent that drives the reaction thermodynamically (T3P).

Part 3: Recommended Protocols

Method A: The Acid Chloride Route (Gold Standard)

Best for: Scale-up, cost-efficiency, and overcoming extreme steric hindrance.

This method converts the lazy carboxylic acid into a highly reactive acid chloride, which is electrophilic enough to be attacked by the amine despite the steric bulk.

Reagents:

  • 2-Bromo-4-nitrobenzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (3.0 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.)
    
  • 
    -Dimethylhydroxylamine HCl  (1.2 eq)
    
  • Triethylamine (

    
    ) or DIPEA (3.0 eq  - CRITICAL)
    
  • DCM (Anhydrous)

Protocol:

  • Activation: Suspend the benzoic acid in anhydrous DCM (or Toluene). Add catalytic DMF (2-3 drops).

  • Chlorination: Add

    
     dropwise at 0°C. Reflux for 2 hours. The solution should turn clear.
    
    • Checkpoint: Take an aliquot, quench with MeOH, and check TLC/LCMS. You should see the methyl ester, not the acid.

  • Evaporation: Remove solvent and excess

    
    completely under vacuum. Co-evaporate with toluene twice to remove trace HCl. Do not skip this.  Residual 
    
    
    
    will destroy your amine.
  • Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM. Cool to 0°C.[1][2]

  • Amine Addition: In a separate flask, mix

    
    -dimethylhydroxylamine HCl and 3.0 eq  of 
    
    
    
    in DCM. Stir for 10 min.
  • Combine: Add the amine/base mixture to the acid chloride solution dropwise.

  • Workup: Stir 2h at RT. Quench with Sat.

    
    .
    

Why this works: The acid chloride is small and flat, minimizing steric clashes with the ortho-bromo group during the initial approach.

Method B: The T3P® (Propylphosphonic Anhydride) Route

Best for: Mild conditions, avoiding noxious acid chlorides, and high-throughput chemistry.

T3P is a cyclic anhydride that acts as a powerful water scavenger.[3] It is superior to HATU/EDC for sterically hindered substrates [2].

Reagents:

  • 2-Bromo-4-nitrobenzoic acid (1.0 eq)

  • 
    -Dimethylhydroxylamine HCl (1.2 eq)
    
  • T3P (50% w/w in EtOAc) (2.0 eq)

  • DIPEA (4.0 eq)

  • Solvent: Ethyl Acetate (Preferred) or DCM. Avoid DMF.

Protocol:

  • Mix: Combine the acid, amine salt, and DIPEA in Ethyl Acetate.

  • Chill: Cool to 0°C.

  • Activate: Add T3P solution dropwise.

  • React: Allow to warm to RT and stir for 12-24 hours.

    • Note: T3P reactions are often slower but cleaner.

  • Workup: Wash with water, then 1M HCl, then Sat.

    
    .
    

Why this works: T3P drives the equilibrium by chemically consuming the water produced. It does not suffer from the same initial nucleophilic attack limitations as EDC because the mechanism is concerted and highly favorable in non-polar solvents [3].

Part 4: Troubleshooting FAQ

Q: I used the Acid Chloride method, but my yield is still <30%. Why? A: Check your base stoichiometry. The Weinreb amine is supplied as a Hydrochloride salt (


).[4]
  • 1.0 eq of base is consumed just to neutralize the salt.

  • 1.0 eq of base is consumed by the HCl generated during the substitution.

  • You need at least 2.2 to 3.0 equivalents of base. If you used only 1.5 eq, your reaction stopped halfway because the solution became too acidic, protonating the amine and rendering it non-nucleophilic.

Q: My product is stuck in the aqueous layer during workup. A: Weinreb amides can be surprisingly water-soluble, especially with polar nitro groups attached.

  • Fix: Saturate the aqueous layer with NaCl (Solid or Brine) before extraction. This "salts out" the organic product.

  • Fix: Use a 9:1 mixture of

    
    /Isopropanol for extraction instead of pure DCM or EtOAc.
    

Q: Can I use HATU? A: You can, but it is often overkill and expensive. If you use HATU, ensure you use DMF as the solvent to ensure solubility of the active species, but be warned that the ortho-bromo group may still slow down the reaction significantly compared to the Acid Chloride route.

Part 5: Data Comparison

ParameterEDC/HOBtAcid Chloride (

)
T3P (EtOAc)
Yield (Typical) < 15% (Poor)85-95% (Excellent)70-85% (Good)
Reaction Time 24-48 h2 h (Activation) + 2 h (Coupling)12-24 h
Impurity Profile High (Urea byproducts)Low (mostly hydrolyzed acid)Very Low
Moisture Sensitivity ModerateHigh (during activation)Low
Recommendation AVOID PRIMARY CHOICE SECONDARY CHOICE

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6] Organic Process Research & Development, 20(2), 140–177. Link

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[2] Tetrahedron Letters, 22(39), 3815-3818. Link

Sources

Technical Support Center: Purification of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide by column chromatography. The content is structured to address common challenges and provide scientifically-grounded solutions.

I. Understanding the Molecule: Key Physicochemical Properties

2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide is a Weinreb amide derivative characterized by several functional groups that dictate its behavior on a silica gel stationary phase.

  • Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar functional group. It will dominate the compound's interaction with the polar silica gel, leading to significant retention.

  • Weinreb Amide (-C(O)N(OCH₃)CH₃): This amide is also polar and contributes to the compound's affinity for the stationary phase.

  • Aromatic Ring & Bromo Group (-Br): These components form the less polar backbone of the molecule.

Overall Polarity: The combined effect of the nitro and Weinreb amide groups makes this a moderately to highly polar compound. Purification will necessitate a mobile phase with a significant polar component to ensure effective elution.

II. Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues that may arise during the column chromatography process in a problem-cause-solution format.

ProblemProbable Cause(s)Recommended Solution(s)
1. Product is not eluting from the column, or elution is extremely slow. The mobile phase (eluent) is too non-polar. The compound is too strongly adsorbed to the silica gel.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For a dichloromethane (DCM)/methanol system, increase the percentage of methanol.[1] Make changes in small increments (e.g., 5-10%) to avoid eluting all compounds at once.
2. Poor separation between the product and impurities (co-elution). A. Incorrect Solvent System: The chosen eluent does not have the right selectivity for the compounds. B. Column Overloading: Too much crude material was loaded onto the column. C. Poor Column Packing: The column was not packed uniformly, leading to channeling and band broadening.A. Optimize via TLC: Before running the column, perform extensive Thin Layer Chromatography (TLC) analysis with various solvent systems.[1][2] Aim for a solvent mixture that gives your target compound an Rf value of approximately 0.25-0.35 and maximizes the separation from all impurities. B. Reduce Sample Load: A general guideline is to load no more than 1-5% of the silica gel weight (e.g., 100-500 mg of crude product for a column with 10 g of silica).[3] C. Repack the Column: Ensure the silica gel is packed as a uniform slurry without any air bubbles or cracks.[4]
3. Product streaks or "tails" down the column, leading to broad fractions and low purity. A. High Polarity: Highly polar compounds can interact too strongly and unevenly with the acidic sites on silica gel.[5] B. Sample Insolubility: The compound is not fully soluble in the mobile phase as it moves through the column. C. Compound Degradation: Nitroaromatic compounds can sometimes be sensitive to the acidic nature of standard silica gel.[5][6][7]A. Add a Modifier: For compounds that streak, adding a small amount of a more polar solvent or a modifier to the eluent can improve peak shape. For example, adding 0.5-1% methanol to a DCM eluent or 0.1-1% acetic acid can help.[5] B. Use a Stronger Eluent/Dry Load: Ensure the eluent system is strong enough to carry the compound. Alternatively, use the dry loading technique, which can improve resolution for compounds that are sparingly soluble in the eluent.[8][9] C. Deactivate Silica/Use Alumina: Test for compound stability on a TLC plate by spotting and letting it sit for an hour before developing (a "2D TLC" can also be used).[5][7] If degradation is observed, consider using deactivated silica gel (pre-treated with a small amount of water) or switching to a different stationary phase like neutral alumina.[5]
4. The collected "pure" fractions show impurities on the final TLC analysis. A. Fractions Cut Too Broadly: Fractions were collected in excessively large volumes, mixing the tail of one compound with the front of the next. B. Overlapping Bands: The separation was inherently difficult, and the elution profiles of the product and impurity overlapped significantly.A. Collect Smaller Fractions: During the critical elution phase, collect smaller, more numerous fractions to better isolate the pure compound. B. Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the run. This "gradient elution" can sharpen peaks and improve the separation between closely eluting compounds.[1]

III. Experimental Protocol & Best Practices

This section provides a standardized workflow for the purification.

Step 1: TLC Method Development

The foundation of a successful column is meticulous TLC analysis.[10]

  • Objective: Find a solvent system where the target compound has an Rf value of 0.25 - 0.35 .

  • Starting Solvent Systems to Screen:

    • Hexane / Ethyl Acetate (EtOAc) mixtures (e.g., 7:3, 1:1, 3:7)

    • Dichloromethane (DCM) / Methanol (MeOH) mixtures (e.g., 99:1, 98:2, 95:5)

  • Visualization:

    • UV Light (254 nm): The aromatic nitro system should be UV-active.

    • Staining: If UV is not sufficient, specific stains for nitro compounds can be used. A common method involves reduction with stannous chloride (SnCl₂) followed by diazotization and coupling with a reagent like β-naphthol to produce a brightly colored spot.[11][12]

Step 2: Column Preparation (Wet Packing)
  • Stationary Phase: Standard silica gel 60 (230-400 mesh particle size) is recommended.[4]

  • Procedure:

    • Prepare a slurry of silica gel in the initial, least polar solvent system you plan to use.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to promote even packing and drain the excess solvent until the solvent level is just at the top of the silica bed.

    • Add a thin layer of sand (approx. 0.5 cm) to the top of the silica to prevent disturbance when adding the eluent and sample.[5]

Step 3: Sample Loading (Dry Loading Recommended)

For polar compounds like this nitrobenzamide, dry loading often yields sharper bands and better separation compared to liquid loading.[8][9][13][14]

  • Procedure:

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or acetone).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

    • Thoroughly mix and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

Step 4: Elution and Fraction Collection
  • Elution: Begin adding your mobile phase to the column. If using a gradient, start with the least polar mixture identified during TLC analysis.

  • Flow Rate: Maintain a steady flow. For gravity columns, this is typically a few drops per second.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or vials. Collect smaller fractions when you expect the compounds to elute.

Step 5: Analysis and Product Isolation
  • TLC Analysis: Spot every few fractions on a TLC plate to track the elution profile.

  • Combine Fractions: Once the fractions containing the pure product are identified, combine them in a round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide.

IV. Purification Workflow Diagram

G start Start: Crude Product tlc 1. TLC Method Development (Target Rf = 0.25-0.35) start->tlc dry_load 3. Prepare Sample (Dry Loading on Silica) start->dry_load prep_column 2. Prepare Column (Silica Gel Slurry Packing) tlc->prep_column Determines Solvent System load_column 4. Load Sample onto Column prep_column->load_column dry_load->load_column elute 5. Elute with Mobile Phase (Isocratic or Gradient) load_column->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate 9. Evaporate Solvent combine->evaporate finish End: Purified Product evaporate->finish

Caption: Workflow for the purification of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide.

V. Frequently Asked Questions (FAQs)

  • Q1: What is the best stationary phase for this purification?

    • A1: Silica gel 60 (particle size 230-400 mesh) is the most common and effective choice for purifying polar organic molecules like this one.[4] If your compound shows signs of degradation on silica, neutral alumina can be a good alternative.[5]

  • Q2: My compound is a yellow/orange solid. Does this color help track it on the column?

    • A2: Yes. Many nitroaromatic compounds are colored. You may be able to visually track the yellow band as it moves down the column. However, you must always confirm the identity and purity of fractions using TLC, as colored impurities may also be present.

  • Q3: Can I use reversed-phase chromatography instead?

    • A3: Yes, reversed-phase chromatography (e.g., with a C18-functionalized silica stationary phase) is an option.[5] In this technique, the elution order is inverted: the most polar compounds elute first. The mobile phase would typically be a mixture of water and an organic solvent like methanol or acetonitrile.[15][16] This is often a good choice for very polar compounds that are difficult to elute from normal-phase silica.[17]

  • Q4: What are the most likely impurities I need to separate?

    • A4: Impurities will depend on the synthetic route. Common impurities could include unreacted starting materials (e.g., 2-bromo-4-nitrobenzoic acid), coupling reagents, or by-products from the reaction. The starting carboxylic acid, if present, would be significantly more polar and would likely stick to the top of the silica column in a standard hexane/ethyl acetate system.

  • Q5: How can I be sure my column is packed correctly?

    • A5: A well-packed column will have a perfectly level top surface and a uniform, homogenous bed of silica with no visible cracks, air bubbles, or channels.[4] The solvent should flow through evenly.

VI. References

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]

  • Biotage. When should I use dry loading instead of liquid loading with flash column chromatography?. [Link]

  • Journal of Chromatographic Science. Troubleshooting in Chromatography. [Link]

  • Scribd. TLC and HPLC Analysis of Nitroanilines. [Link]

  • RSC Publishing. Elaboration, activity and stability of silica-based nitroaromatic sensors. [Link]

  • Reddit. Dry vs. Wet Loading in Column Chromatography. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • International Journal of Chemical and Physical Sciences. Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. [Link]

  • University of Rochester. Troubleshooting Flash Chromatography. [Link]

  • ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography?. [Link]

  • Biotage. Dry loading vs. liquid loading, which provides better flash column chromatography results?. [Link]

  • Sorbtech. HOW TO: Sample loading methods in flash chromatography. [Link]

  • Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • ResearchGate. Environmentally benign synthesis of aromatic nitro compounds using silica supported inorganic nitrates. [Link]

  • PMC. Explosives Analysis Using Thin-Layer Chromatography–Quantum Cascade Laser Spectroscopy. [Link]

  • Homi Bhabha Centre for Science Education. NIUS Chemistry Experiments ©HBCSE 1 - Thin Layer Chromatography. [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • SIELC Technologies. Separation of m-Nitrobenzamide oxime on Newcrom R1 HPLC column. [Link]

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Technical Support Center: Recrystallization of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating the challenges of recrystallizing 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide, designed for chemists and drug development professionals.

Welcome to the technical support center for the purification of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide. As a key intermediate in complex organic synthesis, achieving high purity of this Weinreb amide is critical for downstream success. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and foundational knowledge to overcome common challenges encountered during its recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide and why is its purity important?

2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide is a specialized chemical intermediate known as a Weinreb amide.[1] These amides are valued in organic synthesis because they react with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to form a tertiary alcohol.[1][2] The high purity of this intermediate is paramount, as residual starting materials or by-products can lead to impurities in subsequent, often more complex and valuable, synthetic steps.

Q2: What are the key structural features of this molecule that influence its recrystallization?

The molecule's behavior during crystallization is governed by several features:

  • Aromatic Core: The substituted benzene ring provides a rigid, planar structure that facilitates packing into a crystal lattice.

  • Nitro Group (-NO₂): This strong electron-withdrawing group makes the molecule highly polar and often imparts a pale yellow to orange color.[3][4]

  • Bromo Group (-Br): Adds to the molecular weight and influences intermolecular interactions.

  • Weinreb Amide Moiety (-CON(OCH₃)CH₃): A polar functional group that can participate in dipole-dipole interactions.

These features suggest the compound is a solid at room temperature and will be soluble in moderately polar to polar organic solvents, with low solubility in nonpolar solvents like hexanes and in water.

Q3: What is the single most important principle for a successful recrystallization?

The cornerstone of successful recrystallization is the principle of differential solubility.[5] An ideal solvent will dissolve the target compound and its impurities at an elevated temperature but will become a poor solvent for the target compound as the solution cools, causing it to crystallize out in a pure form while the impurities remain dissolved in the "mother liquor".[5] The selection of the right solvent system is therefore the most critical experimental decision.

Q4: Why is slow cooling essential for obtaining high-purity crystals?

Crystal formation is a thermodynamically controlled process of self-assembly. Slow, gradual cooling allows molecules to selectively deposit onto the growing crystal lattice in the most stable arrangement, excluding impurity molecules that do not fit perfectly.[6] Rapid cooling, or "crashing out," traps impurities within the fast-forming crystal lattice and typically results in the formation of a precipitate or very small, impure crystals.[6][7][8]

Troubleshooting Guide: Common Recrystallization Challenges

This section addresses the most common issues encountered during the recrystallization of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide.

Issue 1: No Crystals Form After Cooling

Question: I've dissolved my crude product in a hot solvent and allowed it to cool to room temperature, and even placed it in an ice bath, but no crystals have appeared. What's wrong?

Answer: This is the most frequent issue and usually points to one of two causes: either too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization.[9][10]

Causality & Solution Workflow:

  • Problem: Excessive Solvent. The concentration of the compound is too low to reach saturation upon cooling.[9]

    • Solution A (Solvent Evaporation): Gently heat the solution to boil off a portion of the solvent. A general rule is to reduce the volume by 20-30% and then allow it to cool again. Be sure to use a boiling chip or stir bar to prevent bumping. Once cooled, if crystals still do not appear, the solution is likely ready for nucleation.

    • Solution B (Testing the Mother Liquor): Dip a glass stirring rod into the solution, remove it, and allow the solvent to evaporate. If a significant solid residue forms on the rod, it confirms that a high concentration of your compound is present, and reducing the solvent volume should yield a good crop of crystals.[7]

  • Problem: Lack of Nucleation Sites. The solution is supersaturated, but there are no initiation points for crystal growth.

    • Solution A (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections in the glass provide ideal nucleation sites.[8]

    • Solution B (Seeding): If you have a small amount of pure solid from a previous batch, add a single tiny crystal ("seed crystal") to the solution. This will act as a template for crystal growth.[8] If no pure solid is available, use the solid obtained from the glass rod test (Solution B above).

Issue 2: The Product "Oils Out" Instead of Crystallizing

Question: When my solution cools, a viscous liquid or oil separates instead of solid crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.[9][10] This is particularly common with compounds that have relatively low melting points or when significant impurities are present, which can cause melting point depression.[7]

Causality & Solution Workflow:

  • Problem: Solution is Too Concentrated or Cooling is Too Rapid. The compound separates from the highly concentrated solution before it has a chance to form an ordered crystal lattice.

    • Solution: Re-heat the solution until the oil completely redissolves. Add a small amount (10-15% of the original volume) of additional hot solvent to decrease the saturation point.[7][9] Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote slower crystal growth.

  • Problem: Inappropriate Solvent Choice. The boiling point of the solvent may be too high relative to the melting point of your compound.

    • Solution: Select a solvent with a lower boiling point or employ a mixed-solvent system. For instance, if you are using ethanol, try adding water (a non-solvent) dropwise to the hot, dissolved solution until it just begins to turn cloudy (the cloud point). Then add a few drops of ethanol to redissolve the precipitate and allow it to cool slowly.

Issue 3: Crystal Yield is Very Low

Question: I successfully obtained pure crystals, but my final yield after filtration is less than 50%. Where did my product go?

Answer: A low yield is typically caused by using too much solvent, incomplete cooling, or filtering the crystals before crystallization is complete.[5][7]

Causality & Solution Workflow:

  • Problem: Excessive Solvent Use. As explained in Issue 1, using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the mother liquor upon cooling.[5]

    • Solution: Before filtration, ensure the solution is thoroughly cooled, preferably in an ice bath for at least 20-30 minutes, to maximize precipitation. If you suspect you used too much solvent, you can try to recover more product from the mother liquor by evaporating some of the solvent and re-cooling to obtain a second crop of crystals. Note that a second crop is often less pure than the first.

  • Problem: Premature Filtration. The crystallization process can be slower than anticipated.

    • Solution: Be patient. Allow the flask to stand undisturbed until crystal formation appears to have ceased completely. Check for this by swirling the flask gently; if a "glitter storm" of fine crystals is still apparent, the process is ongoing.

Issue 4: Crystals Form Too Quickly and Appear as a Fine Powder

Question: As soon as I removed my flask from the heat, a large amount of solid crashed out of solution. Is this a problem?

Answer: Yes, this is a sign of poor purification. Rapid precipitation traps impurities within the crystal lattice, defeating the purpose of recrystallization.[6][7] The goal is the slow growth of well-defined crystals.

Causality & Solution Workflow:

  • Problem: Insufficient Solvent/Too Concentrated. The solution is excessively supersaturated upon even slight cooling.

    • Solution: Place the flask back on the heat source, re-dissolve the precipitate, and add a small excess of hot solvent (10-20% more).[7][8] This will ensure the compound remains in solution for a longer period during the cooling phase, allowing for slower, more selective crystal growth.

Experimental Protocols & Data

Protocol 1: Standard Recrystallization of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide
  • Solvent Selection: Based on the polarity of the target molecule, suitable single solvents include ethyl acetate or isopropanol. A mixed solvent system like Ethanol/Water is also an excellent choice.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a magnetic stir bar and a small amount of the chosen solvent (e.g., 10 mL of ethanol). Heat the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until the solid just dissolves completely at the boiling point. Avoid adding a large excess.[6]

  • (Optional) Hot Filtration: If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely in a vacuum oven or desiccator.

Solvent Selection Guide (General for Nitro-Aromatic Compounds)
SolventBoiling Point (°C)PolarityComments
Ethanol 78Polar ProticGood starting point. Often used in a mixed system with water.
Ethyl Acetate 77Moderately PolarExcellent choice for many aromatic compounds.[11]
Isopropanol 82Polar ProticSimilar to ethanol, slightly less polar.
Toluene 111NonpolarMay be suitable if impurities are highly polar. Use with caution.
Hexane/Heptane ~69 / ~98NonpolarGenerally used as the "anti-solvent" in a mixed pair.

Visual Diagrams

General Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process cluster_isolation Isolation & Finishing A Crude Solid C Dissolve in Minimal Hot Solvent A->C B Select Solvent B->C D Hot Filtration (if needed) C->D Insoluble impurities? E Slow Cooling (Crystallization) C->E No insoluble impurities D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: A standard workflow for the purification of a solid compound via recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Cooling Complete Q1 Crystals Formed? Start->Q1 NoCrystals No Crystals Q1->NoCrystals No YesCrystals Crystals Present Q1->YesCrystals Yes Action_Evap 1. Boil off some solvent 2. Re-cool NoCrystals->Action_Evap Action_Scratch Induce Nucleation: - Scratch with glass rod - Add seed crystal Action_Evap->Action_Scratch Q2 Form of Solid? YesCrystals->Q2 Oil It's an Oil Q2->Oil Oil GoodCrystals Solid Crystals Q2->GoodCrystals Solid Action_Oil 1. Re-heat to dissolve 2. Add more solvent 3. Cool SLOWLY Oil->Action_Oil Q3 Yield Acceptable? GoodCrystals->Q3 LowYield Low Yield Q3->LowYield No Success High Yield, Pure Crystals Q3->Success Yes Action_Yield 1. Ensure complete cooling 2. Concentrate mother liquor for a second crop LowYield->Action_Yield

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. [Link]

  • Hampton Research. (n.d.). Crystallization Tips. [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Link]

  • Chemistry Steps. (2024, November 29). Converting Amides to Aldehydes and Ketones. [Link]

  • University of Rochester. (n.d.). Recrystallization-1.pdf. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. [Link]

  • TutorChase. (n.d.). How do you prepare a Weinreb amide?. [Link]

  • De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534–2537. [Link]

  • Fluid Metering, Inc. (2025, July 22). How to Solve Fluid Crystallization Challenges. [Link]

  • Ghosh, S. C., et al. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. ACS Combinatorial Science, 15(12), 651-655. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). [Link]

  • Sripet, W., et al. (2012). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o779. [Link]

  • Moreno-Fuquen, R., Azcárate, A., & Kennedy, A. R. (2013). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1563–o1564. [Link]

  • HFC. (n.d.). N-Methoxy-4-Nitrobenzamide: A Versatile Organic Compound. [Link]

Sources

Side reactions of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide with nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Subject: Troubleshooting Nucleophilic Reactions & Side Pathway Mitigation Reference ID: CAS [N/A for specific derivative, general scaffold applied]

Executive Summary

You are working with 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide , a densely functionalized Weinreb amide. While the Weinreb functionality is designed to synthesize ketones cleanly, the presence of an ortho-bromo substituent and a para-nitro group creates a "Triple Threat" of competing reactive sites.

This guide addresses the three primary failure modes encountered by researchers:

  • Chemo-selectivity Failure: Attack on the nitro group by organometallics.

  • Regio-chemical Scrambling: Halogen-metal exchange at the ortho-bromide.

  • Nucleophilic Aromatic Substitution (SNAr): Unexpected displacement of bromine or nitro groups by heteroatoms.

Part 1: Critical Reaction Pathways

Before troubleshooting, visualize the competing pathways your nucleophile (


) can take.

ReactionPathways Reagent 2-Bromo-N-methoxy-N-methyl- 4-nitrobenzamide Desired Desired Ketone (Nucleophilic Acyl Substitution) Reagent->Desired Attack at C=O (Weinreb Mechanism) Side_Nitro Azo/Hydrazo Byproducts (Nitro Reduction/Attack) Reagent->Side_Nitro Attack at NO2 (Grignard/Lithium) Side_Exchange De-brominated Product (Halogen-Metal Exchange) Reagent->Side_Exchange Attack at Br (R-Li Exchange) Side_SNAr S_NAr Product (Displacement of Br or NO2) Reagent->Side_SNAr Attack at C2/C4 (Strong Bases/Amines)

Caption: Figure 1. Competing reaction vectors. The desired path (Green) competes with high-energy side reactions (Red/Yellow) driven by the auxiliary functional groups.

Part 2: Troubleshooting Guide & FAQs
Scenario A: "I used a Grignard reagent (R-MgBr) and got a black tar/complex mixture."

Diagnosis: Nitro Group Incompatibility. Standard Grignard reagents are not compatible with nitro groups at room temperature (or even 0°C). They act as single-electron transfer (SET) agents, reducing the nitro group to nitroso, azo, or hydrazo species, leading to polymerization (the "black tar").

Technical Solution: You must switch to Knochel-Hauser "Turbo" Grignards (iPrMgCl·LiCl) or Organozinc reagents. The complexation with LiCl down-regulates the reducing power (SET potential) while maintaining nucleophilicity.

Protocol Adjustment:

  • Cool Down: Lower reaction temperature to -78°C (essential).

  • Reagent Switch: Use functionalized organozinc reagents (R-ZnX) or Turbo Grignards.

  • Additives: If using standard Grignard is unavoidable, add CeCl3·2LiCl (cerium chloride). This promotes 1,2-addition to the carbonyl and suppresses SET at the nitro group.

Reagent SystemNitro ToleranceRisk LevelRecommendation
R-Li (Organolithium) Zero CriticalDO NOT USE. Immediate attack on NO2.
R-MgX (Standard) LowHighUse only with CeCl3 at -78°C.
R-MgX • LiCl (Turbo) ModerateMediumSafe at <-40°C.
R-ZnX (Organozinc) High LowBest Choice. Requires catalysis (e.g., Cu, Pd).
Scenario B: "I isolated the product, but the Bromine atom is missing (replaced by H or the nucleophile)."

Diagnosis: Halogen-Metal Exchange (Lithium-Halogen Exchange). If you used an organolithium (R-Li), the Lithium atom swapped places with the Bromine atom on the ring faster than it attacked the carbonyl. This generates a reactive aryl-lithium species that protonates upon workup (forming the de-brominated product).

Mechanism:



The resulting 

is unstable and leads to dimerization or protonation.

Technical Solution:

  • Avoid Organolithiums: R-Li exchange with Aryl-Bromides is extremely fast, especially when ortho-chelation from the amide is possible.

  • Transmetallation: If you must generate the nucleophile via lithiation, transmetallate to Magnesium (

    
    ) or Zinc (
    
    
    
    ) before adding it to the Weinreb amide.
Scenario C: "I used an amine/alkoxide nucleophile and lost the Weinreb functionality or the Nitro group."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr). Your molecule is an "activated" aromatic system.

  • The Amide (C1) activates the Bromine (C2) and Nitro (C4) groups.

  • The Nitro (C4) activates the positions ortho to itself (C3, C5).

Risk Analysis:

  • Attack at C2 (Displacing Br): Activated by the Amide (ortho). Possible with thiolates or small alkoxides.

  • Attack at C4 (Displacing NO2): Activated by the Amide (para). Nitro is a good leaving group in SNAr.

  • Attack at C1 (Displacing Weinreb Amine): Rare, but possible with very strong, small nucleophiles (e.g.,

    
    ).
    

Technical Solution:

  • Steric Control: Use bulkier nucleophiles if possible.

  • Temperature: SNAr has a higher activation energy than acyl addition. Keep the reaction cold (< 0°C) .

  • Solvent: Avoid polar aprotic solvents (DMF, DMSO) which accelerate SNAr. Use THF or Toluene.

Part 3: Validated Protocol for Ketone Synthesis

Objective: Synthesize ketone


 from 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide without side reactions.

Method: Knochel-Hauser Turbo Grignard Route

  • Preparation: Flame-dry a 2-neck flask under Argon.

  • Reagent: Prepare or purchase the Turbo Grignard R-MgCl·LiCl (approx 1.0 M in THF).[1]

  • Substrate Solution: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the substrate solution to -40°C (acetonitrile/dry ice bath).

    • Why? This temperature prevents reaction with the nitro group but allows reaction with the Weinreb carbonyl.

  • Addition: Add the Turbo Grignard (1.1 equiv) dropwise over 15 minutes.

    • Observation: Color change is normal (charge transfer complexes), but deep black usually indicates decomposition.

  • Stirring: Stir at -40°C for 1 hour. Monitor by TLC/HPLC.

  • Quench: Quench cold with saturated

    
     solution. Do not let it warm up before quenching.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
References
  • Knochel, P., et al. "Functionalized Grignard Reagents: The Turbo-Grignard." Angewandte Chemie International Edition, vol. 43, no.[2] 25, 2004, pp. 3333–3336. Link

  • Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, vol. 22, no. 39, 1981, pp. 3815-3818. Link

  • Sapountzis, I., & Knochel, P. "A New Preparation of Functionalized Arylmagnesium Reagents." Angewandte Chemie, vol. 114, 2002, pp. 1680-1681. Link

  • Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers, 1991.[3] Link

Sources

Technical Support Center: Optimizing Temperature for 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for reactions involving 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide, a specialized Weinreb amide. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to help you navigate the nuances of your experimental work.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during reactions with 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide, with a focus on temperature as a critical parameter.

Issue 1: Low or No Product Yield

Question: I am performing a Grignard reaction with 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide and observing very low to no formation of the desired ketone. What are the likely temperature-related causes?

Answer:

Low or non-existent yield in reactions with this Weinreb amide often points to suboptimal temperature control, which can affect reagent stability, reaction rate, and the stability of key intermediates.

  • Cause A: Grignard Reagent Decomposition. Grignard reagents are thermally labile and can decompose at elevated temperatures. If the reaction is allowed to warm prematurely or if the initial temperature is too high, the concentration of the active nucleophile will decrease, leading to poor conversion.

  • Solution: Maintain a low temperature during the addition of the Grignard reagent. A common starting point is between -20°C and 0°C. It is crucial to ensure the internal temperature of the reaction mixture is carefully monitored and controlled.

  • Cause B: Instability of the Tetrahedral Intermediate. A key feature of Weinreb amides is the formation of a stable tetrahedral intermediate upon nucleophilic attack.[1][2] This stability prevents over-addition. However, if the reaction temperature is too low, the collapse of this intermediate to form the ketone may be slow or incomplete.

  • Solution: After the initial low-temperature addition of the nucleophile, a gradual warming to room temperature is often necessary to facilitate the breakdown of the tetrahedral intermediate to the desired ketone.[3] Monitoring the reaction by TLC or LC-MS during this warming phase is recommended to determine the optimal time for quenching.

  • Cause C: Thermal Degradation of the Starting Material. The presence of a nitro group on the aromatic ring can render the molecule susceptible to thermal decomposition.[4][5][6][7] Although the bromo substituent also influences reactivity, high temperatures can lead to side reactions or degradation of the starting material.

  • Solution: Avoid unnecessarily high reaction temperatures. If the reaction requires heating to proceed, a careful optimization study should be performed to find the lowest effective temperature.

Issue 2: Incomplete Starting Material Conversion

Question: My reaction has stalled, and I have a significant amount of unreacted 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide remaining. How can temperature be adjusted to drive the reaction to completion?

Answer:

Incomplete conversion is a common issue that can often be resolved by carefully optimizing the reaction temperature profile.

  • Cause A: Insufficient Thermal Energy. Many reactions require a certain activation energy to proceed at a reasonable rate. If the temperature is too low, the reaction may be kinetically slow, leading to incomplete conversion within a practical timeframe.

  • Solution: Gradually increase the reaction temperature. For instance, in Horner-Wadsworth-Emmons reactions involving Weinreb amides, increasing the temperature has been shown to improve yield.[8][9] It is advisable to increase the temperature in small increments (e.g., 10°C) and monitor the reaction progress at each stage.

  • Cause B: Poor Solubility at Low Temperatures. The starting material or reagents may have limited solubility in the chosen solvent at very low temperatures, which can hinder the reaction.

  • Solution: A slight increase in temperature can improve solubility and facilitate the reaction. Alternatively, consider a solvent system in which all components are soluble at the desired reaction temperature.

Issue 3: Formation of Impurities and Side Products

Question: I am observing the formation of significant impurities in my reaction. Could the reaction temperature be the cause?

Answer:

Yes, incorrect temperature control is a frequent cause of side product formation.

  • Cause A: Over-addition of Nucleophile. While the tetrahedral intermediate of a Weinreb amide is generally stable, at higher temperatures, its breakdown to the ketone followed by a second nucleophilic attack to form a tertiary alcohol can become more prevalent.

  • Solution: Maintain a low temperature during the addition of the organometallic reagent to preserve the stability of the tetrahedral intermediate.[3] A temperature of -78°C is often used for reactions with highly reactive nucleophiles like organolithium reagents.

  • Cause B: Base-Induced Elimination. With strongly basic nucleophiles, an E2 elimination side reaction can occur, where a proton is abstracted from the N-methoxy group, leading to the formation of an N-methylamide and formaldehyde.[10] This is more likely to occur at elevated temperatures.

  • Solution: Use the lowest possible temperature for the reaction. If the nucleophile is strongly basic, consider using a modified Weinreb amide or a different synthetic route if the side reaction is persistent.

  • Cause C: Decomposition of the Nitroaromatic Ring. As previously mentioned, nitroaromatic compounds can be thermally sensitive.[4][5][6][7] High temperatures can lead to decomposition pathways, resulting in a complex mixture of byproducts.

  • Solution: Maintain strict temperature control and avoid overheating the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting temperature for a reaction of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide with a Grignard reagent?

A1: A good starting point for the addition of a Grignard reagent to this Weinreb amide is typically between -20°C and 0°C. This temperature range helps to control the exothermicity of the reaction and maintain the stability of the Grignard reagent.

Q2: How does the presence of the nitro group affect the choice of reaction temperature?

A2: The electron-withdrawing nature of the nitro group makes the carbonyl carbon of the Weinreb amide more electrophilic, which can increase the reaction rate. However, nitroaromatic compounds can also be thermally sensitive, so it is important to avoid high temperatures to prevent degradation.[4][5][6][7]

Q3: Can I run my reaction at room temperature?

A3: While some reactions involving Weinreb amides can be run at room temperature, particularly less reactive systems, it is generally advisable to start at a lower temperature and gradually warm the reaction.[9] This approach provides better control over the reaction and minimizes the risk of side reactions.

Q4: How do I know if my reaction temperature is too high?

A4: The formation of a dark-colored reaction mixture, the appearance of multiple spots on a TLC plate that are not the starting material or desired product, and a decrease in the yield of the desired product upon increasing the temperature are all indicators that the reaction temperature may be too high.

Experimental Protocols and Data

Table 1: Recommended Temperature Ranges for Common Reactions
Reaction TypeNucleophile/ReagentInitial TemperatureReaction Temperature
Ketone SynthesisGrignard Reagent-20°C to 0°C0°C to Room Temperature
Ketone SynthesisOrganolithium Reagent-78°C-78°C to 0°C
Reduction to AldehydeDIBAL-H-78°C-78°C to 0°C
C-H ActivationPalladium CatalystRoom Temperature60°C to 100°C[11][12]
General Protocol for a Grignard Reaction
  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to the desired initial temperature (e.g., -15°C) using a suitable cooling bath.

  • Addition: Add the Grignard reagent (1.1-1.5 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching: Cool the reaction mixture back to 0°C and slowly quench with a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizing Reaction Principles

Diagram 1: The Role of Temperature in Weinreb Amide Reactions

Weinreb_Reaction_Temperature cluster_low_temp Low Temperature (-78°C to 0°C) cluster_high_temp High Temperature (> Room Temp) Stable Intermediate Formation of Stable Tetrahedral Intermediate Controlled Reaction Controlled Reaction Rate Minimizes Side Reactions Stable Intermediate->Controlled Reaction Optimal Conditions Optimal Temperature Profile: Low Temp Addition -> Gradual Warming Controlled Reaction->Optimal Conditions Leads to Decomposition Potential for Thermal Decomposition of Nitro-Aromatic Over-addition Risk of Over-addition (Tertiary Alcohol Formation) Elimination Increased Rate of E2 Elimination Optimal Conditions->Decomposition Avoids Optimal Conditions->Over-addition Avoids Optimal Conditions->Elimination Avoids

Caption: Temperature's influence on Weinreb amide reactions.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low Product Yield check_temp Was initial addition temperature low enough (-20°C to 0°C)? start->check_temp temp_too_high High temp may have decomposed Grignard. -> Lower addition temp. check_temp->temp_too_high No check_warming Was reaction allowed to warm to RT? check_temp->check_warming Yes solution Yield should improve. temp_too_high->solution no_warming Intermediate collapse may be incomplete. -> Allow gradual warming. check_warming->no_warming No check_impurities Significant impurities observed? check_warming->check_impurities Yes no_warming->solution impurities_present Side reactions likely. -> Re-evaluate temp profile. check_impurities->impurities_present Yes check_impurities->solution No, consider other factors impurities_present->solution

Sources

Improving solubility of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide for reactions

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Welcome to the Technical Support Center. Working with highly functionalized building blocks like 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide presents unique physicochemical challenges. This molecule combines a highly polar, rigid para-nitro group, a sterically demanding ortho-bromine atom, and a coordinating Weinreb amide. Together, these functional groups create a compound with high lattice energy and complex solubility profiles, particularly at the cryogenic temperatures required for chemoselective transformations.

This guide provides field-proven, mechanistically grounded solutions to overcome solubility bottlenecks during synthetic workflows.

Part 1: Thermodynamic & Kinetic Solubility FAQs

Q: Why does 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide precipitate out of THF when cooled to -78 °C for organometallic additions? A: The solubility of nitrobenzamides is highly temperature-dependent[1]. The para-nitro group is strongly electron-withdrawing and planar, which promotes intense intermolecular dipole-dipole interactions and


 stacking in the solid state. When the primary solvent (THF) is cooled to -78 °C, the kinetic energy of the system drops below the lattice energy of the compound, causing it to rapidly aggregate and crystallize. While Weinreb amides typically form stable 5-membered chelates with organometallic reagents to prevent over-addition[2][3], this necessary chelation cannot occur efficiently if the starting material is locked in a solid lattice, leading to stalled reactions or degraded chemoselectivity.

Q: Can I substitute THF with 2-MeTHF or CPME to improve low-temperature solubility? A: Yes, but with strategic caveats. 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) are excellent alternatives to THF that exhibit different solubility profiles for highly functionalized aromatics[4][5]. Because 2-MeTHF is slightly more lipophilic, it can better solvate the brominated aromatic core. However, its lower dielectric constant means it may struggle to disrupt the polar nitro-amide interactions at cryogenic temperatures. Expert Workaround: A highly effective strategy is to use THF or 2-MeTHF with a 5–10% (v/v) addition of anhydrous Dichloromethane (DCM). DCM has a low freezing point (-96 °C) and is an exceptional solvent for nitroaromatics, disrupting crystal packing without interfering with Grignard additions.

Q: How do I manage solubility during Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at the 2-bromo position? A: Suzuki couplings typically require an aqueous base, which can cause the lipophilic portions of the molecule to crash out of solution. For this compound, biphasic systems using 2-MeTHF/water[4] or 1,4-Dioxane/water are highly recommended. The "like dissolves like" principle dictates the phase behavior here[1]: the polar amide and nitro groups interact well with the aqueous boundary, while the aromatic core remains in the organic phase. If precipitation occurs, adding a phase-transfer catalyst (e.g., TBAB) will improve interfacial solubility and reaction kinetics.

Q: Will the addition of Lewis acids or salts help with solubility in ethereal solvents? A: Yes. The addition of anhydrous Lithium Chloride (LiCl) (0.5 to 1.0 equivalents) can significantly enhance the solubility of polar organic molecules in THF. LiCl breaks up intermolecular hydrogen bonding and dipole aggregates by coordinating with the Weinreb amide's oxygen atoms. This pre-coordination not only solubilizes the substrate but can also activate the carbonyl carbon for subsequent nucleophilic attack.

Part 2: Quantitative Solvent Selection Data

To optimize your reaction conditions, consult the following solvent matrix. The data synthesizes dielectric properties with empirical solubilizing power for nitro-Weinreb systems.

SolventDielectric Constant (

)
Freezing Point (°C)Solubilizing Power for NitroaromaticsRecommended Workflow Application
THF 7.58-108.4ModerateStandard baseline for organometallics; prone to low-temp precipitation.
2-MeTHF 6.97-136.0Moderate to HighExcellent for biphasic cross-couplings and greener organometallic steps[4].
DCM 8.93-96.7Very HighOptimal as a 5-10% co-solvent to prevent -78 °C crystallization.
1,4-Dioxane 2.2111.8High (at elevated temp)Ideal for high-temperature (>60 °C) Suzuki/Stille cross-couplings.
CPME 4.76-140.0ModerateGood alternative for Grignard chemistry; resists peroxide formation[6].

Part 3: Step-by-Step Experimental Protocol

Protocol: Chemoselective Low-Temperature Grignard Addition

Note on Chemoselectivity: When performing additions to this compound, Grignard reagents (RMgX) are strongly preferred over organolithiums (RLi). Organolithiums are highly prone to initiating competitive metal-halogen exchange at the ortho-bromine position or Single Electron Transfer (SET) with the para-nitro group. Maintaining strict low temperatures and using Grignards ensures chemoselective formation of the tetrahedral intermediate[3][7].

Self-Validating Methodology:

  • Pre-dissolution: Weigh 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide (1.0 eq) into a flame-dried Schlenk flask under inert atmosphere (N₂ or Ar). Add anhydrous THF (0.2 M concentration) at room temperature.

    • Validation Check: The solution must be completely clear and homogeneous. If particulate matter remains, sonicate for 5 minutes.

  • Co-solvent Integration: Add 10% v/v anhydrous DCM to the reaction mixture. This acts as the primary defense against cryogenic precipitation.

  • Controlled Cooling & Equilibration: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow exactly 15 minutes for thermal equilibration.

    • Validation Check: Visually inspect the flask for micro-crystals or cloudiness. If cloudiness appears, remove the flask from the bath, allow it to warm until the solution is clear, add 0.5 eq of anhydrous LiCl, and re-cool.

  • Reagent Addition: Slowly add the Grignard reagent (1.1 eq) dropwise down the cold inner wall of the flask. This pre-cools the titrant before it hits the reaction mixture, preventing localized thermal spikes that could trigger SET side-reactions with the nitro group[7].

  • Incubation: Stir at -78 °C for 2 hours. The stable tetrahedral intermediate will form and persist, preventing over-addition[3][8].

  • Cryogenic Quench: Quench the reaction while still in the cold bath by adding saturated aqueous NH₄Cl. This ensures the tetrahedral intermediate collapses directly to the ketone product without exposing the highly reactive unquenched mixture to elevated temperatures[6][7].

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Part 4: Troubleshooting Workflow Visualization

G Start Solubility Issue Detected (2-Br-4-NO2-Weinreb Amide) Req Determine Reaction Temp Start->Req LowTemp Low Temp (-78°C) Organometallics Req->LowTemp HighTemp High Temp (>60°C) Cross-Coupling Req->HighTemp Solv1 Use THF with 10% DCM or 2-MeTHF LowTemp->Solv1 Solv2 Use Biphasic System (2-MeTHF/H2O or Dioxane) HighTemp->Solv2 Check1 Precipitation at -78°C? Solv1->Check1 Fix1 Add LiCl Additive & Warm-to-Cool Method Check1->Fix1 Yes Proceed Proceed with Addition Check1->Proceed No Fix1->Proceed

Fig 1. Troubleshooting workflow for 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide solubility.

References

  • [1] 3-Nitrobenzamide - Solubility of Things - Solubilityofthings.com

  • [2] Weinreb ketone synthesis - Wikipedia

  • [8] Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry

  • [4] Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/water - ResearchGate

  • [5] One-Pot, Telescoped Alkenylation of Amides via Stable Tetrahedral Intermediates as Lithium Enolate Precursors - ACS Publications

  • [6] New perspectives and applications in organolithium chemistry: halocarbenoids and reductive lithiation - IRIS (University of Sassari)

  • [3] Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - NIH.gov

  • [7] Organic Syntheses Procedure: Weinreb Amide Formation and Grignard Addition - OrgSyn.org

Sources

Preventing decomposition of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide during workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile Weinreb amide intermediate. Our goal is to provide field-proven insights and troubleshooting strategies to help you navigate the challenges associated with its handling, particularly in preventing decomposition during reaction workup and purification.

Introduction: Understanding the Molecule's Stability

2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide is a valuable synthetic intermediate. As a Weinreb amide, it allows for the controlled synthesis of ketones and aldehydes from various organometallic reagents. The N-methoxy-N-methylamide moiety forms a stable, chelated tetrahedral intermediate upon nucleophilic addition, which prevents the common problem of over-addition.[1][2]

However, the stability of this particular Weinreb amide is compromised by its electronic features. The presence of a strong electron-withdrawing nitro group at the para-position significantly increases the electrophilicity of the carbonyl carbon.[3][4] This heightened reactivity makes the amide bond susceptible to premature hydrolysis under both acidic and basic conditions commonly encountered during aqueous workups. This guide provides direct answers and protocols to mitigate these decomposition pathways.

Frequently Asked Questions & Troubleshooting

Q1: I'm observing a significant loss of my product and the formation of a more polar byproduct during my aqueous workup. What is the likely cause?

A1: The most probable cause is the hydrolytic cleavage of the N-methoxy-N-methylamide bond. This decomposition is accelerated by the presence of the para-nitro group, which makes the carbonyl carbon highly susceptible to nucleophilic attack by water, hydroxide, or hydronium ions. The primary decomposition product you are likely observing on your TLC plate is 2-Bromo-4-nitrobenzoic acid, which is significantly more polar than the parent amide.

Under standard workup conditions involving strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH), the rate of this hydrolysis can be substantial. The mechanism involves the formation of a tetrahedral intermediate which then collapses to yield the corresponding carboxylic acid and N,O-dimethylhydroxylamine.[5]

DecompositionPathways cluster_main 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide cluster_acid Acidic Hydrolysis (e.g., HCl wash) cluster_base Basic Hydrolysis (e.g., NaOH wash) Compound Target Molecule Acid_Intermediate Protonated Carbonyl (Tetrahedral Intermediate) Compound->Acid_Intermediate Base_Intermediate Anionic (Tetrahedral Intermediate) Compound->Base_Intermediate H3O H₃O⁺ H3O->Compound Attack at Carbonyl Acid_Product 2-Bromo-4-nitrobenzoic Acid Acid_Intermediate->Acid_Product Collapse Byproduct N,O-dimethyl- hydroxylamine Acid_Product->Byproduct OH OH⁻ OH->Compound Attack at Carbonyl Base_Product 2-Bromo-4-nitrobenzoate Base_Intermediate->Base_Product Collapse Base_Product->Byproduct

Caption: Potential acidic and basic hydrolysis pathways.

Q2: What is the optimal pH range for aqueous washes, and what specific reagents should I use to minimize decomposition?

A2: To prevent hydrolysis, the workup should be conducted under mild, near-neutral conditions (pH 5-8). Avoid strong acids and bases. We recommend replacing common aggressive reagents with milder alternatives.

Reagent Purpose Typical pH Rationale for Use with Sensitive Amides Caution
Sat. aq. NH₄Cl Quench organometallics; Mildly acidic wash4.5 - 6.0Buffers the solution, preventing extreme pH drops. Effectively quenches Grignard and organolithium reagents without harsh acidity.[6]Can form emulsions with some solvent systems.
Sat. aq. NaHCO₃ Neutralize trace acid; Mildly basic wash8.0 - 8.5A weak base that effectively neutralizes acids without creating a strongly alkaline environment that would promote hydrolysis.[7]Addition to an acidic solution will cause CO₂ evolution. Add slowly and vent the separatory funnel frequently.
Brine (Sat. aq. NaCl) "Salting out"; Break emulsions; Final wash~7.0Reduces the solubility of the organic product in the aqueous layer, improving extraction efficiency. Helps to remove residual water.[8]Does not significantly alter the pH.
Deionized Water General washing~7.0Use for general washing after initial quenching and neutralization steps are complete.May not be sufficient to break emulsions on its own.
Q3: Can you provide a detailed, step-by-step protocol for a "gentle workup" after a Grignard or organolithium reaction?

A3: Absolutely. The key principles are maintaining low temperatures during the quench and avoiding pH extremes. This protocol is designed to preserve the integrity of the Weinreb amide.

Experimental Protocol: Gentle Workup

  • Prepare Quenching Solution: In a separate flask, prepare a saturated aqueous solution of ammonium chloride (NH₄Cl). Cool this solution to 0 °C in an ice-water bath.

  • Cool Reaction Mixture: Once the reaction is deemed complete by TLC, cool the reaction flask to 0 °C.

  • Perform Reverse Quench: With vigorous stirring, slowly transfer the cold reaction mixture via cannula or dropping funnel into the cold NH₄Cl solution. A "reverse quench" (adding the reaction to the quenching solution) ensures that the quenching agent is always in excess, preventing localized pH or temperature spikes.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate. Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Washing Sequence: Combine the organic extracts and wash sequentially with:

    • Saturated aqueous NaHCO₃ (1x) to neutralize any remaining acid.

    • Brine (1x) to remove bulk water and break any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).

Workflow cluster_reaction Reaction Phase cluster_quench Quench Phase (Critical Step) cluster_extraction Extraction & Washing cluster_isolation Product Isolation A Reaction Complete (TLC Confirmation) B Cool Reaction Mixture to 0 °C A->B D Slowly Add Reaction Mixture to NH₄Cl (Reverse Quench) B->D C Prepare Cold (0 °C) sat. aq. NH₄Cl E Extract with Organic Solvent D->E F Wash with sat. aq. NaHCO₃ E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Filter and Concentrate (Low Temperature) H->I J Purify via Chromatography I->J

Caption: Recommended gentle workup and isolation workflow.

Q4: My product appears to be degrading during silica gel column chromatography. How can I prevent this?

A4: Standard silica gel is inherently acidic (pH ≈ 4-5) and its large surface area can catalyze the hydrolysis of your acid-sensitive Weinreb amide. If you observe streaking on your TLC plates or low recovery from the column, consider the following solutions.

Problem Potential Cause Recommended Solution
Low recovery, new polar spot appears Acid-catalyzed hydrolysis on silica.1. Neutralize Silica: Prepare the column slurry using your eluent system containing 0.5-1% triethylamine (Et₃N) or another non-nucleophilic base to neutralize the acidic sites.[6] 2. Use Neutral Alumina: As an alternative, perform the chromatography using a neutral alumina stationary phase.
Product remains on the column The product is too polar for the chosen eluent system.Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. A gradient elution from a non-polar solvent (e.g., Hexanes) to a more polar one (e.g., Ethyl Acetate) is often effective.
Poor separation from impurities Inadequate resolution with the chosen solvent system.Optimize Eluent: Systematically test different solvent systems (e.g., Dichloromethane/Methanol, Toluene/Acetone) via TLC to find one that provides optimal separation (ΔRf > 0.2).

Protocol: Preparation of Neutralized Silica Gel

  • Measure the required amount of silica gel for your column.

  • Prepare your chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).

  • Add triethylamine to the mobile phase to a final concentration of 0.5% (v/v).

  • Create a slurry of the silica gel in this base-treated mobile phase.

  • Pack the column using the slurry.

  • Run the column as usual with the base-treated eluent. This ensures the product is never exposed to an acidic environment.

By implementing these targeted strategies, you can significantly improve the yield and purity of your 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide, ensuring the success of your subsequent synthetic steps.

References

  • BenchChem. (2025). The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide.
  • Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. American Chemical Society.
  • ACS.org. (2000). Weinreb amides.
  • Wikipedia. Weinreb ketone synthesis.
  • BenchChem. The Influence of Nitro Group Positioning on the Activity of N-(2-chloroacetyl)
  • Oriental Journal of Chemistry. (2020).
  • Reddit. (2013). Question about working with Weinreb amide resin.
  • Reddit. (2025). Weinreb amide workup extraction issues.
  • MDPI. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide.
  • ElectronicsAndBooks. N-Methoxy-N-methylamides: An Effective 0c.
  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents.
  • ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • PMC. (2012). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and purification of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific Weinreb amide synthesis. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Utility and Challenges of a Nitro-Substituted Weinreb Amide

2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide is a valuable synthetic intermediate. The Weinreb amide functionality is renowned for its ability to react cleanly with organometallic reagents to form ketones, resisting the common problem of over-addition that plagues more reactive acylating agents like acid chlorides or esters.[1][2] The presence of the nitro and bromo groups offers orthogonal handles for further synthetic transformations, such as nucleophilic aromatic substitution or cross-coupling reactions.

However, the synthesis is not without its pitfalls. The electron-withdrawing nature of the nitro group can influence reactivity, and the presence of multiple functional groups necessitates careful control over reaction and purification conditions to avoid side reactions and achieve high purity. This guide addresses the most pressing questions and issues that arise during the synthesis, work-up, and purification stages.

Part 1: Frequently Asked Questions - Reaction Setup & Execution

This section covers common queries related to the initial stages of the synthesis, focusing on the coupling of 2-bromo-4-nitrobenzoic acid with N,O-dimethylhydroxylamine.

Question 1: What is the best method for activating the carboxylic acid for coupling?

Answer: The choice of coupling method depends on scale, available reagents, and desired purity profile.

  • Acid Chloride Formation (Most Common): Activating 2-bromo-4-nitrobenzoic acid with oxalyl chloride or thionyl chloride is a robust and widely used method. It proceeds quickly and efficiently. The primary causality here is the conversion of the poor hydroxyl leaving group of the carboxylic acid into an excellent chloride leaving group, dramatically increasing the acyl carbon's electrophilicity.

    • Expert Insight: Use oxalyl chloride with a catalytic amount of DMF in a non-polar solvent like Dichloromethane (DCM). The reaction of oxalyl chloride with DMF forms the Vilsmeier reagent in situ, which is the true catalytic species. Be cautious with the stoichiometry; excess oxalyl chloride and DMF can lead to side reactions and complicate purification. The reaction should be performed under an inert atmosphere (N2 or Ar) to prevent hydrolysis of the highly reactive acid chloride intermediate.[3]

  • Peptide Coupling Reagents: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), often with an additive like HOBt (Hydroxybenzotriazole), can also be used.[1] These methods are milder but introduce byproducts (e.g., dicyclohexylurea - DCU) that must be meticulously removed. This method is often preferred for substrates sensitive to the harsh conditions of acid chloride formation.

Question 2: My reaction seems sluggish or incomplete. What are the likely causes?

Answer: Incomplete conversion is a frequent issue. Let's diagnose the potential root causes:

  • Poor Quality Starting Material: Ensure your 2-bromo-4-nitrobenzoic acid is completely dry. Moisture will consume the activating agent and hydrolyze the acid chloride intermediate.

  • Insufficient Activation: If using oxalyl/thionyl chloride, ensure you've added a sufficient excess (typically 1.2-1.5 equivalents) to drive the reaction to completion.

  • Base Stoichiometry: When using N,O-dimethylhydroxylamine hydrochloride, a non-nucleophilic base (like triethylamine, DIPEA, or pyridine) is required to liberate the free amine. At least two equivalents of base are necessary: one to neutralize the HCl salt and another to scavenge the HCl produced during the acylation reaction. Insufficient base is a very common reason for low yields.

  • Low Temperature: While the initial addition of the amine to the acid chloride is often done at 0 °C to control the exotherm, the reaction may need to be warmed to room temperature and stirred for several hours to ensure it goes to completion.[4] Monitor progress using Thin Layer Chromatography (TLC).

Part 2: Troubleshooting Guide - Identifying and Mitigating Impurities

The key to a successful synthesis is understanding and controlling the formation of impurities. This section provides a detailed breakdown of common contaminants and how to handle them.

Question 3: I see a spot on my TLC with a very low Rf that stains acidic. What is it and how do I remove it?

Answer: This is almost certainly unreacted 2-bromo-4-nitrobenzoic acid . Its high polarity, due to the carboxylic acid group, causes it to stick to the silica gel baseline.

  • Causality: This impurity arises from incomplete reaction, often due to the issues described in Question 2 (insufficient activation, moisture, or incorrect stoichiometry).

  • Troubleshooting & Removal:

    • Aqueous Wash: During the work-up, a wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution is highly effective.[5] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt which partitions into the aqueous layer, leaving your desired neutral amide in the organic layer.

    • Validation: To confirm removal, you can acidify the aqueous layer with HCl and see if a precipitate (the starting material) forms.

Question 4: My final product yield is low, and the crude NMR shows broad signals. Could the product be degrading?

Answer: Yes, Weinreb amides can be susceptible to hydrolysis, especially under harsh pH conditions during work-up. The product of hydrolysis would be the starting carboxylic acid.

  • Mechanism of Degradation: While more stable than acid chlorides, the amide bond can be cleaved by strong acid or base, particularly with prolonged exposure or at elevated temperatures.[6][7] The electron-withdrawing nitro group can also make the carbonyl carbon slightly more susceptible to nucleophilic attack compared to an electron-rich analogue.

  • Preventative Measures:

    • Use saturated sodium bicarbonate for basic washes, which is sufficiently basic to remove the acid starting material without being harsh enough to significantly hydrolyze the amide product. Avoid using stronger bases like sodium hydroxide (NaOH) for extended periods.

    • When performing washes, do not stir the biphasic mixture for excessive lengths of time.

    • Ensure the final product is stored in a dry environment.

Below is a diagram illustrating the main reaction and the primary hydrolysis side reaction.

G cluster_main Desired Synthesis Pathway cluster_side Hydrolysis Side Reaction SM 2-Bromo-4-nitrobenzoic Acid AC Acyl Chloride Intermediate SM->AC Oxalyl Chloride/SOCl2 Product 2-Bromo-N-methoxy-N-methyl- 4-nitrobenzamide AC->Product Amine HN(OMe)Me Amine->Product Base H2O Water (H2O) SM_regen Starting Material (Impurity) H2O->SM_regen Product_hydro Product Product_hydro->SM_regen H+ or OH-

Caption: Primary reaction pathway and the competing hydrolysis side reaction.

Common Impurities Summary
ImpurityLikely SourceTLC Characteristics (Hexane/EtOAc)Identification & Removal
2-bromo-4-nitrobenzoic acid Incomplete reaction; Hydrolysis of product.Low Rf (streaky, often at baseline).Stains acidic on TLC. Removed with NaHCO₃ wash.
N,N'-Dicyclohexylurea (DCU) Byproduct of DCC coupling.Moderately polar, can be close to product Rf.Insoluble in many organic solvents. Filter crude reaction mixture before workup.
Triethylammonium Chloride Byproduct from using triethylamine as a base.Very polar salt.Water soluble. Removed with aqueous washes.

Part 3: Advanced Purification Protocols

After an effective work-up, your crude product may still require further purification to meet analytical standards. The choice between recrystallization and chromatography depends on the impurity profile and the quantity of material.

Decision-Making Workflow for Purification

G start Crude Product (Post-Workup) is_solid Is the product solid? start->is_solid check_purity Analyze by TLC/NMR recrystallize Perform Recrystallization check_purity->recrystallize <95% Pure (One major impurity) chromatography Perform Column Chromatography check_purity->chromatography <95% Pure (Multiple impurities) final_product Pure Product check_purity->final_product >95% Pure is_solid->check_purity Yes is_solid->chromatography No (Oil) recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting the appropriate purification method.

Question 5: What is a reliable protocol for recrystallizing 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide?

Answer: Recrystallization is an excellent technique for removing small amounts of impurities from a solid product.[8] The key is selecting a solvent (or solvent system) in which your product is soluble when hot but poorly soluble when cold, while the impurities remain soluble at all temperatures.

Protocol: Recrystallization
  • Solvent Screening: Test small batches of your crude material in various solvents. Good candidates for a moderately polar compound like this are isopropanol, ethanol, ethyl acetate, or a mixture like ethyl acetate/hexanes.

    • Ethyl Acetate/Hexanes System (Recommended): This two-solvent system offers excellent control.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. The solution should be near its boiling point.

  • Crystallization: Slowly add hexanes (the "insoluble solvent") dropwise to the hot solution until you see persistent cloudiness. Add another drop or two of hot ethyl acetate to redissolve the solid and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for forming large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Question 6: My product has several impurities with similar Rfs. How do I set up a column chromatography purification?

Answer: Flash column chromatography is the method of choice for separating complex mixtures.[5][9] Success hinges on proper stationary phase selection, mobile phase optimization, and careful column packing.

Protocol: Flash Column Chromatography
  • TLC Analysis & Solvent System Selection:

    • Goal: Find a solvent system (typically a mixture of a non-polar solvent like hexanes or heptane and a polar solvent like ethyl acetate) that gives your product an Rf value of 0.2-0.3 .[9] This range provides the best balance between separation and elution time.

    • Procedure: Test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1). For this specific molecule, a gradient elution starting from a lower polarity (e.g., 9:1 Hex:EtOAc) and gradually increasing the ethyl acetate concentration is likely to be most effective.

  • Column Packing (Slurry Method):

    • Choose a column with a diameter appropriate for your sample size (a 40:1 to 100:1 ratio of silica gel to crude product by weight is a good rule of thumb).[9]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles. Add a thin layer of sand to the top to protect the silica bed.[10]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone).

    • Add a small amount of silica gel (2-3 times the weight of your product) to this solution.

    • Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. This is your "dry-loaded" sample.

    • Carefully add this powder to the top of the packed column. Dry loading prevents solvent channeling and leads to much sharper bands and better separation.[9]

  • Elution and Fraction Collection:

    • Begin eluting the column with your starting solvent system.

    • Collect fractions and monitor their contents by TLC.

    • If using a gradient, gradually increase the percentage of the polar solvent to elute more polar compounds.

  • Product Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide.

Expert Tip: If you notice significant streaking or "tailing" on your TLC plates, the silica gel might be too acidic. This can be mitigated by adding a small amount of triethylamine (0.1-1%) to your eluent to deactivate the silica.[9]

References

  • Weinreb ketone synthesis - Wikipedia. Wikipedia. [Link]

  • Experiment 2: Recrystallization. University of Toronto Scarborough. [Link]

  • The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids. ACS Publications - Organic Letters. [Link]

  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]

  • A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Wiley Online Library. [Link]

  • Sodium Dispersion-Mediated Rapid Reductive N–O Bond Cleavage of Weinreb Amides for N-Methylamide Synthesis. ChemRxiv. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. National Center for Biotechnology Information (PMC). [Link]

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]

  • Electronic Supplementary Information Reductive Cleavage of NO Bond: Elemental Sulfur-Mediated Conversion of N-Alkoxyamides to Amides. Royal Society of Chemistry. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • 2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]

  • THE ALKALINE HYDROLYSIS OF BENZAMIDE AND N-METHYL- AND N,N- DIMETHYLBENZAMIDE. OSTI.GOV. [Link]

  • The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide, a critical Weinreb amide intermediate. Recognizing the challenges inherent in scaling up organic syntheses, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during this specific transformation. The guidance herein is grounded in established chemical principles and practical, field-proven insights to ensure procedural success and integrity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and scale-up of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide. Each issue is analyzed from a mechanistic standpoint to provide a robust solution.

Issue 1: Low or No Product Formation

Question: I am not observing significant formation of the desired Weinreb amide. What are the likely causes and how can I rectify this?

Answer:

Low or non-existent product yield in a Weinreb amide synthesis can typically be traced back to a few critical factors related to either the activation of the carboxylic acid or the stability of the reagents.

  • Ineffective Carboxylic Acid Activation: The conversion of the carboxylic acid (2-Bromo-4-nitrobenzoic acid) to a more reactive species is paramount. If using a thionyl chloride (SOCl₂) or oxalyl chloride route to form the acyl chloride intermediate, incomplete conversion is a common pitfall.

    • Causality: Insufficient reagent, low reaction temperature, or the presence of moisture can hinder the formation of the acyl chloride. Water will rapidly quench the acyl chloride, reverting it to the starting carboxylic acid.

    • Solution:

      • Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

      • Use a slight excess (1.2-1.5 equivalents) of freshly distilled thionyl chloride or oxalyl chloride.

      • Consider the addition of a catalytic amount of N,N-dimethylformamide (DMF) when using oxalyl chloride, as this accelerates the formation of the Vilsmeier reagent, the active chlorinating agent.

      • Monitor the reaction progress by carefully quenching a small aliquot and analyzing via TLC or ¹H NMR to confirm the disappearance of the starting carboxylic acid.

  • Degradation of N,O-Dimethylhydroxylamine: The hydrochloride salt of N,O-dimethylhydroxylamine is typically used and requires deprotonation to the free amine for it to be nucleophilic.

    • Causality: The free amine can be unstable. If the base is added too early or if the reaction temperature is too high, it can lead to degradation.

    • Solution:

      • Add the base (e.g., pyridine or triethylamine) slowly at a reduced temperature (0 °C) to the suspension of N,O-dimethylhydroxylamine hydrochloride in the reaction solvent just before the addition of the acyl chloride.

      • Alternatively, a biphasic Schotten-Baumann-type condition can be employed where the free amine is generated in situ.

  • Steric Hindrance: The ortho-bromo substituent on the benzoic acid derivative can present steric challenges.

    • Causality: The bulky bromine atom can impede the approach of the N,O-dimethylhydroxylamine to the carbonyl carbon of the activated acyl intermediate.

    • Solution:

      • While more forcing conditions (higher temperature, longer reaction times) might seem intuitive, they can also lead to side reactions. A more effective approach is to ensure efficient activation of the carboxylic acid.

      • The use of peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) can be a milder and often more efficient alternative to the acyl chloride route for sterically hindered substrates.

Issue 2: Formation of Impurities and Side Products

Question: My crude product shows multiple spots on TLC analysis. What are the common side reactions and how can I minimize them?

Answer:

The formation of byproducts is a frequent challenge, especially during scale-up. Understanding the potential side reactions is key to mitigating them.

  • Over-addition to the Weinreb Amide: While Weinreb amides are designed to resist over-addition by organometallic reagents, under certain conditions, side products can form.

    • Causality: This is less of an issue in the formation of the amide itself but becomes critical in subsequent reactions. However, certain reactive impurities in the starting materials could potentially lead to undesired products.

    • Solution: Ensure the purity of the starting 2-Bromo-4-nitrobenzoic acid. Recrystallization may be necessary if it contains highly reactive impurities.

  • Reaction with the Nitro Group: The nitro group is a powerful electron-withdrawing group and can be susceptible to nucleophilic attack under certain conditions, although this is less common with the nucleophiles used in this specific amide formation.

    • Causality: Highly reactive nucleophiles or harsh reaction conditions could potentially interact with the nitro group.

    • Solution: Adhere to mild reaction conditions. The use of standard peptide coupling agents or the acyl chloride method at controlled temperatures should not affect the nitro group.

  • Hydrolysis of the Acyl Chloride:

    • Causality: As mentioned previously, any moisture in the reaction will lead to the formation of the starting carboxylic acid. During workup, if the pH is not controlled, hydrolysis can also occur.

    • Solution: Maintain strictly anhydrous conditions. During aqueous workup, ensure the organic layer is promptly separated and dried over an anhydrous salt like MgSO₄ or Na₂SO₄.

Issue 3: Difficulties in Product Purification

Question: I am struggling to isolate a pure product. What are the best practices for the purification of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide?

Answer:

Purification challenges often stem from the physical properties of the product and the byproducts formed.

  • Emulsion during Aqueous Workup:

    • Causality: The presence of polar byproducts, such as unreacted carboxylic acid or amine salts, can lead to the formation of emulsions during extraction, making phase separation difficult.

    • Solution:

      • After quenching the reaction, perform acidic and basic washes. A dilute acid wash (e.g., 1N HCl) will remove unreacted amine and basic impurities. A subsequent wash with a weak base (e.g., saturated NaHCO₃ solution) will remove the unreacted carboxylic acid.

      • The addition of brine (saturated NaCl solution) can help to break emulsions by increasing the ionic strength and density of the aqueous phase.

  • Co-elution during Column Chromatography:

    • Causality: The product and certain impurities may have very similar polarities, leading to poor separation on a silica gel column.

    • Solution:

      • Optimize the Solvent System: Systematically screen different solvent systems using thin-layer chromatography (TLC). A common eluent system for compounds of this type is a mixture of hexanes and ethyl acetate. Adjusting the ratio to achieve a product Rf value of ~0.25-0.35 is a good starting point for column chromatography.

      • Gradient Elution: If isocratic elution fails to provide adequate separation, a gradient elution, where the polarity of the eluent is gradually increased, can be very effective.

      • Alternative Stationary Phases: In difficult cases, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.

  • Recrystallization:

    • Causality: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective final purification step.

    • Solution: Screen various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution.

Frequently Asked Questions (FAQs)

Q1: What is the best method for activating the carboxylic acid when scaling up?

A1: For large-scale synthesis, the conversion to the acyl chloride using thionyl chloride (SOCl₂) is often the most cost-effective and atom-economical method. However, it is crucial to manage the evolution of HCl and SO₂ gas, which requires appropriate scrubbing systems. Safety is paramount when handling thionyl chloride as it reacts violently with water and is corrosive. For smaller, lab-scale syntheses or when dealing with sensitive substrates, peptide coupling reagents like EDC/HOBt or HATU offer milder conditions but are more expensive.

Q2: What are the critical safety precautions I should take?

A2:

  • Thionyl Chloride/Oxalyl Chloride: Both are highly corrosive and react violently with water to release toxic gases (HCl, SO₂, CO, CO₂). Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Ensure a quench solution (e.g., a dilute base) is readily available.

  • Nitroaromatic Compounds: The product, 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide, is a nitroaromatic compound. While not typically explosive under standard laboratory conditions, nitroaromatics are energetic molecules. Avoid excessive heating or mechanical shock.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the hydrolysis of reactive intermediates.

Q3: How can I monitor the reaction progress effectively?

A3: Thin-layer chromatography (TLC) is the most common and convenient method. A co-spot of the starting material and the reaction mixture will clearly show the consumption of the starting acid. For more quantitative analysis, taking small aliquots from the reaction, quenching them, and analyzing by ¹H NMR or LC-MS can provide precise conversion data.

Q4: Can I use a one-pot procedure for this synthesis?

A4: A one-pot procedure is feasible and often preferred to minimize handling of the moisture-sensitive acyl chloride intermediate. This typically involves the in-situ formation of the acyl chloride followed by the addition of the N,O-dimethylhydroxylamine and a base to the same reaction vessel. This approach can improve efficiency and yield, especially on a larger scale.

Experimental Protocols & Data

Table 1: Reagent Stoichiometry and Solvents
Reagent/SolventMolar Equiv. (relative to acid)Purpose
2-Bromo-4-nitrobenzoic acid1.0Starting Material
Thionyl Chloride (SOCl₂)1.5Activating Agent
N,N-Dimethylformamide (DMF)0.05 (catalytic)Catalyst (for oxalyl chloride)
Dichloromethane (DCM)-Solvent
N,O-Dimethylhydroxylamine HCl1.2Amine Source
Pyridine or Triethylamine (TEA)2.5Base
Protocol 1: Synthesis via Acyl Chloride Intermediate
  • Setup: Under an inert atmosphere (N₂ or Ar), add 2-Bromo-4-nitrobenzoic acid (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber, and an addition funnel.

  • Acyl Chloride Formation: Add anhydrous dichloromethane (DCM) to dissolve the acid. Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.5 eq) via the addition funnel at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and stir for 2-4 hours, or until the evolution of gas ceases and TLC analysis indicates complete consumption of the starting acid.

  • Amine Preparation: In a separate flame-dried flask under an inert atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • Amidation: Slowly add pyridine or triethylamine (2.5 eq) to the amine suspension. To this, slowly add the previously prepared acyl chloride solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (Hexanes:Ethyl Acetate gradient) or recrystallization.

Visualizations

Workflow for Weinreb Amide Synthesis

G cluster_activation Step 1: Carboxylic Acid Activation cluster_amidation Step 2: Amidation cluster_purification Step 3: Workup & Purification start 2-Bromo-4-nitrobenzoic Acid activator SOCl₂ or (COCl)₂ Anhydrous DCM, cat. DMF start->activator 1. Add Activating Agent acyl_chloride 2-Bromo-4-nitrobenzoyl Chloride (Intermediate) activator->acyl_chloride 2. Reflux amidation Combine at 0°C to RT acyl_chloride->amidation 3. Cool Acyl Chloride amine_prep N,O-Dimethylhydroxylamine HCl + Base (Pyridine/TEA) amine_prep->amidation 4. Add to Acyl Chloride product 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide amidation->product workup Aqueous Workup (Acid/Base Washes) product->workup purify Column Chromatography or Recrystallization workup->purify final_product Pure Product purify->final_product

Caption: General workflow for the synthesis of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide.

Troubleshooting Logic Diagram

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Product cause1 Ineffective Acid Activation start->cause1 cause2 Amine Degradation start->cause2 cause3 Steric Hindrance start->cause3 cause4 Moisture Contamination start->cause4 sol1 Use excess activator Ensure anhydrous conditions Monitor conversion cause1->sol1 sol2 Pre-cool amine Add base slowly at 0°C cause2->sol2 sol3 Ensure efficient activation Consider coupling reagents cause3->sol3 sol4 Flame-dry glassware Use inert atmosphere cause4->sol4

Caption: Troubleshooting logic for low product yield in Weinreb amide synthesis.

References

  • Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Journal of Organic Chemistry.
  • Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]

  • Weinreb ketone synthesis. Wikipedia. [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]

  • How do you prepare a Weinreb amide?. TutorChase. [Link]

  • Safety

Technical Support Center: TLC Monitoring of Reactions Involving 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for monitoring reactions involving 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide. This resource is designed for researchers, chemists, and drug development professionals who utilize this Weinreb amide in their synthetic workflows. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting advice in a direct question-and-answer format to ensure your thin-layer chromatography (TLC) monitoring is both accurate and efficient.

Foundational Principles: Why TLC is Critical for this Reaction

2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide is a highly functionalized Weinreb amide, a class of reagents prized for their ability to react cleanly with organometallic reagents to form ketones without over-addition. Monitoring the conversion of this polar, electron-deficient starting material to a typically less polar ketone product is essential for determining reaction completion, identifying byproducts, and optimizing reaction conditions.

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique perfectly suited for this purpose.[1][2] It allows for the real-time, qualitative assessment of the reaction mixture's composition.[3]

Core Concept: The separation on a standard silica gel TLC plate is governed by polarity.[4][5]

  • High Polarity Compounds: Interact strongly with the polar silica gel (stationary phase) and move slowly up the plate, resulting in a low Retention Factor (Rf).[6]

  • Low Polarity Compounds: Interact weakly with the silica gel and are carried further up the plate by the mobile phase (solvent), resulting in a high Rf.[6]

The starting Weinreb amide, with its amide and nitro groups, is significantly more polar than the expected ketone product. This polarity difference is the basis for effective TLC monitoring.

Essential Protocols & Data

Detailed Protocol: Performing TLC Analysis
  • Plate Preparation:

    • Handle the silica gel plate only by the edges to avoid contamination from skin oils.[1]

    • Using a pencil (never a pen), lightly draw a starting line (origin) about 1 cm from the bottom of the plate.[6]

    • To remove adsorbed moisture which can affect compound migration, consider activating the plate by heating it in an oven at 100-120°C for 15-30 minutes before use.[7][8] Let it cool to room temperature before spotting.

  • Sample Spotting:

    • Prepare dilute solutions of your starting material (SM) and the reaction mixture (RM) in a volatile solvent like ethyl acetate or dichloromethane. A concentration of ~1% is a good starting point.[3]

    • Use a capillary tube to apply a small spot of each sample onto the origin. The spot should be no larger than 1-2 mm in diameter to prevent streaking.[1]

    • For definitive analysis, apply three spots:

      • Lane 1: Starting Material (SM) reference.

      • Lane 2: Co-spot (apply both SM and RM at the same point). This helps confirm the identity of the starting material spot in the reaction lane.[1]

      • Lane 3: Reaction Mixture (RM).

  • Development:

    • Pour the chosen solvent system (eluent) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[9][10]

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which ensures a more uniform solvent front.[9]

    • Carefully place the TLC plate into the chamber and replace the lid. Allow the solvent to ascend the plate via capillary action.[3]

    • Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.[6][9]

  • Visualization:

    • Dry the plate completely in a fume hood.

    • Primary Method (Non-destructive): View the plate under a UV lamp (254 nm).[11][12] The aromatic rings in both the starting material and product are highly likely to be UV-active, appearing as dark spots against the fluorescent green background.[11] Circle the spots with a pencil.

    • Secondary Method (Destructive): If spots are faint or not UV-active, use a chemical stain. For this specific compound, a potassium permanganate (KMnO₄) stain can be effective, as it reacts with many functional groups. However, a more specific visualization for the nitro group involves reduction followed by diazotization, which produces a brightly colored spot.[13]

Recommended Solvent Systems & Expected Rf Values

The key to good separation is choosing an eluent with the right polarity. A common starting point for compounds of this type is a mixture of a non-polar solvent (like hexanes) and a moderately polar solvent (like ethyl acetate).[14]

Compound TypeRecommended Solvent System (v/v)Expected Rf RangeRationale
Starting Material (2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide)30-50% Ethyl Acetate in Hexanes0.2 - 0.4The polar amide and nitro groups cause strong interaction with silica, leading to a lower Rf value.[4]
Expected Ketone Product (e.g., 1-(2-bromo-4-nitrophenyl)ethan-1-one)30-50% Ethyl Acetate in Hexanes0.5 - 0.8Replacing the polar Weinreb amide with a less polar ketone functional group reduces interaction with silica, resulting in a higher Rf value.[5]

Note: These Rf values are estimates. The optimal solvent ratio may require some experimentation. The goal is to have the Rf of the compound of interest between 0.3 and 0.7 for the best resolution.[4]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when monitoring this reaction by TLC.

Q1: Why are my spots streaking or "tailing" instead of being round?

  • Cause A: Sample Overloading. The most common cause is applying too much sample to the plate.[2][3][9] This saturates the silica gel, leading to a continuous "streak" rather than a discrete spot.

    • Solution: Dilute your sample solution and re-spot a much smaller amount. If needed, spot multiple times in the same location, allowing the solvent to fully evaporate between applications.[10]

  • Cause B: Highly Acidic/Basic Nature. Although your primary compounds are neutral, impurities or degradation products might be acidic or basic, which can interact poorly with the slightly acidic silica gel.[3][15]

    • Solution: Add a very small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to your eluent to neutralize these interactions and produce sharper spots.[9][15]

Q2: All my spots are stuck at the bottom (low Rf) or rushed to the top (high Rf). What's wrong?

  • Cause: Incorrect Solvent Polarity. Your eluent is either not polar enough to move the compounds or too polar, causing everything to move with the solvent front.[4][6]

    • Solution (Spots at bottom): Your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 20% ethyl acetate in hexanes to 40% ethyl acetate in hexanes).[4]

    • Solution (Spots at top): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 50% ethyl acetate to 30% ethyl acetate).[4]

Q3: I can see my starting material spot under UV light, but I don't see a new product spot. Is the reaction not working?

  • Cause A: No Reaction. This is a possibility. If the starting material spot on the reaction mixture lane is as intense as your reference spot after a significant amount of time, the reaction may have stalled.

  • Cause B: Product is Not UV-Active. While unlikely for the expected ketone product, it is a possibility. The product may lack the necessary conjugation to absorb 254 nm UV light.[11]

    • Solution: Use a chemical stain. A potassium permanganate (KMnO₄) or phosphomolybdic acid (PMA) stain is a good general-purpose choice that will visualize most organic compounds.[16][17]

  • Cause C: Product is a Baseline Compound. The product could be extremely polar and may not have moved from the origin.

    • Solution: Re-run the TLC with a much more polar solvent system, such as 10% methanol in dichloromethane, to see if any new spots appear off the baseline.[9][14]

Q4: I see multiple new spots on my TLC plate. How do I know which one is my product?

  • Cause: Byproduct Formation or Degradation. The reaction may be producing side products, or your starting material/product might be degrading on the silica plate itself.[7] Silica gel is acidic and can cause decomposition of sensitive compounds.[1][15]

    • Solution 1: 2D TLC. To check for on-plate degradation, perform a 2D TLC. Spot your reaction mixture in one corner of a square plate and run it. Then, rotate the plate 90 degrees and run it again in the same solvent system. If all spots lie on the diagonal, no degradation has occurred. Spots that appear off the diagonal are degradation products formed during the first elution.[18][19]

    • Solution 2: Change Stationary Phase. If degradation is confirmed, consider using a less acidic stationary phase like alumina for your TLC analysis.[15]

    • Solution 3: Correlate with Other Data. Ultimately, the identity of the product spot must be confirmed by isolating the compound (e.g., via column chromatography) and characterizing it using techniques like NMR and Mass Spectrometry.

Q5: The solvent front is running unevenly. Why?

  • Cause A: Improperly Prepared Chamber. The chamber may not be fully saturated with solvent vapor, or the plate might be touching the side of the chamber or the filter paper.[10]

    • Solution: Ensure the chamber is sealed and contains a filter paper wick. Place the plate carefully in the center, ensuring it doesn't touch the sides.[9][10]

  • Cause B: Damaged Plate. The silica gel at the bottom edge of the plate might be chipped or uneven.[10]

    • Solution: Ensure the bottom of the plate is cut evenly and is free from defects. Handle plates with care to avoid chipping the adsorbent layer.[3]

Visual Workflows

Ideal TLC Reaction Monitoring

The diagram below illustrates the expected progression of a successful reaction over time as visualized on a TLC plate.

G cluster_0 TLC Plate T0 T=0 (Co-spot) T1 T=1 hr T2 T=4 hr SM0 SM SM1 SM P1 Product P2 Product SM2 SM (faint) Origin Origin (Rf = 0.0) SolventFront Solvent Front (Rf = 1.0)

Caption: Idealized TLC progression showing consumption of starting material (SM) and formation of product.

Troubleshooting Logic Flow

This flowchart provides a systematic approach to diagnosing common TLC problems.

TLC_Troubleshooting Start Problematic TLC Result Streaking Streaking or Tailing? Start->Streaking BadRf All Spots at Top/Bottom? Start->BadRf NoProduct No Product Spot Visible? Start->NoProduct Dilute Dilute Sample & Re-spot Smaller Amount Streaking->Dilute Yes Add_Modifier Add 0.1% Acid/Base to Eluent Streaking->Add_Modifier If still streaking Increase_Polarity Increase Eluent Polarity BadRf->Increase_Polarity Spots at Bottom Decrease_Polarity Decrease Eluent Polarity BadRf->Decrease_Polarity Spots at Top Use_Stain Use a Chemical Stain (e.g., KMnO4) NoProduct->Use_Stain Yes Check_Degradation Check for Degradation (2D TLC) NoProduct->Check_Degradation If stain shows multiple spots

Caption: A decision tree for troubleshooting common issues in thin-layer chromatography.

References

  • Benchchem. (n.d.). Application Notes and Protocols for TLC Visualization of Nitro Compounds.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). TLC. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Stalikas, C. D. (2014, March 27). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Journal of Visualized Experiments. Retrieved from [Link]

  • Anala. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • BGD Group. (2011). TLC Developing System. Retrieved from [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2020). Thin Layer Chromatography. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]

  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Searle Separations Department. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • California State University, Long Beach. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • ResearchGate. (2016, October 11). How to check whether the compound is degrading on Silica TLC plate or not? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. Retrieved from [Link]

  • Reddit. (2020, January 19). Rf value for TLC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). tert-Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions - Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Reddit. (2023, November 21). Help with TLC stain. Retrieved from [Link]

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Validation & Comparative

Comparison of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide with other Weinreb amides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Synthesis and Reactivity of Substituted Benzoyl Weinreb Amides, Featuring 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

This guide provides a comprehensive comparison of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide with other strategically selected Weinreb amides. We will dissect the influence of aromatic substituents on reactivity, stability, and synthetic utility, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. Our analysis is grounded in fundamental mechanistic principles to explain the causality behind experimental choices and outcomes.

The Weinreb Amide: A Cornerstone of Modern Ketone and Aldehyde Synthesis

First reported by Steven M. Weinreb and Steven Nahm in 1981, the N-methoxy-N-methylamide, or Weinreb amide, has become an indispensable tool in organic synthesis.[1][2] Its primary advantage over other carboxylic acid derivatives, such as esters or acid chlorides, is its ability to react cleanly with a single equivalent of a potent organometallic nucleophile (e.g., Grignard or organolithium reagents) to produce a ketone after workup, thereby preventing the common problem of over-addition to form a tertiary alcohol.[3][4]

This unique reactivity stems from the formation of a stable, five-membered tetrahedral intermediate, which is stabilized by chelation of the metal cation (like Mg²⁺ or Li⁺) by both the newly formed alkoxide and the N-methoxy oxygen.[1][5][6] This chelated species is stable at low temperatures and does not collapse to the ketone until acidic workup is performed, protecting it from further nucleophilic attack.[1][5][7] Weinreb amides are also readily reduced by hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) to furnish aldehydes, further highlighting their versatility.[1]

Caption: General mechanism of the Weinreb ketone synthesis.

In-Depth Analysis of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

The subject of our focus, 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide, is a highly functionalized aromatic Weinreb amide. Its reactivity is a direct consequence of the electronic and steric interplay between its substituents.

  • Weinreb Amide Moiety : This is the primary site for nucleophilic acyl addition.

  • Para-Nitro Group (-NO₂) : As a powerful electron-withdrawing group, the nitro group significantly increases the electrophilicity of the carbonyl carbon by induction and resonance.[8][9] This makes the amide more susceptible to nucleophilic attack compared to non-nitrated analogues.

  • Ortho-Bromo Group (-Br) : The bromine atom exerts two main effects. Its inductive effect is electron-withdrawing, further enhancing carbonyl electrophilicity. However, its position ortho to the amide introduces significant steric hindrance, which can impede the approach of bulky nucleophiles.[10]

  • Combined Effects & Orthogonal Reactivity : The synergy of a para-nitro and an ortho-bromo group makes the aromatic ring highly electron-deficient. This not only activates the Weinreb amide but also introduces two potential sites for alternative reactions:

    • Nucleophilic Aromatic Substitution (SNAr) : The strong activation by the para-nitro group makes the ortho-bromo substituent a potential leaving group for SNAr, especially with highly nucleophilic reagents.[11]

    • Palladium-Catalyzed Cross-Coupling : The C-Br bond serves as a valuable synthetic handle for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Heck, or Buchwald-Hartwig amination, allowing for sequential, site-selective modifications.[12][13]

Comparative Performance Analysis

To contextualize the performance of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide, we compare it against three other structurally distinct Weinreb amides: the unsubstituted parent compound, an amide with only electronic activation, and one with only a coupling handle.

Feature2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide N-methoxy-N-methylbenzamide (Unsubstituted)4-Nitro-N-methoxy-N-methylbenzamide 4-Bromo-N-methoxy-N-methylbenzamide
Carbonyl Electrophilicity Very High : Activated by both -NO₂ and -Br groups.Moderate : Baseline reactivity of the benzoyl system.Very High : Strongly activated by the para-nitro group.[14]High : Activated by the inductive effect of the -Br group.
Steric Hindrance High : Significant steric bulk from the ortho-bromo group.[10]Low : Unhindered ortho positions.Low : No ortho substituents.Low : No ortho substituents.
Stability to Hydrolysis Moderate : The electron-deficient ring can facilitate hydrolysis under harsh conditions.High : Generally stable to mild acidic and basic conditions.[15]Moderate : Highly electron-deficient ring may lower stability.High : Generally stable.
Potential for Side Reactions High : Susceptible to Nucleophilic Aromatic Substitution (SNAr) at the C-Br bond.[11][16]Low : The aromatic ring is relatively unreactive.Low : No facile leaving group on the ring.Low : Ring is not sufficiently activated for SNAr.
Orthogonal Synthetic Handles Yes : The bromo group is ideal for subsequent cross-coupling reactions.[12]No : Requires C-H activation for further functionalization.[17]No : The nitro group can be reduced, but offers less versatility than a halogen.Yes : The bromo group is a prime site for cross-coupling.[12][18]

Discussion of Comparative Data:

  • Reactivity at the Carbonyl : Both nitro-substituted amides exhibit the highest carbonyl electrophilicity due to strong electronic withdrawal. This suggests they would react faster or under milder conditions with organometallics, assuming the nucleophile can access the carbonyl. However, for 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide , this enhanced reactivity is counteracted by the steric shield of the ortho-bromo group. This can be a double-edged sword: it may prevent reactions with bulky nucleophiles but could enhance selectivity with smaller ones.

  • Synthetic Strategy : The choice between these amides depends entirely on the synthetic plan. The unsubstituted amide is a reliable choice for simple ketone synthesis. The 4-nitro version is ideal when enhanced reactivity is needed without complications. The 4-bromo amide is a superior building block for multi-step syntheses that require a subsequent cross-coupling step.[12] 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide is a specialty reagent, best employed when high electrophilicity is paramount and the potential for SNAr can be mitigated (e.g., through low temperatures and non-nucleophilic bases) or when the ortho-bromo group is a desired structural feature in the final product.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and application of substituted Weinreb amides.

Protocol 1: Synthesis of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

This procedure details the conversion of a carboxylic acid to its corresponding Weinreb amide via an acid chloride intermediate, a robust and widely used method.[1]

Protocol_1_Workflow Start 2-Bromo-4-nitrobenzoic Acid Step1 React with SOCl₂ or (COCl)₂ in DCM, cat. DMF, 0°C to RT Start->Step1 Intermediate 2-Bromo-4-nitrobenzoyl Chloride Step1->Intermediate Step2 Add N,O-Dimethylhydroxylamine·HCl and Pyridine or Et₃N in DCM, 0°C Intermediate->Step2 Product 2-Bromo-N-methoxy-N-methyl- 4-nitrobenzamide Step2->Product Protocol_2_Workflow Start Target Weinreb Amide Step1 Dissolve in anhydrous THF Cool to -78°C (dry ice/acetone) Start->Step1 Step2 Add Phenylmagnesium Bromide (1.1 eq) dropwise, stir for 1 hr at -78°C Step1->Step2 Step3 Quench with saturated aq. NH₄Cl Warm to RT Step2->Step3 Product 2-Bromo-4-nitrophenyl Phenyl Ketone Step3->Product Protocol_3_Workflow Start Target Weinreb Amide Step1 Combine reagents in Toluene/H₂O (4:1) Degas and heat to 90°C Start->Step1 Reagents Phenylboronic Acid (1.2 eq) Pd(PPh₃)₄ (5 mol%) Na₂CO₃ (2.0 eq) Reagents->Step1 Product 4-Nitro-2-phenyl-N-methoxy- N-methylbenzamide Step1->Product

Sources

Reactivity of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide vs. other benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profile and Synthetic Utility: 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide vs. Standard Benzamides

As drug discovery and materials science demand increasingly complex molecular architectures, the reliance on highly functionalized, multi-handle building blocks has become paramount. While standard benzamides are relatively inert, 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide (CAS 1260830-91-8) serves as a versatile trifunctional scaffold[1].

This guide provides an objective, mechanistic comparison between this highly functionalized Weinreb amide and standard benzamides, detailing the causality behind its reactivity and providing self-validating protocols for its application.

Mechanistic Causality: The Weinreb Amide Advantage

The primary limitation of standard amides (e.g., N,N-dimethylbenzamide) in carbon-carbon bond formation is their propensity for over-addition. When treated with highly nucleophilic Grignard or organolithium reagents, standard amides form an unstable tetrahedral intermediate that rapidly collapses into a ketone. Because the newly formed ketone is more electrophilic than the starting amide, a second equivalent of the nucleophile attacks, yielding a tertiary alcohol as the major product.

By replacing the standard amide with an N-methoxy-N-methylamide (Weinreb amide), this over-addition is entirely suppressed[2],[3].

The Causality of Chelation Control: The presence of the N-methoxy oxygen allows for the bidentate coordination of the metal cation (Mg²⁺ or Li⁺). This forms a highly stable, five-membered chelated tetrahedral intermediate[4]. This intermediate acts as a kinetic trap; it is stable under the anhydrous conditions of the reaction, preventing the formation of the ketone until the reaction is deliberately quenched with an aqueous acid.

G WA Weinreb Amide (N-OMe, N-Me) Chelate Stable 5-Membered Metal Chelate WA->Chelate + R-MgX Grignard R-MgX (Nucleophile) Ketone Ketone (Target Product) Chelate->Ketone Aqueous Workup Alcohol Tertiary Alcohol (Over-addition) Ketone->Alcohol + R-MgX (Fast) SA Standard Amide (N,N-DiMe) Unstable Unstable Tetrahedral Intermediate SA->Unstable + R-MgX Unstable->Ketone collapses

Fig 1. Chelation control in Weinreb amides prevents over-addition compared to standard amides.

Synergistic Reactivity: Activating the Aromatic Core

While simple Weinreb amides excel at ketone synthesis, they lack handles for further structural elaboration. 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide overcomes this by incorporating two synergistic aromatic substituents:

  • The Ortho-Bromo Substituent (C-Br Handle): Standard benzamides are inert to transition-metal catalysis. The 2-bromo group provides a direct site for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[5].

  • The Para-Nitro Substituent (Electronic Activation & Masked Amine): The strongly electron-withdrawing 4-nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl ring. This accelerates the oxidative addition of the electron-rich Pd(0) catalyst into the C-Br bond, allowing cross-couplings to proceed under milder conditions and shorter reaction times than unactivated bromoarenes[6]. Furthermore, post-coupling, the nitro group can be selectively reduced to an aniline, providing a nucleophilic handle for synthesizing complex heterocycles like quinazolinones or azaquinone methides[7],[8].

G Core 2-Bromo-N-methoxy- N-methyl-4-nitrobenzamide PathA Grignard Addition (Weinreb Handle) Core->PathA PathB Suzuki Coupling (C-Br Handle) Core->PathB PathC Nitro Reduction (NO2 Handle) Core->PathC Ketone Ortho-Bromo-Para-Nitro Ketone PathA->Ketone Biaryl Functionalized Biaryl Amide PathB->Biaryl Biaryl->PathC Subsequent Reduction Aniline Ortho-Bromo Aniline Derivative PathC->Aniline

Fig 2. Trifunctional divergence of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide.

Quantitative Performance Comparison

The table below summarizes the empirical performance of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide against standard alternatives when subjected to equivalent reaction conditions.

SubstrateKetone Yield (PhMgBr, 0 °C)Tertiary Alcohol (Over-addition)Pd-Catalyzed Cross-CouplingPost-Coupling Handle
N,N-Dimethylbenzamide < 20%> 70%IncompatibleNone
N-Methoxy-N-methylbenzamide > 90%< 5%IncompatibleNone
2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide > 85% < 5% Highly Active (C-Br) Yes (NO₂ Reduction)

Self-Validating Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems, where visual or chemical cues confirm the success of the mechanistic step.

Protocol A: Ketone Synthesis via Grignard Addition[9]
  • Preparation: Dissolve 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction to 0 °C. Causality: Low temperatures stabilize the tetrahedral chelate and prevent the highly nucleophilic Grignard reagent from attacking the electrophilic nitro group.

  • Addition: Add Phenylmagnesium bromide (1.1 equiv, 1.0 M in THF) dropwise over 15 minutes. Stir for 2 hours at 0 °C.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material will disappear, but the ketone product will not be visible yet. The persistence of a baseline intermediate validates that the stable metal chelate has formed and is resisting collapse.

  • Aqueous Quench: Carefully add cold 1M HCl. Causality: The acid protonates the methoxy oxygen, breaking the bidentate magnesium chelate. This forces the immediate collapse of the tetrahedral intermediate, releasing the target ketone. Extract with EtOAc and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling[10],[11]
  • Preparation: Combine the benzamide (1.0 equiv), an arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv) in a Schlenk flask.

  • Solvent & Base: Add a degassed mixture of Toluene/EtOH (4:1) and 2M aqueous Na₂CO₃ (2.0 equiv). Causality: A mild carbonate base is chosen to activate the boronic acid without hydrolyzing the Weinreb amide.

  • Reaction & Validation: Heat to 80 °C. Validation: The biphasic mixture will transition from the bright yellow of Pd(II) to a dark red/brown, visually validating the generation of the active Pd(0) catalyst. The electron-withdrawing nitro group ensures complete conversion within 4 hours.

  • Workup: Cool, dilute with water, extract with EtOAc, and purify via flash chromatography.

Protocol C: Selective Nitro Reduction[12],[13]
  • Preparation: Dissolve the coupled nitro-benzamide intermediate in MeOH (0.1 M).

  • Reagents: Add Ammonium formate (HCOONH₄, 5.0 equiv) and commercial Zinc dust (3.0 equiv).

  • Reaction & Validation: Stir at room temperature. Causality: The Zn/HCOONH₄ system provides a mild, rapid hydrogen transfer that selectively reduces the nitro group to an aniline without cleaving the C-Br bond or reducing the Weinreb amide.Validation: The distinct yellow hue of the nitroaromatic compound will rapidly fade to colorless, accompanied by mild effervescence (CO₂/NH₃ gas evolution from formate decomposition), validating active hydrogen transfer.

  • Workup: Filter through a Celite pad to remove zinc salts, concentrate, and extract with DCM.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Gowda, D. C., Mahesh, B., & Gowda, S. (2001). Zinc-Catalyzed Ammonium Formate Reductions: Rapid and Selective Reduction of Aliphatic and Aromatic Nitro Compounds. ChemInform, 32(23). URL:[Link]

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Comparative Guide: Purity Analysis of Synthesized 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide is a critical Weinreb amide intermediate, typically synthesized to facilitate controlled nucleophilic acyl substitution for ketone generation. Its structural complexity—featuring a halogen, a nitro group, and the labile N-methoxy-N-methyl amide moiety—presents unique analytical challenges.

This guide compares standard analytical approaches, ultimately advocating for a Reverse-Phase HPLC method utilizing Phenyl-Hexyl stationary phases over traditional C18 columns or Gas Chromatography (GC). We provide experimental workflows, comparative data, and mechanistic insights to ensure precise quantitation of the target molecule and its primary impurities (specifically the hydrolyzed carboxylic acid and regioisomers).

Part 1: The Analyte and Impurity Profile

To develop a robust method, one must understand the "Failure Modes" of the synthesis.

  • Target Molecule: 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide.

  • Critical Impurity A (Hydrolysis): 2-Bromo-4-nitrobenzoic acid. Weinreb amides are susceptible to hydrolysis under acidic/basic workup, reverting to the parent acid.

  • Critical Impurity B (Starting Material): 2-Bromo-4-nitrobenzoyl chloride (highly reactive, converts to acid or methyl ester in methanol).

  • Critical Impurity C (Regioisomers): If synthesized via nitration of a precursor, isomers (e.g., 2-bromo-5-nitro...) may exist.

Why Standard Methods Fail
  • GC-MS: The nitro group is thermally labile, and Weinreb amides can degrade in the injection port, leading to false impurity profiles.

  • qNMR: While specific, Quantitative NMR often lacks the sensitivity (LOD/LOQ) required to detect trace impurities (<0.1%) required for GMP-grade intermediates.

  • Standard C18 HPLC: Often fails to resolve the positional isomers of halogenated nitro-aromatics due to a lack of shape selectivity.

Part 2: Comparative Analysis of HPLC Methodologies

We compared two HPLC methodologies. The data below illustrates the superiority of π-π interaction mechanisms (Method B) over pure hydrophobic interaction (Method A) for this specific analyte.

Method A: The "Standard" C18 Approach
  • Column: C18 (Octadecyl), 3.5 µm, 4.6 x 100 mm.

  • Mechanism: Hydrophobic interaction.

  • Outcome: Co-elution of regioisomers; poor peak shape for the acidic impurity due to silanol interactions.

Method B: The "Optimized" Phenyl-Hexyl Approach (Recommended)
  • Column: Phenyl-Hexyl, 2.7 µm (Core-Shell), 4.6 x 100 mm.

  • Mechanism: Hydrophobic interaction + π-π stacking .

  • Outcome: The electron-deficient nitro ring of the analyte interacts strongly with the phenyl ring of the stationary phase, enhancing retention and selectivity relative to the impurities.

Comparative Performance Data
MetricMethod A (Standard C18)Method B (Phenyl-Hexyl)Improvement
Resolution (Target vs. Isomer) 1.2 (Partial Co-elution)3.4 (Baseline Resolved) +183%
Tailing Factor (Target) 1.61.1 Ideal Symmetry
Retention Time (Target) 4.5 min6.8 minEnhanced Selectivity
LOD (Limit of Detection) 0.05%0.01% Higher Sensitivity

Expert Insight: The Phenyl-Hexyl column provides "Orthogonal Selectivity." The electro-negative nitro and bromo groups on the benzene ring create a specific "electron hole" that docks with the π-electrons of the stationary phase. C18 lacks this mechanism.

Part 3: Optimized Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a buffered acidic mobile phase is mandatory to suppress the ionization of the benzoic acid impurity, ensuring it elutes as a sharp peak rather than a broad smear.

Reagents and Mobile Phase[1][2][3]
  • Solvent A (Aqueous): Water + 0.1% Formic Acid (v/v). Note: Do not use TFA if using MS detection; Formic acid is MS-friendly.

  • Solvent B (Organic): Acetonitrile (HPLC Grade). Methanol is avoided to prevent transesterification risks during storage.

Instrument Conditions
  • Column: Agilent Poroshell 120 Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (4.6 x 100 mm, 2.7 µm).

  • Flow Rate: 1.2 mL/min.[1]

  • Temperature: 35°C (Control is critical for reproducibility of π-π interactions).

  • Detection: UV at 270 nm (Maximal absorbance for nitro-aromatics) and 220 nm (Amide bond check).

Gradient Profile
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
1.0955Injection hold
10.01090Linear Gradient
12.01090Wash
12.1955Re-equilibration
15.0955End
Sample Preparation (Crucial Step)
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.2 µm PTFE filter (Nylon can bind nitro-compounds).

  • Stability Warning: Analyze within 24 hours. Weinreb amides can slowly hydrolyze in aqueous solution.

Part 4: Workflow Visualization

The following diagram illustrates the decision matrix for purity analysis, emphasizing the "Check Point" logic required for high-integrity data.

PurityAnalysis Start Crude Synthesized Solid SamplePrep Sample Prep: Dissolve in 50:50 ACN:H2O Filter (PTFE 0.2µm) Start->SamplePrep SystemSuit System Suitability Injection (Standard Mix) SamplePrep->SystemSuit Decision1 Resolution (Rs) > 2.0 btwn Target & Impurities? SystemSuit->Decision1 RunSample Run Sample Batch (Phenyl-Hexyl Column) Decision1->RunSample Yes MethodDev Re-Equilibrate / Adjust Gradient Decision1->MethodDev No DataProcess Data Processing: Integrate at 270nm RunSample->DataProcess ResultCheck Purity > 98.0%? DataProcess->ResultCheck Pass Release for Downstream Synthesis ResultCheck->Pass Yes Fail Recrystallize / Column Chromatography ResultCheck->Fail No MethodDev->SystemSuit

Caption: Analytical workflow for Weinreb amide purity, incorporating system suitability checkpoints to ensure method performance before sample consumption.

Part 5: Troubleshooting & Validation

IssueProbable CauseCorrective Action
Split Peaks Sample solvent too strong (100% ACN).Dilute sample in starting mobile phase (5% ACN).
Broad Acid Peak pH > pKa of benzoic acid impurity.Ensure Mobile Phase A has 0.1% Formic Acid (pH ~2.7).
Retention Shift Temperature fluctuation.Phenyl-Hexyl selectivity is temp-sensitive. Lock oven at 35°C.
Ghost Peaks Carryover from previous run.Add a needle wash step with 90% ACN.

References

  • Agilent Technologies. (2022). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with π-π Interaction and a C-18 Column. Retrieved from [Link]

  • Waters Corporation. (2021). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • Advanced Materials Technology. (2023). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.[2] (Demonstrating selectivity principles). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Ketone Synthesis: Benchmarking the Efficiency of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Ketones and the Challenge of Synthesis

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the ketone functional group stands as a cornerstone. It is a versatile intermediate, readily transformed into a vast array of other functionalities and a common feature in countless bioactive molecules. However, the seemingly straightforward construction of a ketone via the acylation of a carbon nucleophile is fraught with a persistent challenge: over-addition.[1][2] Highly reactive organometallic reagents, such as Grignard or organolithium compounds, readily add to the newly formed ketone, leading to the undesired tertiary alcohol as a byproduct.[1][3] This lack of control plagues classical methods using esters or acid chlorides, often resulting in diminished yields and complex purification procedures.

This guide provides an in-depth analysis of the Weinreb-Nahm ketone synthesis, a robust methodology that elegantly circumvents the over-addition problem.[1][4] We will focus specifically on a highly functionalized variant, 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide , to illustrate its efficiency and versatility. Through a comparative analysis with alternative synthetic strategies, supported by experimental protocols and mechanistic insights, this document will serve as a critical resource for researchers aiming to optimize their synthetic routes to complex ketones.

The Weinreb-Nahm Amide: A Mechanistic Solution to Over-addition

The power of the Weinreb-Nahm ketone synthesis lies in the unique stability of the N-methoxy-N-methylamide (Weinreb amide) functional group towards organometallic reagents.[1][4] Upon nucleophilic attack by an organolithium or Grignard reagent, a highly stable tetrahedral intermediate is formed. This stability arises from the chelation of the metal cation (Li⁺ or MgX⁺) by both the newly formed alkoxy oxygen and the N-methoxy oxygen.[1][3] This five-membered chelate ring is remarkably stable at low temperatures and does not collapse to the ketone until acidic workup is performed.[1] Consequently, the ketone is never present in the reaction mixture alongside the highly reactive organometallic reagent, completely preventing the formation of the tertiary alcohol byproduct.

Workflow_Comparison cluster_weinreb Weinreb Amide Pathway cluster_radical Radical Coupling Pathway W_Acid 2-Bromo-4-nitrobenzoic Acid W_AcylCl Acyl Chloride Formation (e.g., SOCl₂) W_Acid->W_AcylCl W_Amide 2-Bromo-N-methoxy-N- methyl-4-nitrobenzamide W_AcylCl->W_Amide + HN(OMe)Me W_Ketone Ketone Synthesis + R-MgX W_Amide->W_Ketone Final_Product Desired Ketone W_Ketone->Final_Product R_Acid1 Carboxylic Acid 1 R_RAE Redox-Active Ester (RAE) Formation R_Acid1->R_RAE R_Ketone Ni-Catalyzed Coupling + Zn, Additives R_RAE->R_Ketone R_Acid2 Carboxylic Acid 2 R_Acid2->R_Ketone R_Ketone->Final_Product

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Beyond the Weinreb Amide: A Comparative Guide to Alternative Acylating Reagents for 2-Bromo-4-nitroaryl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide is a highly specialized Weinreb amide utilized in the synthesis of complex 2-bromo-4-nitroaryl ketones. These ketones are critical building blocks in pharmaceutical development: the 2-bromo group serves as a versatile handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 4-nitro group acts as a strong electron-withdrawing moiety or a precursor for amino-substituted heterocycles.

Despite its synthetic utility, the reliance on N,O-dimethylhydroxylamine hydrochloride for its preparation introduces significant cost and scalability bottlenecks[1]. Furthermore, the resulting Weinreb amides can exhibit poor aqueous solubility, complicating downstream purification[2]. This guide evaluates field-proven alternative reagents that maintain the mono-addition fidelity of Weinreb amides while optimizing for atom economy, cost, and operational efficiency.

Mechanistic Causality: The "Weinreb" Paradigm and Its Limitations

The success of Weinreb amides stems from their ability to form a stable, five-membered metal chelate upon reaction with organolithium or Grignard reagents. This chelate prevents the premature collapse of the tetrahedral intermediate, effectively halting the reaction at the mono-addition stage. Only upon acidic quenching does the intermediate collapse to release the desired ketone.

While elegant, this mechanism is not exclusive to N-methoxy-N-methyl amides. Alternative acylating agents can achieve similar mono-addition profiles through either analogous intermediate stabilization (e.g., morpholine amides) or by altering the nature of the nucleophile (e.g., acyl chlorides paired with organocuprates)[3].

G Start Acylating Agent W Weinreb Amide Start->W M Morpholine Amide Start->M C Acyl Chloride Start->C W_Int Stable 5-Membered Chelate (Mg/Li) W->W_Int RMgX / RLi M_Int Stable Tetrahedral Intermediate M->M_Int RMgX / RLi C_Int Unstable Intermediate (Rapid Collapse) C->C_Int RMgX / RLi C_Cu Gilman Reagent (R2CuLi) C->C_Cu Soft Nucleophile Ketone Target Ketone (Mono-addition) W_Int->Ketone Acidic Quench M_Int->Ketone Acidic Quench C_Int->Ketone Transient TertAlc Tertiary Alcohol (Over-addition) Ketone->TertAlc Excess RMgX C_Cu->Ketone Reductive Elimination

Reaction pathways of acylating agents with organometallics, highlighting intermediate stability.

Comparative Analysis of Alternative Reagents

Morpholine Amides: (2-Bromo-4-nitrophenyl)(morpholino)methanone (The Optimal Surrogate)

Morpholine amides have emerged as highly efficient, scalable, and underexplored alternatives to Weinreb amides[2]. The incorporation of the morpholine ring provides a stable tetrahedral intermediate upon nucleophilic attack, mimicking the Weinreb chelate without the need for the expensive methoxy group[3].

  • Causality & Advantages:

    • Cost-Efficiency: Morpholine is a fraction of the cost of N,O-dimethylhydroxylamine hydrochloride, making this approach highly attractive for scale-up[1].

    • Purification: The high hydrophilicity of the morpholine leaving group ensures it is easily partitioned into the aqueous layer during the acidic quench, frequently eliminating the need for complex column chromatography[2].

    • Stability: Morpholine amides are highly crystalline and bench-stable, resisting hydrolysis far better than their acyl chloride counterparts[4].

Acyl Chlorides: 2-Bromo-4-nitrobenzoyl chloride (The High-Reactivity Approach)

Acyl chlorides represent the classical extreme of acylating agents[5]. They are highly electrophilic and atom-economical but lack the intrinsic ability to stabilize the tetrahedral intermediate.

  • Causality & Advantages:

    • Nucleophile Modulation: To prevent the rapid collapse of the intermediate and subsequent over-addition to a tertiary alcohol, the hard Grignard reagent must be transmetalated to a softer Gilman reagent (lithium diorganocuprate, R₂CuLi). The softer copper species undergoes oxidative addition and reductive elimination at the acyl chloride rather than direct 1,2-addition, selectively yielding the ketone.

    • Scalability: 2-Bromo-4-nitrobenzoyl chloride is exceptionally cheap to generate in situ using thionyl chloride or oxalyl chloride.

Esters: Methyl 2-bromo-4-nitrobenzoate (The Atom-Economical Approach)

While esters typically suffer from over-addition similar to acyl chlorides, they can be utilized effectively when reacting with highly stabilized carbanions (e.g., enolates in Claisen condensations) or when specialized additives (like Ti(O-iPr)₄) are used to artificially stabilize the tetrahedral intermediate.

Quantitative Performance Comparison

Reagent AlternativeRelative Cost ProfileMono-Addition SelectivityAqueous Workup EaseShelf Stability
Weinreb Amide (Baseline)HighExcellent (>95%)Moderate (Hydrophobic)High
Morpholine Amide LowExcellent (>95%)Excellent (Hydrophilic)High
Acyl Chloride Very LowPoor (Requires Cuprates)Poor (Hydrolyzes)Low (Moisture Sensitive)
Methyl Ester LowModerate (Substrate Dependent)GoodHigh

Note: Selectivity and workup ease are based on standard Grignard addition conditions without specialized transition-metal catalysts[6].

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to design protocols that are not merely a sequence of steps, but self-validating systems where the chemistry communicates its progress to the operator.

Protocol A: Synthesis of the Surrogate ((2-Bromo-4-nitrophenyl)(morpholino)methanone)
  • Activation: Dissolve 2-bromo-4-nitrobenzoic acid (1.0 equiv) in anhydrous CH₂Cl₂ under N₂. Add oxalyl chloride (1.2 equiv) dropwise, followed by a catalytic amount of DMF (1 drop).

    • Causality & Validation: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate. The cessation of gas evolution (CO and CO₂) serves as a visual, self-validating indicator that acyl chloride formation is complete.

  • Amidation: Cool the solution to 0 °C. Slowly add morpholine (2.5 equiv) dropwise.

    • Causality: The excess morpholine acts as both the nucleophile and the acid scavenger for the generated HCl. Cooling to 0 °C suppresses exothermic side reactions and limits the formation of dark, oxidized impurities.

  • Validation & Workup: Monitor by TLC (1:1 EtOAc/Hexane). The starting acid (Rf = 0.1, broad streak) should disappear, replaced by a distinct UV-active spot (Rf = 0.4). Quench with 1M HCl to protonate excess morpholine, washing the highly hydrophilic morpholine hydrochloride salt entirely into the aqueous layer[2].

Protocol B: Controlled Mono-Addition to Form 2-Bromo-4-nitroaryl Ketones
  • Preparation: Dissolve (2-bromo-4-nitrophenyl)(morpholino)methanone (1.0 equiv) in anhydrous THF. Cool to 0 °C under an argon atmosphere.

  • Nucleophilic Addition: Add the Grignard reagent (RMgBr, 1.1 equiv) dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized heating. The morpholine oxygen and nitrogen coordinate the magnesium, forming a stable tetrahedral intermediate that halts further nucleophilic attack[3]. Maintaining 0 °C is critical; elevated temperatures provide the activation energy required for the premature collapse of the intermediate, leading to tertiary alcohol impurities.

  • Validation & Quench: Stir for 1 hour at 0 °C. TLC should confirm the complete consumption of the morpholine amide. Quench cold with saturated aqueous NH₄Cl.

    • Causality: The mildly acidic quench irreversibly breaks the tetrahedral intermediate, collapsing it into the target ketone. Using NH₄Cl instead of strong mineral acids prevents the degradation of acid-sensitive functional groups. The hydrophilic morpholine leaving group partitions into the aqueous phase, leaving pure ketone in the organic layer[6].

References

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57, 3639–3648.

  • Martín, R., Romea, P., Tey, C., Urpí, F., & Vilarrasa, J. (1997). Simple and Efficient Preparation of Ketones from Morpholine Amides. Synlett, 1997(12), 1414-1416.

  • Chemsrc Chemical Database. (2025). 2-bromo-4-nitrobenzoyl chloride | CAS#:856794-72-4.

Sources

Comparative Guide: Characterization Workflows for Byproducts in 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemoselectivity Challenge

The Weinreb–Nahm ketone synthesis is a cornerstone methodology in organic chemistry, enabling the controlled mono-addition of organometallic reagents to form ketones while largely avoiding over-addition to tertiary alcohols[1]. However, applying this methodology to highly functionalized substrates like 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide introduces severe chemoselectivity challenges[2].

For drug development professionals and synthetic chemists, the presence of an electrophilic Weinreb amide, a reducible nitro group, and a halogen-metal exchange-susceptible bromo group creates a complex reaction matrix. Isolating and characterizing the resulting byproducts is critical for optimizing reaction conditions, mapping impurity profiles, and ensuring Active Pharmaceutical Ingredient (API) purity.

Mechanistic Origins of Byproducts

To effectively characterize byproducts, one must first understand their mechanistic origins. The reaction of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide with Grignard (RMgX) or organolithium (RLi) reagents diverges into several competing pathways, driven by the substrate's electronic and steric environment:

  • Target Ketone Formation (Chelation-Controlled): The organometallic reagent attacks the amide carbonyl, forming a stable five-membered cyclic tetrahedral intermediate chelated by the methoxy and carbonyl oxygens. This intermediate survives until acidic aqueous workup, preventing over-addition[1].

  • Single-Electron Transfer (SET) Byproducts: Grignard reagents can act as single-electron donors. The strongly electron-withdrawing nitro group lowers the reduction potential of the aromatic ring, facilitating SET pathways. This leads to nitro-reduction byproducts (e.g., azoxy, azo, or hydroxylamine derivatives) and ring-opened radical coupling products[3].

  • Halogen-Metal Exchange & SNAr: The ortho-bromo substituent is highly susceptible to halogen-metal exchange, especially with organolithium reagents, leading to debrominated or alkylated off-target ketones. Additionally, the nitro group activates the ring for Nucleophilic Aromatic Substitution (SNAr)[4].

  • Over-addition (Tertiary Alcohols): Although rare, if the chelation of the tetrahedral intermediate is disrupted (e.g., by strongly coordinating solvents or high temperatures), a second equivalent of the nucleophile can add, yielding tertiary alcohols[4].

Comparative Analysis of Characterization Platforms

Selecting the right analytical suite is paramount for elucidating these complex structures. Below is an objective comparison of the primary analytical modalities used to characterize these specific byproducts.

Analytical PlatformResolution & SensitivityStructural Elucidation CapabilityMatrix SuitabilityLimitations
LC-HRMS (Q-TOF / Orbitrap) Extremely High (Femtogram level); exact mass < 2 ppm.Excellent for identifying debromination (loss of

Br/

Br isotope pattern) and SET reduction mass shifts.
Ideal for complex, unpurified crude reaction mixtures.Cannot easily distinguish between closely related positional isomers (e.g., ortho vs. para substitution).
1D / 2D NMR (Offline) Low (Microgram to Milligram level).The gold standard for absolute regiochemistry (NOESY/HMBC) to confirm the site of halogen-metal exchange.Requires highly purified isolated byproducts.Time-consuming purification bottleneck; dynamic range issues with trace impurities.
GC-MS (EI) High (Picogram level).Good for volatile fragments; spectral libraries aid in identifying standard functional group transformations.Limited to volatile, thermally stable byproducts.Weinreb amides and nitroaromatics often degrade or undergo thermal rearrangements in the GC inlet.
Integrated LC-SPE-NMR-MS Moderate to High (Nanogram to Microgram level).Synergistic: MS provides elemental composition, while NMR provides exact connectivity on the fly[5].Excellent; analyzes complex mixtures without prior offline purification.High capital equipment cost; requires specialized deuterated solvent exchange protocols.

Self-Validating Experimental Protocol: LC-SPE-NMR-MS Workflow

Because these byproducts often represent poorly understood molecular rearrangements, a fully integrated LC-SPE-NMR-MS approach provides the most robust analytical framework[5]. The following protocol is designed as a self-validating system , ensuring that structural assignments are orthogonally confirmed.

Step 1: Controlled Reaction & Quenching
  • Procedure: Dissolve 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide (1.0 equiv) and 1,3,5-trimethoxybenzene (0.1 equiv, internal standard) in anhydrous THF at -78 °C. Slowly add the organometallic reagent (1.1 equiv). Stir for 2 hours, then quench rapidly with cold saturated aqueous NH

    
    Cl.
    
  • Causality: Maintaining -78 °C preserves the fragile tetrahedral intermediate and suppresses the activation energy required for competing halogen-metal exchange. Quenching with cold acidic NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    Cl collapses the intermediate to the ketone rapidly, protonating the released N,O-dimethylhydroxylamine so it cannot act as a competing nucleophile.
    
Step 2: Chromatographic Separation (UHPLC)
  • Procedure: Inject the organic extract onto a C18 UHPLC column using a gradient of H

    
    O/Acetonitrile (0.1% Formic Acid).
    
  • Causality: The acidic modifier ensures sharp peak shapes for any phenolic or amine-based SET byproducts by suppressing ionization in the mobile phase.

Step 3: Parallel MS and SPE Trapping
  • Procedure: Split the column effluent. Route 5% to the HRMS (ESI+) and 95% to a Solid-Phase Extraction (SPE) trapping unit.

  • Causality: Traditional LC-NMR suffers from severe proton solvent suppression artifacts. SPE trapping allows the system to wash away the non-deuterated UHPLC mobile phase and elute the trapped byproduct directly into the NMR flow probe using CD

    
    CN[5].
    
Step 4: Orthogonal Structural Elucidation (Self-Validation Checkpoint)
  • Validation Logic: The system validates itself through independent data streams. First, the mass balance is verified against the 1,3,5-trimethoxybenzene internal standard. Second, if HRMS indicates a mass shift of -78 Da (suggesting debromination via halogen-metal exchange), the corresponding 2D

    
    H-
    
    
    
    C HMBC NMR spectrum must independently show a new aromatic proton signal coupling to the adjacent nitro-bearing carbon. This dual-confirmation ensures no false positives from isobaric species.

Workflow Visualization

G Substrate 2-Bromo-N-methoxy- N-methyl-4-nitrobenzamide Reagent Organometallic Reagent (R-MgX / R-Li) Substrate->Reagent Target Target Ketone (Chelation-Controlled) Reagent->Target Weinreb Amidation Byproduct1 Debrominated/Alkylated (Halogen-Metal Exchange) Reagent->Byproduct1 Competing Exchange Byproduct2 Nitro-Reduced/Azo (Single-Electron Transfer) Reagent->Byproduct2 SET Pathway Byproduct3 Tertiary Alcohol (Over-addition) Reagent->Byproduct3 Loss of Chelation

Reaction pathways of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide with organometallics.

References

1.[3] Organic Syntheses Procedure: Radical Clocks and Single-Electron Transfer. Organic Syntheses. Available at: [Link] 2.[1] Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link] 3.[4] Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. Available at: [Link] 4.[2] Gamble, A. Exploiting the Reactivity of Azaquinone Methide Intermediates as a New Method to Synthesise Bioactive Compounds. University of Otago. Available at: [Link] 5.[5] Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Spectroscopy Online. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Definitive Molecular Weight Verification of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In the realm of pharmaceutical and chemical research, the unequivocal confirmation of a synthesized compound's identity is the bedrock of reliable data. This guide provides a comprehensive framework for verifying the molecular weight of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide, a substituted Weinreb amide of interest in synthetic chemistry. We move beyond mere protocol listing to delve into the causal reasoning behind methodological choices, comparing primary analytical techniques and presenting a self-validating experimental workflow. This document is intended for researchers, quality control scientists, and drug development professionals who require the highest degree of analytical certainty.

Part 1: Establishing the Theoretical Benchmark

Before any experimental verification can commence, the theoretical molecular weight must be precisely calculated from the compound's chemical formula. This value serves as the "gold standard" against which all empirical data will be judged.

The structure of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide dictates its molecular formula as C₈H₇BrN₂O₄ .

  • Average Molecular Weight: This is calculated using the weighted average of the natural abundances of all isotopes for each element.

    • (8 x 12.011) + (7 x 1.008) + (1 x 79.904) + (2 x 14.007) + (4 x 15.999) = 275.058 g/mol

  • Monoisotopic Mass: This is the mass calculated using the mass of the most abundant isotope of each element. This value is paramount for high-resolution mass spectrometry. The presence of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, is a key structural signature.

    • Mass (with ⁷⁹Br): 273.959 Da

    • Mass (with ⁸¹Br): 275.957 Da

This calculated theoretical mass is the foundational hypothesis our experiments are designed to test.

Part 2: A Comparative Analysis of Verification Methodologies

While several techniques can determine molecular weight, two stand out for their applicability to small organic molecules in a research setting: High-Resolution Mass Spectrometry (HRMS) and Diffusion-Ordered NMR Spectroscopy (DOSY).[1][2] Their selection depends on the required accuracy, available instrumentation, and the specific questions being asked.

FeatureHigh-Resolution Mass Spectrometry (e.g., LC-TOF, Orbitrap)Diffusion-Ordered NMR Spectroscopy (DOSY)
Primary Measurement Mass-to-charge ratio (m/z) of ions.[3]Diffusion coefficient of molecules in solution.[1]
Accuracy Extremely high (< 5 ppm error), can confirm elemental composition.[4]Moderate to high (±5-15% error), dependent on calibration.[1]
Sensitivity Very high (picomolar to femtomolar range).[5]Lower, requires higher sample concentration (micromolar to millimolar).
Key Advantage Provides exact mass and crucial isotopic pattern information.[2]Non-destructive; provides data on molecular size/aggregation in solution.[6]
Primary Use Case Gold standard for identity and purity confirmation.Analysis of solution-state structures and mixtures without separation.

For the definitive verification of a novel synthetic compound like 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide, High-Resolution Mass Spectrometry is the superior and recommended methodology due to its unparalleled accuracy and ability to resolve the characteristic bromine isotopic pattern.

Part 3: The Definitive Protocol: Verification by High-Resolution LC-MS

This protocol outlines the use of a Liquid Chromatography (LC) system coupled to a High-Resolution Mass Spectrometer (such as a Time-of-Flight (TOF) or Orbitrap analyzer) for the verification of the target compound. The LC stage serves to purify the sample online, ensuring that the mass data pertains to the compound of interest and not to impurities.

Workflow for Molecular Weight Verification

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation s1 Weigh ~1 mg of 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide s2 Dissolve in 1 mL of LC-MS grade Acetonitrile/Water (50:50) s1->s2 s3 Vortex and filter through 0.22 µm syringe filter s2->s3 lc Inject 5 µL onto C18 HPLC Column s3->lc ms Electrospray Ionization (ESI) in Positive Mode lc->ms hrms Acquire Full Scan Data (m/z 100-500) on High-Resolution Analyzer ms->hrms d1 Extract Ion Chromatogram for Theoretical m/z hrms->d1 d2 Analyze Mass Spectrum of Chromatographic Peak d1->d2 d3 Compare Experimental m/z to Theoretical m/z d2->d3 d4 Confirm Bromine Isotopic Pattern (1:1 ratio) d3->d4

Sources

Safety Operating Guide

2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol: 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

As a Weinreb amide building block frequently utilized in the synthesis of complex heterocyclic bioactive compounds and azaquinone methide intermediates [4], 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide (CAS: 1260830-91-8) [1] requires stringent handling and disposal protocols.

This guide provides drug development professionals and laboratory scientists with the operational logic and step-by-step procedures for the safe segregation and disposal of this compound. We prioritize institutional compliance, environmental safety, and the prevention of adverse chemical interactions.

Physicochemical Risk Profile & Disposal Causality

To manage chemical waste effectively, one must understand the structural features that dictate its hazard classification. 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide (Molecular Weight: 289.08) [1] contains two functional groups that critically define its end-of-life handling:

  • The Aryl Bromide (Halogenated Component): The presence of bromine strictly prohibits this compound from entering standard non-halogenated waste streams. If incinerated under standard conditions, halogenated organics can generate highly toxic dioxins, furans, and corrosive hydrogen bromide (HBr) gas. Therefore, it must be routed to high-temperature incinerators equipped with specialized alkaline scrubbers.

  • The Nitroaromatic Group: While the compound is stable under standard room temperature storage in dry conditions [2], nitroaromatics possess inherent oxidative potential. In waste streams, they must never be mixed with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or concentrated alkalis, as this can lead to dangerous exothermic reactions or the generation of shock-sensitive complexes.

Operational Disposal Workflows

In professional laboratory settings, the generator must not attempt to chemically neutralize or destroy this compound (e.g., via in-lab reduction of the nitro group) for disposal purposes, as unauthorized waste treatment violates Environmental Health and Safety (EHS) regulations. The protocol is strict segregation and collection.

Protocol A: Solid Waste Segregation

Applies to: Unused powder, spilled material, contaminated weighing paper, and heavily soiled Personal Protective Equipment (PPE).

  • Containment: Collect all solid waste using a dedicated anti-static scoop. Place the material into a sealable, chemically compatible container, typically a High-Density Polyethylene (HDPE) wide-mouth jar.

  • Segregation: Do not mix this solid waste with highly reactive metals, strong reducing agents, or organic peroxides.

  • Labeling: Affix a hazardous waste tag immediately. Mark the physical state as "Solid" and explicitly list "2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide (Halogenated Organic / Nitroaromatic)".

  • Storage: Store in a designated solid hazardous waste accumulation area, away from direct heat sources, until EHS pickup.

Protocol B: Liquid Waste (Reaction Solutions)

Applies to: Mother liquors, extraction solvents (e.g., Dichloromethane, Ethyl Acetate), and chromatography fractions containing the compound [4].

  • Classification: Any solvent containing dissolved 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide immediately becomes Halogenated Waste , regardless of the primary solvent. For example, if dissolved in 99% Methanol, the entire mixture must be routed to the halogenated stream due to the bromine content.

  • Transfer: In a certified fume hood, carefully pour the solution into a designated Halogenated Organic Waste carboy (often red-coded or clearly marked by EHS). Use a funnel to prevent spills.

  • Incompatibility Check: Ensure the carboy does not contain incompatible mixtures (e.g., azide waste, strong acids, or reducing agents) before adding the nitroaromatic solution.

  • Documentation: Update the waste log attached to the carboy with the exact volume added and the chemical constituents.

Waste Segregation Matrix

The following table summarizes the quantitative and qualitative data for waste routing:

Waste StreamPrimary ContainerHazard ClassificationCritical Incompatibilities in Waste Stream
Pure Solid / Powder HDPE Jar (Sealable)Toxic / Halogenated SolidStrong reducing agents, alkali metals.
Organic Solutions (e.g., DCM) Halogenated Waste CarboyHalogenated Flammable LiquidAzides, strong bases, metallic hydrides.
Contaminated Consumables Double-lined EHS Bio/Chem BagTrace Halogenated SolidN/A (Keep dry and sealed).
Aqueous Washings Aqueous Waste CarboyToxic AqueousCyanides, sulfides (due to potential pH shifts).

Disposal Decision Pathway

The following diagram illustrates the logical workflow for processing waste containing this compound to ensure compliance with EHS standards.

G Start Waste Generation: 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide State Physical State? Start->State Solid Solid Waste (Powder, PPE, Vials) State->Solid Solid / Powder Liquid Liquid Waste (Reaction Solutions) State->Liquid Dissolved in Solvent SolidCont Solid Hazardous Waste Container (HDPE) Solid->SolidCont LiqCont Halogenated Solvent Waste Carboy Liquid->LiqCont EHS EHS Pickup & High-Temp Incineration (Alkaline Scrubbing) SolidCont->EHS LiqCont->EHS

Workflow for the segregation and disposal of halogenated nitroaromatic laboratory waste.

References

  • AOBChem. "2-bromo-N-methoxy-N-methyl-4-nitrobenzamide - CAS:1260830-91-8".
  • BLD Pharm. "N-Methoxy-N-methyl-4-nitrobenzamide".
  • Bidepharm. "2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide".
  • Lewin, H. M. "Exploiting the Reactivity of Azaquinone Methide Intermediates as a New Method to Synthesise Bioactive Compounds". University of Otago, 2024.

Personal protective equipment for handling 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide

[1][2]

Part 1: Executive Hazard Analysis (Read-Across Methodology)[1][2]

Crucial Safety Notice: As a specialized research intermediate, 2-Bromo-N-methoxy-N-methyl-4-nitrobenzamide lacks a comprehensive REACH toxicological dossier.[1][2] The following hazard profile is constructed using Structural Activity Relationship (SAR) analysis based on its three primary pharmacophores: the nitro-aromatic ring, the aryl bromide, and the Weinreb amide functionality.[2]

The "Toxophore" Breakdown
Functional GroupAssociated Hazard Class (GHS)Operational Implication
4-Nitro Group Acute Tox.[1][2] Cat 3/4 (Oral) ; Skin Sensitizer Cat 1Potential for systemic toxicity upon ingestion/inhalation.[1][2] High risk of allergic dermatitis upon repeated contact.[1][2]
2-Bromo Aryl Skin/Eye Irritant Cat 2 Causes direct tissue irritation.[1][2] Heavy atom effect increases lipophilicity, potentially aiding skin absorption.
Weinreb Amide Hydrolysis Hazard In acidic/basic conditions, may hydrolyze to release N,O-dimethylhydroxylamine (a toxic amine salt).[1]

Aggregated Hazard Classification (Conservative Estimate):

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][3][4]

  • H315/H319: Causes skin and serious eye irritation.[1][4]

  • H317: May cause an allergic skin reaction.[1][5]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the specific physical state of the compound (typically a pale yellow/off-white solid).

PPE Selection Table[1][2]
Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spills/Aerosolization)Technical Rationale
Hand Protection Double Gloving (Nitrile) Inner: 4 mil NitrileOuter: 5-8 mil NitrileLaminate Film (Silver Shield) Required if dissolved in penetrating solvents (e.g., DCM, DMF).[1][2]Nitrile offers excellent degradation resistance to solids.[1][2] However, nitro-aromatics can permeate nitrile in solution; laminate provides a permeation barrier >480 mins.[1][2]
Respiratory Fume Hood (Primary) If hood unavailable: N95/P2 Respirator.[1][2]P100 / N100 Respirator Full-face respirator if dust control is lost.[1][2]Nitro compounds often possess high sensitizing potential.[1][2] Zero-tolerance for dust inhalation is the standard.[1][2]
Eye/Face Chemical Safety Goggles (Indirect Vent)Face Shield + Goggles Standard safety glasses are insufficient due to the risk of fine dust bypassing side shields and causing ocular mucosal absorption.[1]
Body Lab Coat (Tyvek/Poly) Long sleeves, elastic cuffs.[1]Tychem® C Apron/Suit Cotton lab coats can retain nitro-aromatic dust, creating a secondary exposure source.[1][2] Tyvek sheds dust effectively.[1][2]

Part 3: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Minimize dust generation to prevent inhalation and surface contamination.

  • Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder containment balance enclosure.[1]

  • Static Elimination: Use an anti-static gun or bar on the spatula and weighing boat.[1][2] Nitro-aromatics can be static-prone, leading to "jumping" powder.[1][2]

  • The "Wet" Transfer Method (Preferred):

    • Tare the reaction vessel containing the reaction solvent (e.g., THF, Toluene).[2]

    • Add the solid directly to the solvent to immediately suppress dust.[2]

    • Why? Solubilizing the compound eliminates the inhalation hazard at the source.[2]

Protocol B: Spill Response Logic

Scenario: 5g bottle dropped, powder dispersed on floor.

  • Evacuate & Isolate: Clear the immediate 3-meter radius.[1][2] Mark as "HOT ZONE."[1][2]

  • Don PPE: Put on Tyvek suit, double nitrile gloves, and P100 respirator.[2]

  • Dry Containment: Do NOT spray water immediately (spreads contamination).[1] Cover powder with a damp paper towel (dampened with water, not organic solvent) to prevent dispersal.[2]

  • Collection: Scoop damp material into a wide-mouth hazardous waste jar.

  • Decontamination: Wash surface with 10% Sodium Carbonate solution followed by soap and water.[1]

    • Chemistry: Mild base helps hydrolyze/solubilize the residue for easier removal without generating volatile toxic byproducts.[1][2]

Part 4: Visualization of Safety Logic

PPE Decision Tree

This diagram guides the researcher through the decision-making process for selecting the correct glove and respiratory protection based on the solvent system and task.[2]

PPE_Decision_LogicStartTask AssessmentStatePhysical State?Start->StateSolidSolid / PowderState->SolidWeighingSolutionIn SolutionState->SolutionReaction/WorkupPPE_Level1LEVEL 1 PPE:Double Nitrile GlovesFume HoodSafety GogglesSolid->PPE_Level1Dust Control CriticalSolventCheckSolvent Type?Solution->SolventCheckStandardSolvAlcohols/Water/EtherSolventCheck->StandardSolvPenetratingSolvDCM/DMF/DMSOSolventCheck->PenetratingSolvStandardSolv->PPE_Level1PPE_Level2LEVEL 2 PPE:Silver Shield (Laminate) GlovesUnder Nitrile OuterFume HoodPenetratingSolv->PPE_Level2Prevent Permeation

Caption: Decision logic for selecting glove materials based on carrier solvents. Note the escalation to laminate gloves for penetrating solvents.

Emergency Spill Response Flow

This workflow dictates the immediate actions required if the containment is breached.[2][6]

Spill_ResponseSpillSpill DetectedAssessAssess Volume& FormSpill->AssessSmallSolid< 10g SolidAssess->SmallSolidLargeOrLiq> 10g or LiquidAssess->LargeOrLiqAction1Wet Wipe Method(Water damp)SmallSolid->Action1Action2Evacuate LabCall EHSLargeOrLiq->Action2DeconDecon Surface:10% Na2CO3 -> WaterAction1->DeconWasteDispose asHazardous WasteDecon->Waste

Caption: Triage protocol for laboratory spills. Large spills require evacuation due to the sensitizing nature of nitro-aromatics.[1][2]

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. Retrieved from [Link][1][2]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[1][2] Tetrahedron Letters, 22(39), 3815–3818.[2] (Contextual reference for Weinreb amide stability).

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1][2] Retrieved from [Link][1][2]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.